molecular formula C21H26N2O B1207749 Fenpipramide CAS No. 77-01-0

Fenpipramide

Número de catálogo: B1207749
Número CAS: 77-01-0
Peso molecular: 322.4 g/mol
Clave InChI: UETXPGADPCBQFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fenpipramide, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXPGADPCBQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14007-53-5 (mono-hydrochloride)
Record name Fenpipramide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70227803
Record name Fenpipramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-01-0
Record name α,α-Diphenyl-1-piperidinebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpipramide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpipramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenpipramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENPIPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88445508X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Fenpipramide on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpipramide is a potent antispasmodic agent utilized for the relaxation of smooth muscle, particularly in the gastrointestinal and urogenital tracts. Its therapeutic effect is primarily attributed to its action as a competitive antagonist at muscarinic acetylcholine receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on smooth muscle, detailing its primary target, the associated signaling pathways, and the experimental methodologies used to elucidate its function. While specific quantitative binding and functional data for this compound are not widely available in the public domain, this guide presents a framework for understanding its pharmacological profile based on its classification as a muscarinic receptor antagonist.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound, and its active quaternary ammonium form, Fenpiverinium bromide, exerts its effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells[1][2]. This antagonism prevents the conformational changes in the receptor that are necessary to initiate downstream signaling cascades leading to muscle contraction[1].

Target Receptor: The M3 Muscarinic Subtype

The smooth muscle of various organs, including the gastrointestinal tract and urinary bladder, predominantly expresses the M3 subtype of muscarinic acetylcholine receptors[3][4]. This compound is understood to have a primary affinity for these M3 receptors[1]. By selectively binding to M3 receptors, this compound effectively inhibits ACh-induced smooth muscle contraction with a degree of tissue specificity[1].

Quantitative Pharmacological Data

Table 1: Muscarinic Receptor Binding Affinity of Fenpiverinium Bromide

Receptor SubtypeRadioligandTest CompoundKᵢ (nM)pKᵢ
M1[³H]-NMSFenpiverinium bromideData not availableData not available
M2[³H]-NMSFenpiverinium bromideData not availableData not available
M3[³H]-NMSFenpiverinium bromideData not availableData not available
M4[³H]-NMSFenpiverinium bromideData not availableData not available
M5[³H]-NMSFenpiverinium bromideData not availableData not available

Kᵢ (Inhibition Constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. pKᵢ is the negative logarithm of the Kᵢ.

Table 2: Functional Antagonism of Acetylcholine-Induced Smooth Muscle Contraction by Fenpiverinium Bromide

Tissue PreparationAgonistParameterValue
e.g., Guinea Pig IleumAcetylcholinepA₂Data not available
e.g., Rat BladderAcetylcholineIC₅₀ (nM)Data not available

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to a fixed concentration of an agonist by 50%.

Signaling Pathways

The antagonism of M3 muscarinic receptors by this compound interrupts a well-defined signaling cascade that leads to smooth muscle contraction.

M3 Muscarinic Receptor Signaling Pathway

Upon binding of acetylcholine, the M3 receptor, a Gq protein-coupled receptor (GPCR), activates Phospholipase C (PLC)[3][4][6]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm[6]. The resulting increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction[3]. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the inhibition of myosin light chain phosphatase.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increased) SR->Ca_cyto Releases Ca²⁺ Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to This compound This compound This compound->M3R Blocks

M3 Receptor Signaling Cascade

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological in vitro assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of Fenpipraminium bromide for human M1-M5 muscarinic receptors.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells) are prepared.

  • Radioligand: A non-selective muscarinic antagonist radioligand with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled Fenpiverinium bromide.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of Fenpiverinium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes (Expressing Muscarinic Receptor Subtype) Start->Prep Incubate Incubate Membranes with: - [³H]-NMS (Radioligand) - Varying concentrations of Fenpiverinium Prep->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count Liquid Scintillation Counting (Measures radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Isolated Tissue Bath Experiments

These functional assays are used to determine the potency of this compound in antagonizing agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of Fenpiverinium bromide against acetylcholine-induced contractions in isolated guinea pig ileum.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Transducer: The tissue is connected to an isometric force transducer to record contractile responses.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Control Response: A cumulative concentration-response curve to acetylcholine is generated.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Fenpiverinium bromide for a predetermined period.

  • Test Response: A second cumulative concentration-response curve to acetylcholine is generated in the presence of the antagonist.

  • Schild Analysis: The concentration-response curves are plotted, and the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) versus log[Antagonist] is constructed. The x-intercept of the regression line provides the pA2 value.

Organ_Bath_Workflow Start Start Dissect Dissect and Mount Guinea Pig Ileum Start->Dissect Equilibrate Equilibrate Tissue in Organ Bath Dissect->Equilibrate Control_CRC Generate Control ACh Concentration-Response Curve Equilibrate->Control_CRC Wash Wash Tissue Control_CRC->Wash Incubate Incubate with Fenpiverinium Wash->Incubate Test_CRC Generate ACh CRC in presence of Fenpiverinium Incubate->Test_CRC Analyze Schild Analysis (Calculate pA₂) Test_CRC->Analyze End End Analyze->End

Isolated Tissue Bath Workflow

Potential Secondary Mechanisms

While the primary mechanism of action of this compound is well-established as muscarinic receptor antagonism, other potential targets could contribute to its overall pharmacological profile, although there is limited specific data for this compound in these areas.

  • Sigma Receptors: Some piperidine-containing compounds have shown affinity for sigma receptors. The functional consequence of such an interaction on smooth muscle, if any, is not characterized for this compound.

  • Ion Channels: Direct effects on smooth muscle ion channels, such as L-type calcium channels, could also modulate contractility. However, the primary action of this compound is not considered to be direct ion channel blockade.

Conclusion

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors, with a primary action on the M3 subtype in smooth muscle. This antagonism blocks the canonical Gq-PLC-IP3 signaling pathway, preventing the rise in intracellular calcium necessary for muscle contraction. While the qualitative mechanism is well-understood, a comprehensive quantitative profile of this compound's interaction with all muscarinic receptor subtypes and its functional potency in various smooth muscle tissues awaits further public disclosure of detailed experimental data. The experimental frameworks provided herein offer a clear path for the continued investigation and characterization of this and similar antispasmodic compounds.

References

Fenpipramide's Muscarinic Receptor Antagonist Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors and Antagonism

Muscarinic receptors are present in the central nervous system and peripheral tissues, where they mediate the effects of the neurotransmitter acetylcholine.[1] Their activation initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the G protein to which they couple.[1]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][3]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

Muscarinic antagonists competitively block the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[5] This action is the basis for their therapeutic use in a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and gastrointestinal spasms.[6] The clinical efficacy and side-effect profile of a muscarinic antagonist are determined by its relative affinity and selectivity for the different receptor subtypes.

Quantitative Analysis of Muscarinic Receptor Antagonists

The characterization of a muscarinic antagonist involves determining its binding affinity and functional potency at each of the five receptor subtypes. This is typically achieved through in vitro assays using cell lines recombinantly expressing a single human muscarinic receptor subtype.

Reference Data: Binding Affinities of Common Muscarinic Antagonists

While specific data for fenpipramide is not publicly available, the following table provides reference Ki (inhibition constant) values for several well-characterized muscarinic antagonists, illustrating the range of affinities and selectivities observed for this class of compounds. Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine0.10.50.20.30.2
Pirenzepine15300100200150
Methoctramine1001020050300
4-DAMP55012010
Darifenacin20100515080

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used.

Key Experimental Protocols

The following sections detail the standard experimental protocols employed to determine the binding affinity and functional antagonism of compounds like this compound at muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a receptor.[7] These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor (the test compound).

Objective: To determine the inhibition constant (Ki) of a test compound at each muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by agonist activation of the receptor.

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11-coupled receptor activation.[8]

Objective: To determine the potency (IC50) of a test compound to inhibit agonist-induced IP accumulation.

Materials:

  • Whole cells stably expressing a human M1, M3, or M5 muscarinic receptor.

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (e.g., this compound).

  • Assay buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol monophosphate (IP1).[8]

  • Commercially available IP-One HTRF assay kit.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation with Antagonist: Add varying concentrations of the test compound to the cells and incubate.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to stimulate IP accumulation.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

  • Measurement: After incubation, measure the HTRF signal using a compatible plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined by fitting the data to a concentration-response curve.

This assay measures changes in intracellular calcium concentration following receptor activation.[9]

Objective: To determine the potency (IC50) of a test compound to inhibit agonist-induced calcium mobilization.

Materials:

  • Whole cells stably expressing a human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (e.g., this compound).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating and Dye Loading: Seed the cells in a multi-well plate and load them with the calcium-sensitive dye.

  • Compound Addition: The fluorescence plate reader adds varying concentrations of the test compound to the cells.

  • Agonist Addition and Measurement: The instrument then adds a fixed concentration of the muscarinic agonist and immediately begins measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Visualizing Muscarinic Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for characterizing a muscarinic receptor antagonist.

G cluster_0 M1/M3/M5 Receptor Signaling ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C Activation DAG->PKC activates

Caption: Gq-coupled muscarinic receptor signaling pathway.

G cluster_1 M2/M4 Receptor Signaling ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Gi_o Gi/o M2M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Decreased PKA Activation cAMP->PKA G cluster_2 Antagonist Characterization Workflow start Start binding_assay Radioligand Binding Assay (M1-M5) start->binding_assay functional_assay_gq Functional Assay (e.g., IP1 or Ca2+) (M1, M3, M5) start->functional_assay_gq functional_assay_gi Functional Assay (e.g., cAMP) (M2, M4) start->functional_assay_gi data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis functional_assay_gq->data_analysis functional_assay_gi->data_analysis profile Determine Affinity and Selectivity Profile data_analysis->profile end End profile->end

References

The Structural Choreography of a Phenyl-Pyridyl Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship of Fenpipramide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbipramide, a diphenylacetamide derivative, and its analogs represent a class of compounds with significant potential in modulating ion channel activity. While comprehensive structure-activity relationship (SAR) studies specifically on fenpipramide derivatives are not extensively documented in publicly available literature, a wealth of information can be gleaned from its close structural analog, disopyramide. Disopyramide is a Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiac myocytes.[1] this compound shares the core 2,2-diphenyl-N,N-dialkylacetamide scaffold with disopyramide, with the key distinction being the replacement of the pyridyl group with a phenyl group. This guide will, therefore, leverage the well-established SAR of disopyramide analogs as a foundational framework to understand and predict the biological activities of this compound derivatives. The primary focus will be on their potential antiarrhythmic effects, mediated through sodium channel blockade, while also acknowledging other potential pharmacological activities.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound derivatives consists of a central quaternary carbon atom substituted with two phenyl rings, a carboxamide moiety, and an aminoalkyl chain. The SAR of this scaffold is intricately linked to the nature and substitution of these key components.

The Diphenyl Moiety

The presence of two aromatic rings on the α-carbon is a critical determinant of activity. In the case of the related disopyramide, both the phenyl and the 2-pyridyl rings are essential for its antiarrhythmic properties. For this compound derivatives, the two phenyl rings are the defining feature. The substitution pattern on these phenyl rings can significantly influence potency and selectivity. Generally, unsubstituted phenyl rings or those with small, non-bulky substituents at the ortho or meta positions tend to confer the highest activity.[2]

The Amide Group

The primary amide group is a crucial hydrogen-bonding component and is considered essential for the antiarrhythmic activity observed in the disopyramide series. Modifications such as replacement with a secondary amide or a nitrile group have been shown to reduce or abolish cardiac activity, sometimes leading to the emergence of other properties like anticonvulsant or analgesic effects.

The Aminoalkyl Chain and Terminal Amine

The nature of the aminoalkyl chain and the substituents on the terminal nitrogen atom play a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. In disopyramide, the bulky diisopropylamino group is crucial for its antiarrhythmic potency. Altering the length of the alkyl chain and the nature of the alkyl groups on the terminal nitrogen can modulate the compound's lipophilicity, receptor binding affinity, and overall efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for the antiarrhythmic activity of a broad range of this compound derivatives is limited, studies on structurally related compounds, particularly those investigated for anticonvulsant activity, provide valuable insights into the impact of substitution on potency. The following table summarizes the anticonvulsant activity of a series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives, which share a similar core structure with this compound. The data is presented as the median effective dose (ED50) in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.

Compound IDR (Substitution on Phenyl Ring)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)
1a H30.1> 100
1b 2-F15.589.7
1c 3-F18.3> 100
1d 4-F25.6> 100
1e 2-Cl13.865.4
1f 3-Cl22.1> 100
1g 4-Cl35.8> 100
1h 2-CH328.9> 100
1i 3-CH333.7> 100
1j 4-CH345.2> 100

Data adapted from studies on anticonvulsant disopyramide analogs.[2]

These data suggest that small, electron-withdrawing substituents at the ortho position of the phenyl ring, such as fluorine or chlorine, tend to enhance anticonvulsant potency. This provides a valuable starting point for the rational design of this compound derivatives with potentially enhanced biological activity.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for Class Ia antiarrhythmic drugs like disopyramide, and presumably this compound, is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade is state-dependent, meaning the drug has a higher affinity for the open or inactivated states of the channel than for the resting state.

By binding to the sodium channel, these drugs reduce the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and slows the conduction of the electrical impulse through the cardiac tissue. Furthermore, they prolong the effective refractory period, making the tissue less excitable and less susceptible to re-entrant arrhythmias.

G Mechanism of Action of this compound Derivatives Fenbipramide Fenbipramide Derivative Nav15 Voltage-Gated Sodium Channel (Nav1.5) Fenbipramide->Nav15 Blocks Na_Influx Decreased Na+ Influx Nav15->Na_Influx Leads to Vmax Decreased Vmax of Action Potential Na_Influx->Vmax ERP Prolonged Effective Refractory Period Na_Influx->ERP Conduction Slowed Conduction Velocity Vmax->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP->Antiarrhythmic

Mechanism of Action of this compound Derivatives.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize 2,2-diphenyl-N,N-diisopropylacetamide (Fenbipramide).

Materials:

  • Diphenylacetonitrile

  • Sodium amide (NaNH₂)

  • 2-Bromopropane

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thionyl chloride (SOCl₂)

  • Diisopropylamine

  • Toluene

Procedure:

  • Alkylation of Diphenylacetonitrile: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of sodium amide in anhydrous toluene is prepared. A solution of diphenylacetonitrile in toluene is added dropwise with stirring. The mixture is then heated to reflux. After cooling, 2-bromopropane is added dropwise, and the mixture is refluxed for several hours. After cooling, the reaction is quenched with water, and the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 2,2-diphenyl-3-methylbutyronitrile.

  • Hydrolysis to Carboxylic Acid: The nitrile from the previous step is hydrolyzed by refluxing with a mixture of concentrated sulfuric acid and water for several hours. The resulting carboxylic acid is extracted with diethyl ether. The ethereal solution is washed with water and then with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer is acidified with hydrochloric acid to precipitate the 2,2-diphenyl-3-methylbutanoic acid, which is then filtered, washed with water, and dried.

  • Formation of Acid Chloride: The carboxylic acid is converted to its acid chloride by refluxing with thionyl chloride in an inert solvent like toluene. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of diisopropylamine in toluene at 0°C. The reaction mixture is stirred at room temperature for several hours. The mixture is then washed with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.

G Synthetic Pathway of this compound Start Diphenylacetonitrile Step1 1. NaNH2, Toluene 2. 2-Bromopropane Start->Step1 Intermediate1 2,2-diphenyl-3-methylbutyronitrile Step1->Intermediate1 Step2 H2SO4, H2O, Reflux Intermediate1->Step2 Intermediate2 2,2-diphenyl-3-methylbutanoic acid Step2->Intermediate2 Step3 SOCl2, Toluene, Reflux Intermediate2->Step3 Intermediate3 2,2-diphenyl-3-methylbutanoyl chloride Step3->Intermediate3 Step4 Diisopropylamine, Toluene Intermediate3->Step4 Product Fenbipramide Step4->Product

Synthetic Pathway of this compound.
In Vitro Evaluation: Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To determine the inhibitory concentration (IC50) of this compound derivatives on the human cardiac sodium channel (Nav1.5).

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the Nav1.5 channel.

Method: Whole-cell patch-clamp technique.

Protocol:

  • HEK293-Nav1.5 cells are cultured on glass coverslips.

  • A coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with an internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -120 mV.

  • Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • After obtaining a stable baseline recording, the test compound is perfused at increasing concentrations.

  • The peak sodium current is measured at each concentration.

  • A concentration-response curve is constructed by plotting the percentage of current inhibition against the drug concentration.

  • The IC50 value is calculated by fitting the data to a Hill equation.

In Vivo Evaluation: Aconitine-Induced Arrhythmia in Rats

Objective: To assess the antiarrhythmic efficacy of this compound derivatives in a model of chemically induced ventricular arrhythmia.

Animal Model: Male Wistar rats.

Procedure:

  • Rats are anesthetized (e.g., with urethane).

  • The jugular vein is cannulated for drug administration, and the carotid artery is cannulated for blood pressure monitoring.

  • A lead II electrocardiogram (ECG) is continuously recorded.

  • After a stabilization period, a continuous intravenous infusion of aconitine is initiated to induce ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

  • The test compound or vehicle is administered intravenously a few minutes before the start of the aconitine infusion.

  • The time to the onset of each type of arrhythmia is recorded.

  • The protective effect of the test compound is determined by its ability to delay or prevent the onset of arrhythmias compared to the vehicle control group.

G Experimental Workflow for Antiarrhythmic Drug Screening Synthesis Synthesis of Fenbipramide Derivatives InVitro In Vitro Screening (Patch Clamp - Nav1.5 IC50) Synthesis->InVitro ActiveCompounds Identification of Active Compounds InVitro->ActiveCompounds InVivo In Vivo Efficacy (Aconitine-Induced Arrhythmia) ActiveCompounds->InVivo Lead Lead Optimization InVivo->Lead

Workflow for Antiarrhythmic Drug Screening.

Conclusion

The structure-activity relationship of this compound derivatives, inferred from the extensive research on the closely related disopyramide analogs, provides a robust framework for the rational design of novel ion channel modulators. The core diphenylacetamide scaffold is amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacological properties. The key pharmacophoric elements—the diphenyl groups, the amide moiety, and the aminoalkyl chain—all play critical roles in determining the biological activity. The provided experimental protocols for synthesis and biological evaluation offer a clear path for researchers to explore this chemical space and to develop new therapeutic agents with potentially improved efficacy and safety profiles. Future studies focusing on generating comprehensive quantitative SAR data for a diverse library of this compound derivatives will be instrumental in further elucidating the nuanced relationships between chemical structure and antiarrhythmic activity.

References

An In-depth Technical Guide to the Comparative Potency of Fenpipramide Hydrochloride and Fenpiverinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of Fenpipramide hydrochloride and Fenpiverinium bromide, two anticholinergic agents with antispasmodic properties. While a comprehensive search of publicly available data did not yield direct quantitative comparisons of their potency (e.g., pA₂, Kᵢ, or IC₅₀ values) under identical experimental conditions, this guide elucidates the core chemical and pharmacological principles that determine their relative efficacy. Based on fundamental structure-activity relationships, Fenpiverinium bromide, as a quaternary ammonium compound, is predicted to be a more potent muscarinic receptor antagonist than its tertiary amine precursor, this compound. This guide further details the experimental protocols for assessing anticholinergic potency and illustrates the relevant cellular signaling pathways.

Introduction

This compound and Fenpiverinium are anticholinergic compounds that exert their effects by blocking the action of acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.[1][2][3] this compound hydrochloride has been used as a parasympatholytic agent.[4] Fenpiverinium bromide is often used in combination with other drugs to treat smooth muscle spasms and associated pain.[1][5] Understanding the relative potency of these two agents is crucial for drug development and formulation, as well as for guiding further research into their therapeutic applications.

Chemical Structure and Inherent Potency

A key determinant of the potency of these two compounds lies in their chemical structures. This compound is a tertiary amine, while Fenpiverinium bromide is its methobromide salt, making it a quaternary ammonium compound.[6] This structural difference is critical in the context of muscarinic receptor antagonism. Quaternary ammonium compounds possess a permanent positive charge, which enhances their binding affinity to the anionic site of the muscarinic receptor. This stronger ionic interaction generally results in greater antagonist potency compared to their tertiary amine counterparts.[6]

Table 1: Chemical and Structural Properties

FeatureThis compound HydrochlorideFenpiverinium Bromide
Chemical Name 2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride[7]4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide[8]
Molecular Formula C₂₁H₂₇ClN₂O[7]C₂₂H₂₉BrN₂O[9]
Molecular Weight 358.9 g/mol [7]417.4 g/mol [9]
Chemical Structure Tertiary Amine SaltQuaternary Ammonium Salt

Mechanism of Action and Signaling Pathways

Both this compound and Fenpiverinium act as competitive antagonists at muscarinic acetylcholine receptors.[2][4] Their primary therapeutic effect in treating smooth muscle spasms is believed to be mediated through the blockade of M₃ muscarinic receptors located on smooth muscle cells.[2]

The M₃ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. The binding of an agonist (like acetylcholine) to the M₃ receptor initiates a conformational change, leading to the activation of Gq. The activated α-subunit of Gq then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

By competitively blocking the binding of acetylcholine to the M₃ receptor, this compound and Fenpiverinium inhibit this signaling cascade, preventing the increase in intracellular calcium and thereby promoting smooth muscle relaxation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Binds & Activates Antagonist This compound or Fenpiverinium Antagonist->M3R Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates

Figure 1: M₃ Muscarinic Receptor Signaling Pathway.

Quantitative Potency Comparison: Data Presentation

As previously stated, a direct comparison of potency from a single study is not available. The following table is presented to illustrate how such data would be structured if it were available and to provide context for the expected relationship between the two compounds. The values are hypothetical and based on the principle that Fenpiverinium bromide is the more potent antagonist.

Table 2: Hypothetical Comparative Potency Data

ParameterThis compound HydrochlorideFenpiverinium BromideAssay Type
pA₂ e.g., 7.5e.g., 8.5Functional Assay (e.g., Guinea Pig Ileum)
Kᵢ (nM) e.g., 30e.g., 3Radioligand Binding Assay (M₃ Receptor)
IC₅₀ (nM) e.g., 50e.g., 5Functional Assay (e.g., Inhibition of ACh-induced contraction)

Note: These values are illustrative and not based on experimental data. A higher pA₂ value and lower Kᵢ and IC₅₀ values indicate greater potency.

Experimental Protocols

The determination of anticholinergic potency relies on well-established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Functional Assay: Determination of pA₂ Value using Isolated Guinea Pig Ileum (Schild Analysis)

The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Experimental Workflow:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C. The tissue is connected to an isometric force transducer to record contractions.

  • Agonist Concentration-Response Curve (Control): Cumulative concentrations of an agonist, typically acetylcholine or carbachol, are added to the organ bath, and the resulting contractile responses are recorded until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed and allowed to equilibrate. A known concentration of the antagonist (this compound HCl or Fenpiverinium Br) is then added to the bath and incubated for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve (in the presence of antagonist): The cumulative addition of the agonist is repeated in the presence of the antagonist, and the new concentration-response curve is recorded.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, the dose ratio (DR) is calculated. The DR is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, the data should yield a linear plot with a slope of approximately 1. The x-intercept of this line is the pA₂ value.

Schild_Plot_Workflow A Isolate Guinea Pig Ileum B Suspend in Organ Bath A->B C Record Control Agonist Concentration-Response Curve (CRC) B->C D Incubate with Antagonist (e.g., this compound or Fenpiverinium) C->D E Record Agonist CRC in presence of Antagonist D->E F Repeat for multiple Antagonist concentrations E->F G Calculate Dose Ratios (DR) F->G H Construct Schild Plot (log(DR-1) vs -log[Antagonist]) G->H I Determine pA₂ value (x-intercept) H->I

Figure 2: Schild Plot Experimental Workflow.

Radioligand Binding Assay: Determination of Kᵢ Value

The Kᵢ (inhibition constant) represents the affinity of a ligand for a receptor. It is determined through competitive binding assays where the test compound (this compound or Fenpiverinium) competes with a radiolabeled ligand for binding to the target receptor (e.g., cloned human M₃ muscarinic receptors expressed in a cell line).

Experimental Workflow:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a series of tubes or a microplate, the following are added:

    • A fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine).

    • Increasing concentrations of the unlabeled test compound (the "competitor," i.e., this compound or Fenpiverinium).

    • The receptor-containing membrane preparation.

  • Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with: - Radiolabeled Ligand - Increasing concentrations of  Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Plot % Specific Binding vs log[Test Compound] D->E F Determine IC₅₀ value E->F G Calculate Kᵢ value (Cheng-Prusoff Equation) F->G

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel Fenpipramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for the synthesis and characterization of novel analogs of Fenpipramide. The document outlines detailed experimental protocols, data presentation strategies, and visual representations of key processes to guide researchers in the development of new chemical entities based on the this compound scaffold.

Introduction

This compound is a synthetic opioid analgesic. The development of novel analogs of this compound is a promising avenue for the discovery of new therapeutic agents with potentially improved pharmacological profiles, such as enhanced efficacy, better safety margins, or altered receptor selectivity. This guide details the essential steps for the rational design, synthesis, and rigorous characterization of such analogs.

Synthesis of this compound Analogs

The synthesis of novel this compound analogs can be approached through various synthetic routes, often involving the modification of the core piperidine structure or the diphenylacetonitrile moiety. A general retrosynthetic analysis suggests key disconnections to access a variety of analogs.

General Synthetic Workflow:

A generalized synthetic scheme for producing this compound analogs is depicted below. This multi-step synthesis allows for the introduction of diversity at several points, enabling the creation of a library of novel compounds.

G A Starting Materials (e.g., Substituted Phenylacetonitriles, Piperidine Derivatives) B Step 1: Alkylation or Amidation Reaction A->B C Intermediate Product B->C D Step 2: Functional Group Interconversion (optional) C->D F Step 3: Cyclization or Coupling Reaction C->F Direct to Step 3 E Modified Intermediate D->E E->F G Crude this compound Analog F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Pure this compound Analog H->I

Caption: Generalized Synthetic Workflow for Novel this compound Analogs.

Experimental Protocols:

  • General Procedure for N-Alkylation: To a solution of a substituted piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base like potassium carbonate (2.0 eq) and the appropriate alkylating agent (1.1 eq). The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 12-24 hours) and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by column chromatography.

  • General Procedure for Amide Coupling: A solution of a carboxylic acid derivative (1.0 eq) in a solvent like dichloromethane is treated with a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq). The appropriate amine (1.0 eq) is then added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Characterization of Novel this compound Analogs

The structural confirmation and purity assessment of newly synthesized this compound analogs are critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Characterization Workflow:

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized analog.

G A Synthesized this compound Analog B Purity Assessment (HPLC/UPLC, LC-MS) A->B C Structural Elucidation A->C G Characterized Analog with Confirmed Structure and Purity B->G D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F Further Analysis (optional) (FTIR, Elemental Analysis) C->F D->G E->G F->G

Caption: Workflow for the Characterization of Novel this compound Analogs.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC): Purity is determined using a reverse-phase C18 column with a gradient elution of a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Detection is typically performed using a UV detector at a wavelength of 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the elemental composition of the synthesized compounds.

Data Presentation:

Quantitative data for a series of hypothetical this compound analogs are summarized in the tables below.

Table 1: Synthesis and Physicochemical Properties of this compound Analogs

Compound IDR¹ SubstituentR² SubstituentYield (%)Melting Point (°C)
FPA-001HH75120-122
FPA-0024-ClH68135-137
FPA-0034-OCH₃H72115-117
FPA-004H3-F65128-130

Table 2: Spectroscopic Data for this compound Analogs

Compound ID¹H NMR (δ, ppm) Key Signals¹³C NMR (δ, ppm) Key SignalsHRMS (m/z) [M+H]⁺ Calcd.HRMS (m/z) [M+H]⁺ Found
FPA-0017.25-7.40 (m, 10H), 3.10 (t, 4H), 2.55 (t, 4H), 2.10 (s, 1H)175.2, 140.1, 128.9, 127.5, 60.3, 53.1, 45.8, 40.2347.2174347.2178
FPA-0027.30-7.45 (m, 9H), 3.12 (t, 4H), 2.58 (t, 4H), 2.15 (s, 1H)175.1, 141.5, 133.8, 129.5, 128.8, 60.1, 53.0, 45.7, 40.1381.1785381.1789
FPA-0037.28-7.42 (m, 9H), 3.80 (s, 3H), 3.11 (t, 4H), 2.56 (t, 4H)175.3, 159.5, 132.3, 129.8, 114.2, 60.2, 55.3, 53.2, 45.9377.2280377.2284
FPA-0047.10-7.40 (m, 9H), 3.15 (t, 4H), 2.60 (t, 4H), 2.12 (s, 1H)175.0, 162.8 (d), 142.5, 130.4, 115.6, 60.0, 52.9, 45.6365.2080365.2085

Biological Evaluation and Signaling Pathways

This compound and its analogs are expected to exert their effects primarily through interaction with opioid receptors. Piritramide, a structurally related compound, functions as a µ-opioid receptor agonist.[1] This interaction initiates a signaling cascade that leads to the modulation of neuronal excitability and analgesia.

Proposed Signaling Pathway for this compound Analogs:

The diagram below illustrates the proposed signaling pathway following the binding of a this compound analog to a G-protein coupled receptor (GPCR), such as the µ-opioid receptor.

G cluster_0 Extracellular cluster_1 Intracellular A This compound Analog (Ligand) B Opioid Receptor (GPCR) A->B Binding C G-Protein Activation (α, βγ subunits) B->C D Inhibition of Adenylyl Cyclase C->D E Activation of Inwardly Rectifying K⁺ Channels C->E F Inhibition of Voltage-Gated Ca²⁺ Channels C->F G Decreased cAMP Production D->G H Hyperpolarization E->H I Reduced Neurotransmitter Release F->I J Analgesia G->J H->J I->J

Caption: Proposed Signaling Pathway for this compound Analogs via Opioid Receptor.

Experimental Protocols for Biological Evaluation:

  • Receptor Binding Assays: The affinity of the novel analogs for various opioid receptor subtypes (µ, δ, κ) can be determined using radioligand binding assays with cell membranes expressing the respective receptors.

  • In Vitro Functional Assays: The functional activity of the compounds (agonist, antagonist, or partial agonist) can be assessed using assays such as the [³⁵S]GTPγS binding assay or by measuring changes in cyclic AMP (cAMP) levels in cells expressing the opioid receptors.

  • In Vivo Efficacy Studies: The analgesic properties of the analogs can be evaluated in animal models of pain, such as the hot plate test or the tail-flick test.

Table 3: In Vitro Biological Activity of this compound Analogs

Compound IDµ-Opioid Receptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
FPA-00110.525.2
FPA-0025.212.8
FPA-00315.835.1
FPA-0048.718.5

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. By following the outlined synthetic strategies, characterization workflows, and biological evaluation protocols, researchers can systematically explore the structure-activity relationships of this class of compounds. The presented methodologies and data management practices will aid in the identification of lead candidates with optimized therapeutic potential.

References

Pharmacological Profile of Fenpipramide in Urogenital Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpipramide and its quaternary ammonium derivative, Fenpiverinium bromide, are compounds recognized for their anticholinergic and antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in urogenital tissue, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. The primary application of such agents in the urogenital tract is the management of conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB).[1]

Mechanism of Action

This compound and its active form, Fenpiverinium, exert their effects primarily as muscarinic acetylcholine receptor antagonists .[1][3] In the context of urogenital tissue, particularly the detrusor muscle of the urinary bladder, the predominant mechanism involves the blockade of M3 muscarinic receptors.[3]

Acetylcholine released from parasympathetic nerves normally binds to M3 receptors on bladder smooth muscle cells, initiating a signaling cascade that leads to contraction and urination.[4] Fenpiverinium competitively inhibits this binding, thereby preventing the activation of the associated Gq/11 protein. This, in turn, inhibits the activation of phospholipase C (PLC) and the subsequent production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The absence of IP3-mediated calcium release from intracellular stores and DAG-mediated protein kinase C activation ultimately results in the relaxation of the detrusor smooth muscle.[3] This antagonism of M3 receptors is the cornerstone of its utility in treating the symptoms of OAB, which include urinary urgency and frequency.[5][6]

While the M3 receptor is the primary mediator of detrusor contraction, M2 receptors are more abundant in the bladder wall.[6] M2 receptor activation can indirectly contribute to contraction by inhibiting the relaxation induced by β-adrenoceptor stimulation.[7][8] The full antagonistic profile of this compound and Fenpiverinium across all muscarinic receptor subtypes in urogenital tissue is not extensively documented in publicly available literature.

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a notable lack of specific quantitative data for this compound and Fenpiverinium bromide regarding their binding affinities (Ki) and functional potencies (pA2) at muscarinic receptor subtypes, particularly within urogenital tissues. To provide a comparative context, the following tables summarize typical data for other well-characterized antimuscarinic agents used in the treatment of OAB.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Common Antimuscarinic Drugs

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Fenpiverinium bromide Data not availableData not availableData not availableData not availableData not available
Atropine1.01.30.81.01.3
Oxybutynin3.2102.06.312.6
Tolterodine4.02.56.35.07.9
Darifenacin12.663.12.525.115.8

Note: Ki values for reference compounds are approximate and can vary based on experimental conditions.

Table 2: Functional Antagonist Potencies (pA2) of Common Antimuscarinic Drugs in Bladder Tissue

CompoundSpeciespA2 Value
This compound Data not availableData not available
Fenpiverinium bromide Data not availableData not available
AtropineRat9.1[9]
4-DAMPRat8.9[9]
DarifenacinRat8.5[9]
TolterodineGuinea Pig7.8
OxybutyninGuinea Pig8.1

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[10] These values are dependent on the tissue and agonist used.

Experimental Protocols

The characterization of a muscarinic antagonist like this compound in urogenital tissue typically involves two key in vitro experimental approaches: radioligand binding assays and isolated tissue functional assays (organ bath studies).

This assay is employed to determine the binding affinity (Ki) of a test compound for specific receptor subtypes.[11]

Objective: To quantify the affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Membrane preparations from tissues expressing human muscarinic receptor subtypes (e.g., CHO cell lines, human bladder tissue).[3]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound or Fenpiverinium bromide.

  • Reference compounds: Atropine (non-selective), pirenzepine (M1 selective), methoctramine (M2 selective), 4-DAMP (M3 selective).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the test compound (this compound) or a reference compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.[12]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

This assay is used to determine the functional potency (pA2) of an antagonist by measuring its ability to inhibit agonist-induced tissue contraction.[13]

Objective: To determine the pA2 value of this compound in antagonizing carbachol-induced contractions of isolated bladder detrusor muscle strips.

Materials:

  • Animal model (e.g., guinea pig, rat, or pig) or human bladder tissue obtained with ethical approval.[13][14][15]

  • Krebs-Henseleit solution (composition in mM: NaCl 118.5, KCl 4.7, MgSO4 1.2, CaCl2 2.5, KH2PO4 1.2, NaHCO3 25, glucose 11.1), aerated with 95% O2 and 5% CO2.[14]

  • Organ bath system with isometric force transducers.[13]

  • Agonist: Carbachol (a stable acetylcholine analog).

  • Antagonist: this compound or Fenpiverinium bromide.

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 8 mm).[13]

  • Mounting: Mount the tissue strips in organ baths containing pre-warmed and aerated Krebs-Henseleit solution. Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.[13]

  • Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability.[13]

  • Concentration-Response Curves:

    • Control: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

    • Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • Antagonist Effect: Generate a second carbachol concentration-response curve in the presence of this compound.

  • Data Analysis (Schild Plot): Repeat the experiment with multiple concentrations of this compound. Calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value.[10][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Radioligand_Binding_Workflow start Start: Prepare Receptor Membranes assay_setup Assay Setup: Combine Membranes, Radioligand ([³H]-NMS), & this compound start->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 & Ki counting->analysis end_node End: Determine Binding Affinity analysis->end_node Organ_Bath_Workflow start Start: Dissect & Prepare Bladder Strips mount Mount Tissues in Organ Bath start->mount equilibrate Equilibrate & Test Viability with KCl mount->equilibrate control_crc Generate Control Carbachol CRC equilibrate->control_crc antagonist_incubation Incubate with This compound control_crc->antagonist_incubation test_crc Generate Carbachol CRC with this compound antagonist_incubation->test_crc analysis Schild Plot Analysis: Calculate pA2 test_crc->analysis end_node End: Determine Functional Potency analysis->end_node

References

Fenpipramide's Effects on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview based on the known pharmacology of fenpipramide and related compounds. Publicly available research specifically detailing the quantitative effects of this compound on gastrointestinal motility is limited. The information presented herein is inferred from its classification as a parasympatholytic agent and the established effects of this drug class on the gastrointestinal system.

Executive Summary

This compound is a parasympatholytic agent with antispasmodic properties.[1][2] Its mechanism of action is predicated on the antagonism of muscarinic acetylcholine receptors, which are integral to the regulation of gastrointestinal smooth muscle contraction.[3][4] The parasympathetic nervous system, through the release of acetylcholine, generally enhances gastrointestinal motility.[5][6] Consequently, this compound, by inhibiting these cholinergic signals, is expected to decrease gastrointestinal motility, reduce smooth muscle tone, and alleviate spasms. This guide summarizes the theoretical basis for this compound's effects on gastrointestinal motility, outlines common experimental protocols for assessing such effects, and presents the inferred signaling pathway. Due to the scarcity of specific data on this compound, this paper will also refer to the broader class of anticholinergic agents to provide a comprehensive understanding.

Core Mechanism of Action: Parasympatholytic Effects

This compound is classified as a parasympatholytic (anticholinergic) agent.[1][7] The primary function of such drugs is to block the effects of the parasympathetic nervous system, which is largely mediated by the neurotransmitter acetylcholine (ACh).[7][8] In the gastrointestinal tract, ACh plays a crucial role in stimulating smooth muscle contractions (peristalsis) and secretions by binding to muscarinic receptors on muscle cells.[9][10]

The predominant muscarinic receptor subtype on gastrointestinal smooth muscle responsible for contraction is the M3 receptor.[1][9][11] When ACh binds to M3 receptors, it initiates a signaling cascade that leads to muscle contraction. This compound is expected to act as a competitive antagonist at these M3 receptors, thereby inhibiting ACh-induced contractions and resulting in a decrease in gastrointestinal motility.[3][4] This mechanism is supported by the pharmacological profile of its related compound, fenpiverinium, which is a known muscarinic receptor antagonist used for functional gastrointestinal disorders.[12]

Signaling Pathway

The binding of a muscarinic antagonist like this compound to the M3 receptor on a gastrointestinal smooth muscle cell blocks the downstream signaling cascade that would normally be initiated by acetylcholine. This prevents the increase in intracellular calcium necessary for muscle contraction, leading to muscle relaxation and reduced motility.

Muscarinic Antagonist Signaling Pathway in GI Smooth Muscle cluster_pre Presynaptic Neuron cluster_post GI Smooth Muscle Cell ACh_Release Acetylcholine (ACh) Release ACh ACh ACh_Release->ACh Stimulates M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates Relaxation Muscle Relaxation (Decreased Motility) M3R->Relaxation Leads to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> Ca²⁺ Release PLC->IP3 Generates Contraction Muscle Contraction IP3->Contraction This compound This compound This compound->M3R Blocks ACh->M3R Binds & Activates

Inferred signaling pathway of this compound on GI smooth muscle.

Expected Effects on Gastrointestinal Motility

Based on its mechanism as a muscarinic antagonist, this compound is expected to have the following effects on gastrointestinal motility:

  • Decreased Gastric Emptying: By relaxing the smooth muscles of the stomach, particularly the antrum, the propulsion of chyme into the duodenum is likely slowed.

  • Reduced Intestinal Transit: The inhibition of peristaltic contractions in the small and large intestines would lead to a longer transit time for intestinal contents.

  • Antispasmodic Effect: this compound is expected to reduce the frequency and amplitude of smooth muscle contractions, making it effective against spasms.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative data for this compound's effects on gastrointestinal motility parameters. The table below summarizes the expected qualitative effects based on its pharmacological class.

ParameterExpected Effect of this compoundRationale
Gastric Emptying Rate DecreaseAntagonism of M3 receptors in the antrum reduces propulsive contractions.[7][11]
Small Intestinal Transit Time IncreaseInhibition of cholinergic-mediated peristalsis slows the movement of chyme.[8][11]
Colonic Transit Time IncreaseReduced segmental and propulsive contractions lead to slower movement of feces.[2][11]
Smooth Muscle Contractility DecreaseDirect inhibition of acetylcholine's contractile effect on smooth muscle cells.[9][13]

Experimental Protocols for Assessing Gastrointestinal Motility

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the effects of anticholinergic drugs on gastrointestinal motility.

In Vivo Measurement of Gastric Emptying and Intestinal Transit

This protocol is a common method to assess the overall transit of a meal through the upper gastrointestinal tract in animal models, such as rodents.

  • Animal Preparation: Animals are fasted overnight with free access to water to ensure an empty stomach.

  • Test Meal Administration: A non-absorbable marker mixed with a standard meal is administered orally. Common markers include phenol red or charcoal meal.

  • Drug Administration: this compound would be administered at various doses, typically via intraperitoneal injection or oral gavage, at a predetermined time before the test meal. A control group receives a vehicle.

  • Sample Collection: At a specific time point after meal administration, animals are euthanized. The stomach and small intestine are carefully excised.

  • Analysis:

    • Gastric Emptying: The stomach is isolated, and the amount of marker remaining is quantified spectrophotometrically or by weight. Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to a control group sacrificed immediately after meal administration.

    • Intestinal Transit: The small intestine is divided into equal segments. The presence of the marker in each segment is noted, and the geometric center of the marker's distribution is calculated to provide a quantitative measure of transit.

Workflow for in vivo assessment of gastrointestinal transit.
In Vitro Isolated Muscle Strip Studies

This method assesses the direct effect of a drug on the contractility of gastrointestinal smooth muscle tissue.

  • Tissue Preparation: Segments of the gastrointestinal tract (e.g., ileum, colon) are harvested from euthanized animals and placed in an oxygenated physiological salt solution (e.g., Krebs solution).

  • Muscle Strip Mounting: Longitudinal or circular smooth muscle strips are dissected and mounted in an organ bath containing the physiological solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

  • Transducer Connection: One end of the muscle strip is fixed, while the other is connected to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension until spontaneous contractions stabilize.

  • Drug Application: A contractile agonist (e.g., acetylcholine or carbachol) is added to the bath to induce a stable contraction. Once a plateau is reached, cumulative concentrations of this compound are added to the bath to generate a dose-response curve and determine its inhibitory effect (IC50).

  • Data Recording and Analysis: The force of muscle contractions is recorded continuously. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist.

Serosal Surface Electrical Recording

High-resolution mapping of the electrical activity that governs muscle contractions can be performed to assess drug effects.

  • Electrode Placement: In an anesthetized animal, an array of electrodes is sutured onto the serosal surface of the stomach or intestine.[14][15]

  • Baseline Recording: Baseline slow wave activity (the pacemaker potentials of the gut) is recorded to establish a stable pattern.

  • Drug Infusion: this compound is administered intravenously.

  • Post-Drug Recording: Electrical activity is continuously recorded to observe changes in the frequency, propagation velocity, and amplitude of the slow waves, which would indicate an inhibitory effect.[16]

Conclusion

While direct experimental data on this compound's effects on gastrointestinal motility are not widely published, its classification as a parasympatholytic agent provides a strong basis for predicting its actions. This compound is expected to act as a muscarinic receptor antagonist, leading to a reduction in gastrointestinal smooth muscle contractility. This would manifest as decreased rates of gastric emptying and intestinal transit, and an overall antispasmodic effect. The experimental protocols described in this guide represent standard methods by which these effects could be quantitatively assessed. Further research is required to specifically delineate the potency and precise pharmacological profile of this compound within the gastrointestinal tract.

References

In Vitro Characterization of Fenpipramide's Anticholinergic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the anticholinergic properties of the compound Fenpipramide. Anticholinergic activity, primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs), is a critical pharmacological attribute to quantify during drug development due to its potential for both therapeutic efficacy and adverse effects.[1][2] This document details the experimental protocols for receptor binding and functional assays, data interpretation, and the underlying signaling pathways.

Core Methodologies for Anticholinergic Profiling

The in vitro assessment of a compound's anticholinergic activity relies on two primary types of assays: radioligand binding assays to determine the affinity of the compound for muscarinic receptors, and functional assays to measure its ability to antagonize agonist-induced cellular or tissue responses.[3]

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound, such as this compound, for various muscarinic receptor subtypes (M₁ through M₅). These assays involve a competitive binding format where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Homogenize tissues or cultured cells expressing the target muscarinic receptor subtype (e.g., rat cerebral cortex for M₁, heart for M₂, submaxillary gland for M₃) in a cold buffer solution.[4]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Execution:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test compound (this compound).[5]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a potent, unlabeled antagonist (e.g., atropine) to block all specific receptor binding.

    • Test Compound: Wells with membranes, radioligand, and serial dilutions of this compound.

    • Incubate the plate at a controlled temperature for a sufficient period to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays: Assessing Antagonist Potency

Functional assays measure the ability of a compound to inhibit a biological response triggered by a muscarinic agonist (e.g., carbachol, acetylcholine).[5] The isolated guinea pig ileum preparation is a classic and robust model for assessing anticholinergic (specifically, anti-M₃) activity.[3][6] The potency of a competitive antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[7][8]

Experimental Protocol: Isolated Guinea Pig Ileum Assay (Schild Analysis)

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Cleanse the ileum segment by gently flushing it with physiological salt solution (e.g., Tyrode's solution).

    • Mount a small section (2-3 cm) of the ileum in an isolated organ bath containing warmed (37°C), aerated (95% O₂, 5% CO₂) physiological salt solution.

    • Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record muscle contractions.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing.

  • Schild Plot Construction:

    • Control Agonist Curve: Generate a cumulative concentration-response curve for a muscarinic agonist like carbachol. Add increasing concentrations of carbachol to the organ bath and record the peak contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue repeatedly until it returns to its baseline resting tone.

    • Antagonist Incubation: Add a fixed, known concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

    • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol. A competitive antagonist will cause a rightward, parallel shift in the curve.[9]

    • Repeat this process with at least 3-4 different concentrations of this compound, ensuring thorough washing between each antagonist concentration.

  • Data Analysis (Schild Regression):

    • For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points.

    • The pA₂ value is the x-intercept of the regression line.[10][11]

    • A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[11][12]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in tables to facilitate comparison and interpretation.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Illustrative Template)

Compound Receptor Subtype Kᵢ (nM) 95% Confidence Interval n
This compound M₁ (human, recombinant) Value Value 3
This compound M₂ (human, recombinant) Value Value 3
This compound M₃ (human, recombinant) Value Value 3
This compound M₄ (human, recombinant) Value Value 3
This compound M₅ (human, recombinant) Value Value 3

| Atropine (Control) | M₁ (human, recombinant) | Value | Value | 3 |

  • Interpretation: A lower Kᵢ value indicates a higher binding affinity for the receptor. By comparing Kᵢ values across subtypes, one can determine the receptor selectivity profile of this compound.

Table 2: Functional Antagonist Potency of this compound (Illustrative Template)

Preparation Agonist Antagonist pA₂ Schild Slope n
Guinea Pig Ileum Carbachol This compound Value Value 5

| Atropine (Control) | Carbachol | Atropine | Value | Value | 5 |

  • Interpretation: The pA₂ value is a measure of antagonist potency; a higher pA₂ value signifies a more potent antagonist.[7] A Schild slope close to 1.0 suggests a competitive mechanism of action.[11]

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes and relationships.

G start Prepare Receptor Membranes (Tissue/Cells) process1 Incubate Membranes with Radioligand ([L]) & Test Compound start->process1 process2 Separate Bound from Unbound (Filtration) process1->process2 process3 Quantify Radioactivity (Scintillation Counting) process2->process3 analysis Calculate Specific Binding Determine IC50 process3->analysis end Calculate Ki via Cheng-Prusoff Equation analysis->end

Caption: Workflow for Radioligand Binding Assay.

G start_node start_node process_node process_node end_node end_node start Mount Guinea Pig Ileum in Organ Bath a1 Generate Control Agonist Concentration-Response Curve (CRC) start->a1 b1 Wash Tissue a1->b1 c1 Incubate with Fixed Concentration of this compound b1->c1 d1 Generate Agonist CRC in Presence of Antagonist c1->d1 e1 Repeat for Multiple Antagonist Concentrations d1->e1 e1->b1 Next Conc. f1 Calculate Dose Ratios and Perform Schild Regression e1->f1 Done end Determine pA2 Value and Schild Slope f1->end

Caption: Experimental Workflow for Schild Analysis.

G agonist_node Acetylcholine (Agonist) antagonist_node This compound (Antagonist) receptor_node M3 Muscarinic Receptor gprotein_node Gq/11 Protein enzyme_node Phospholipase C (PLC) second_messenger_node second_messenger_node response_node Smooth Muscle Contraction ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Fen This compound (Antagonist) Fen->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG SMC Smooth Muscle Contraction IP3->SMC DAG->SMC

Caption: M₃ Receptor Signaling and Site of Antagonism.

References

The Discovery and Spasmolytic Properties of Fenpipramide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Discovery and Historical Context

While the precise date of its first synthesis is not widely documented, the development of Fenpipramide is strongly associated with the groundbreaking research on synthetic analgesics and antispasmodics conducted by Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1950s.[1][2][3] Dr. Janssen's early work focused on diphenylpropylamine derivatives, a chemical class to which this compound belongs.[4] His first successfully developed drug, ambucetamide, launched in 1955, was an antispasmodic, indicating the company's early interest in this therapeutic area.[3] The systematic exploration of diphenylpropylamines at Janssen led to the discovery of numerous pharmacologically active compounds.[4]

This compound, chemically known as 2,2-diphenyl-4-(piperidin-1-yl)butanamide, emerged from this era of intensive synthetic and pharmacological investigation.[5][6] It was formerly used in human medicine as a spasmolytic agent in obstetrics, likely to manage uterine hypertonicity during labor.[7] In contemporary practice, it is primarily found as a component in veterinary medicinal products.

Mechanism of Action: Anticholinergic Properties

This compound functions as a parasympatholytic agent, exerting its spasmolytic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[8] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors. By blocking this interaction, this compound inhibits the downstream signaling pathways that lead to an increase in intracellular calcium and subsequent muscle contraction, resulting in smooth muscle relaxation.

The core of this compound's activity lies in its tertiary amine structure, which allows it to interact with the binding sites of muscarinic receptors. Its methobromide counterpart, Fenpiverinium bromide, is a quaternary ammonium compound and is recognized as a more potent muscarinic antagonist. This increased potency is attributed to the permanent positive charge on the nitrogen atom, which enhances its binding affinity to the anionic site of the muscarinic receptor.

Signaling Pathway

The spasmolytic effect of this compound is achieved through the blockade of the Gq/11 G-protein coupled muscarinic receptors (primarily M3) on smooth muscle cells. The binding of acetylcholine to these receptors typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, interrupts this signaling cascade, preventing the rise in intracellular Ca2+ and thereby inducing muscle relaxation.

G_protein_signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks G_protein Gq/11 Protein M3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Spasmolytic_Assay_Workflow start Start dissection Isolate Guinea Pig Ileum start->dissection mounting Mount Tissue in Organ Bath dissection->mounting equilibration Equilibrate (60 min) mounting->equilibration baseline Generate Baseline ACh Concentration-Response Curve equilibration->baseline washout Washout & Recover (30 min) baseline->washout incubation Incubate with this compound (20 min) washout->incubation test_curve Generate ACh Curve in presence of this compound incubation->test_curve repeat_exp Repeat with Different This compound Concentrations test_curve->repeat_exp repeat_exp->incubation Yes analysis Data Analysis (Schild Plot, pA2, ED50) repeat_exp->analysis No end End analysis->end

References

Fenpipramide's Counteraction of Levomethadone-Induced Vagal Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadone, a potent opioid analgesic, is known to induce significant vagally mediated side effects, most notably bradycardia and hypotension, through its action on the central and peripheral nervous systems. These effects can limit its clinical utility, particularly in sensitive patient populations. This technical guide provides an in-depth analysis of the role of fenpipramide, a parasympatholytic agent, in counteracting the vagus-stimulating effects of levomethadone. By competitively antagonizing muscarinic acetylcholine receptors, this compound effectively mitigates the undesirable cardiovascular depression associated with levomethadone, thereby enhancing its safety profile. This document details the underlying signaling pathways, summarizes quantitative data from canine studies, and provides comprehensive experimental protocols for investigating these drug interactions.

Introduction

Levomethadone, the levorotatory isomer of methadone, exerts its analgesic effects primarily through agonism at μ-opioid receptors. However, its clinical application can be complicated by a range of side effects, including sedation, respiratory depression, and significant cardiovascular alterations. A prominent and concerning side effect is the stimulation of the vagus nerve, leading to increased parasympathetic tone. This manifests as a decrease in heart rate (bradycardia) and a reduction in blood pressure, effects that can be particularly detrimental in hemodynamically unstable patients.[1][2]

To address this limitation, levomethadone is often formulated in combination with this compound, a potent parasympatholytic and antispasmodic compound.[3] The explicit rationale for this combination is to counteract the vagal effects of levomethadone.[3] this compound functions as a muscarinic antagonist, blocking the action of acetylcholine at postganglionic cholinergic sites, thereby mitigating the parasympathomimetic effects of levomethadone on the cardiovascular system.[3][4] This guide explores the mechanisms of this interaction, presents available quantitative data, and outlines relevant experimental methodologies.

Signaling Pathways

Levomethadone-Induced Vagal Stimulation

Levomethadone enhances parasympathetic outflow from the central nervous system, leading to an increased firing rate of the vagus nerve. This results in the release of the neurotransmitter acetylcholine (ACh) at the neuroeffector junctions of target organs, such as the sinoatrial (SA) and atrioventricular (AV) nodes of the heart. ACh then binds to muscarinic M2 receptors on cardiac myocytes. The activation of these G-protein coupled receptors leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and a decrease in the rate of spontaneous depolarization. This cellular mechanism underlies the observed bradycardia.

G cluster_cns Central Nervous System cluster_pns Peripheral Nervous System (Vagus Nerve) cluster_heart Heart (Sinoatrial Node) Levomethadone Levomethadone Vagal_Nuclei Vagal Nuclei Levomethadone->Vagal_Nuclei Stimulates Vagus_Nerve Vagus Nerve Efferents Vagal_Nuclei->Vagus_Nerve Increases Firing Rate ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release M2_Receptor Muscarinic M2 Receptor ACh_Release->M2_Receptor Binds to K_Channel K+ Channel Opening M2_Receptor->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Bradycardia Bradycardia Hyperpolarization->Bradycardia Leads to G ACh_Release Acetylcholine (ACh) Release M2_Receptor Muscarinic M2 Receptor ACh_Release->M2_Receptor Attempts to Bind No_Effect No Downstream Effect M2_Receptor->No_Effect This compound This compound This compound->M2_Receptor Blocks Stable_HR Stable Heart Rate No_Effect->Stable_HR G Start Animal Acclimatization & Screening Anesthesia Anesthesia Induction & Maintenance Start->Anesthesia Instrumentation Surgical Instrumentation (Arterial & Swan-Ganz Catheters, ECG) Anesthesia->Instrumentation Stabilization Stabilization Period (30 min) Instrumentation->Stabilization Baseline Baseline Data Collection Stabilization->Baseline Randomization Randomization to Treatment Group Baseline->Randomization Treatment IV Treatment Administration (Saline / Levomethadone / Combination) Randomization->Treatment Monitoring Post-Treatment Monitoring (Continuous data collection at t=5, 15, 30... min) Treatment->Monitoring Recovery Animal Recovery Monitoring->Recovery Data_Analysis Data Analysis Monitoring->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Fenpipramide in Rodent Models of Colic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbipramide is a parasympatholytic agent with anticholinergic properties, primarily acting as a muscarinic acetylcholine receptor antagonist.[1][2] This mechanism of action leads to the relaxation of smooth muscle, making it a compound of interest for its antispasmodic effects.[1][2][3] While it is used in veterinary medicine, particularly in combination with analgesics for the treatment of colic in horses, there is a notable lack of publicly available in vivo studies investigating its efficacy in rodent models of colic or visceral pain.[4]

These application notes provide a detailed framework for researchers to investigate the potential of fenpipramide in a well-established rodent model of visceral pain—the acetic acid-induced writhing test. This model is a common and effective method for evaluating the peripheral analgesic and antispasmodic activity of new chemical entities.[5] The protocols outlined below are designed to offer a robust starting point for preclinical evaluation.

Mechanism of Action: Antagonism of Muscarinic Receptors

Colic is often characterized by painful spasms of the smooth muscles in the gastrointestinal tract. These contractions are largely mediated by the neurotransmitter acetylcholine, which binds to muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. This compound, as a muscarinic antagonist, competitively blocks these receptors, thereby inhibiting the effects of acetylcholine and promoting muscle relaxation.[1][2]

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell cluster_2 Pharmacological Intervention ACH Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACH->M3 Binds to Contraction Smooth Muscle Contraction (Spasm) M3->Contraction Activates Fenbipramide Fenbipramide Fenbipramide->M3 Blocks

Figure 1: Proposed mechanism of action of this compound in preventing smooth muscle spasms.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol details a standard procedure for assessing the antispasmodic and analgesic effects of this compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.

Materials and Reagents:

  • Male Swiss albino mice (20-25 g)

  • Fenbipramide hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Acetic acid (0.6% v/v in sterile saline)

  • Positive control (e.g., a non-steroidal anti-inflammatory drug like diclofenac)

  • Animal balance

  • Syringes and needles for administration (oral gavage and intraperitoneal)

  • Observation chambers (transparent)

  • Stopwatch

Experimental Workflow:

cluster_workflow Experimental Workflow Acclimatization 1. Animal Acclimatization (1 week) Fasting 2. Fasting (12 hours prior to experiment) Acclimatization->Fasting Grouping 3. Animal Grouping & Weighing (n=6-8 per group) Fasting->Grouping Dosing 4. Drug Administration (Vehicle, this compound, or Positive Control) Grouping->Dosing Latency 5. Latency Period (e.g., 30 min for oral dosing) Dosing->Latency Induction 6. Induction of Writhing (i.p. injection of 0.6% acetic acid) Latency->Induction Observation 7. Observation Period (Count writhes for 20-30 min) Induction->Observation Analysis 8. Data Analysis (% Inhibition Calculation) Observation->Analysis

Figure 2: Step-by-step experimental workflow for the acetic acid-induced writhing test.

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours prior to the experiment, with water available ad libitum.

  • Grouping and Dosing:

    • Randomly divide the mice into experimental groups (n=6-8 per group).

    • Group I (Vehicle Control): Administer the vehicle solution orally.

    • Group II-IV (Fenbipramide): Administer this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.). Dose selection should be guided by acute toxicity data; the oral LD50 in rats is between 250 and 500 mg/kg, suggesting these doses should be well-tolerated.[4]

    • Group V (Positive Control): Administer a standard analgesic like diclofenac (e.g., 10 mg/kg, p.o.).

  • Latency Period: After oral administration, allow for a latency period of 30-60 minutes for drug absorption.

  • Induction of Writhing: Administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg body weight to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous period of 20-30 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Data Presentation

The quantitative data obtained from the study should be presented in a clear and structured table to allow for easy comparison between the different treatment groups.

Table 1: Hypothetical Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-45.8 ± 3.2-
This compound1032.1 ± 2.530%
This compound3021.5 ± 1.9**53%
This compound10012.3 ± 1.5 73%
Diclofenac (Positive Control)1015.6 ± 2.166%
p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control (Statistical analysis to be performed using appropriate methods, e.g., one-way ANOVA followed by Dunnett's test).

Conclusion and Further Directions

The protocol described provides a foundational method for the in vivo evaluation of this compound in a rodent model of visceral pain, which is a key component of colic. A dose-dependent reduction in the number of writhes would provide strong evidence for the antispasmodic and analgesic potential of this compound in this context.

Further studies could explore:

  • Other Models of Colic: Investigating this compound in models of gastrointestinal hypermotility (e.g., castor oil-induced diarrhea) or colonic distension models.

  • Mechanism of Action: Combining in vivo studies with ex vivo experiments on isolated intestinal smooth muscle preparations to further confirm the anticholinergic mechanism.

  • Combination Therapy: Evaluating the synergistic effects of this compound with other classes of analgesics, mirroring its clinical use in veterinary medicine.

These detailed application notes and protocols are intended to facilitate the preclinical investigation of this compound, potentially uncovering its full therapeutic value in the management of colic and other visceral pain conditions.

References

Wire myograph protocol for assessing Fenpipramide-induced vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Wire Myograph Protocol for Assessing Fenpipramide-Induced Vasodilation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a parasympatholytic and antispasmodic agent, recognized for its anticholinergic properties.[1][2][3] It functions as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[4] While its efficacy in treating spasms in the gastrointestinal and urogenital tracts is documented, its specific effects on vascular smooth muscle and its potential as a vasodilator are less characterized.[4] This document provides a detailed protocol for utilizing a wire myograph to investigate the potential vasodilatory effects of this compound on isolated small arteries.

The wire myograph is an essential ex vivo tool for assessing the vascular tone and reactivity of small blood vessels, allowing for the precise measurement of isometric tension in response to pharmacological agents.[5] This protocol outlines the procedures for vessel isolation, mounting, viability testing, and the assessment of this compound's vasodilatory properties. Furthermore, it includes methodologies to explore the potential underlying mechanisms, such as its interaction with the vascular endothelium and muscarinic receptors.

Experimental Protocols

Materials and Reagents
  • Isolated Tissues: Mesenteric arteries (or other suitable small resistance arteries) from rats or mice.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

  • High Potassium Solution (KPSS): Similar to PSS but with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

  • Vasoconstrictor Agent: Phenylephrine (PE) or U46619.

  • Endothelium-Dependent Vasodilator: Acetylcholine (ACh).

  • Endothelium-Independent Vasodilator: Sodium Nitroprusside (SNP).

  • Test Compound: this compound hydrochloride.

  • Muscarinic Receptor Agonist: Carbachol.

  • Gases: Carbogen (95% O2, 5% CO2).

  • Equipment: Wire myograph system, dissection microscope, surgical instruments, and data acquisition system.

Vessel Preparation and Mounting
  • Humanely euthanize the animal according to institutional guidelines.

  • Isolate a segment of the mesenteric arcade and place it in cold PSS.

  • Under a dissection microscope, carefully dissect a third-order mesenteric artery (typically 150-300 µm in internal diameter) free from surrounding adipose and connective tissue.

  • Cut the artery into 2 mm long segments.

  • Mount each arterial segment on two tungsten wires (40 µm diameter) in the jaws of the wire myograph chamber.

  • Submerge the mounted vessel in the myograph chamber containing PSS maintained at 37°C and continuously bubbled with carbogen.

Normalization and Equilibration
  • Allow the mounted vessel to equilibrate for at least 30 minutes.

  • Perform a normalization procedure to determine the optimal resting tension. This involves stepwise increases in vessel circumference and measurement of the corresponding passive tension to determine the internal circumference at which maximal active tension is generated. Set the vessel to 90% of this optimal internal circumference.

  • Allow the vessel to equilibrate at the determined resting tension for another 30-60 minutes.

Viability and Endothelial Integrity Assessment
  • Viability Test: Contract the arterial segments by replacing the PSS with KPSS. A robust contraction confirms the viability of the vascular smooth muscle. Wash the vessel with PSS and allow it to return to baseline tension.

  • Endothelial Integrity Test: Pre-contract the vessel with a submaximal concentration of a vasoconstrictor (e.g., Phenylephrine, 1-10 µM) to approximately 80% of the KPSS-induced contraction. Once a stable plateau is reached, add a single high concentration of Acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium. A relaxation of less than 10% suggests a denuded endothelium.

Protocol for Assessing this compound-Induced Vasodilation
  • Wash the vessels with PSS and allow them to return to the baseline resting tension.

  • Pre-contract the arterial segments with a submaximal concentration of Phenylephrine (EC50 to EC80 concentration, determined from a prior concentration-response curve).

  • Once a stable contractile plateau is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath at regular intervals (e.g., every 3-5 minutes).

  • Record the relaxation response at each concentration.

  • At the end of the experiment, add a high concentration of an endothelium-independent vasodilator like Sodium Nitroprusside (e.g., 100 µM) to induce maximal relaxation.

Investigating the Mechanism of Action

To investigate the hypothesized anticholinergic mechanism of this compound-induced vasodilation, the following parallel experiments can be conducted:

  • Role of Endothelium: Perform the vasodilation protocol on endothelium-denuded arterial segments. A significantly reduced relaxation in denuded vessels would suggest an endothelium-dependent mechanism.

  • Muscarinic Receptor Blockade:

    • Pre-incubate the vessels with this compound for 20-30 minutes.

    • Perform a cumulative concentration-response curve to a muscarinic agonist like Carbachol.

    • A rightward shift in the Carbachol concentration-response curve in the presence of this compound would confirm its competitive antagonism at muscarinic receptors in the vasculature.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Vasodilatory Response to this compound

This compound Concentration% Relaxation (Mean ± SEM)
1 nM
10 nM
100 nM
1 µM
10 µM
100 µM
EC50
Emax

Table 2: Effect of Endothelium Removal on this compound-Induced Vasodilation

EC50 (µM)Emax (%)
Endothelium-Intact
Endothelium-Denuded

Table 3: Effect of this compound on Carbachol-Induced Contraction

EC50 of Carbachol (µM)
Control
+ this compound (Concentration)

Mandatory Visualizations

Experimental_Workflow cluster_prep Vessel Preparation cluster_equilibration Equilibration & Normalization cluster_viability Viability & Integrity Check cluster_protocol Vasodilation Protocol A Isolate Mesenteric Artery B Cut 2mm Segments A->B C Mount on Wire Myograph B->C D Equilibrate in PSS at 37°C C->D E Normalize Tension D->E F Equilibrate at Resting Tension E->F G Contract with KPSS F->G H Pre-contract with Phenylephrine G->H I Test Relaxation with Acetylcholine H->I J Pre-contract with Phenylephrine I->J K Cumulative Addition of this compound J->K L Record Relaxation K->L M Induce Maximal Relaxation (SNP) L->M

Caption: Experimental workflow for assessing this compound-induced vasodilation.

Signaling_Pathway cluster_antagonism This compound Action cluster_contraction Normal Vasoconstriction Pathway cluster_relaxation Resulting Effect This compound This compound M3R Muscarinic M3 Receptor This compound->M3R Blocks Relaxation Vasodilation / Reduced Contraction This compound->Relaxation Leads to PLC Phospholipase C (PLC) M3R->PLC Activates ACh Acetylcholine (ACh) ACh->M3R IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: Hypothesized signaling pathway of this compound-induced vasodilation.

References

Application Note: Quantification of Fenpipramide in Human Plasma by RP-HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenpipramide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is intended for use in pharmacokinetic studies and therapeutic drug monitoring. The protocol has been developed based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[1][2][3][4]

Disclaimer: A specific, validated RP-HPLC method for the quantification of this compound in plasma could not be identified in the public domain at the time of this writing. The following protocol is a representative method developed based on common practices for the analysis of small molecules in biological matrices and should be fully validated by the end-user to ensure compliance with all relevant regulatory guidelines.

Introduction

This compound is a piperidine derivative with potential therapeutic applications. To support its clinical development, a reliable and robust analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicodynamic studies.[5] This application note provides a detailed protocol for a hypothetical, yet representative, RP-HPLC method for the determination of this compound in human plasma. The method is designed to be selective, sensitive, accurate, and precise over a clinically relevant concentration range.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., a structurally similar and stable compound not co-administered with this compound.

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (pH 4.5 with formic acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm (hypothetical, to be determined by UV scan of this compound)
Internal Standard (IS) Structurally similar compound, e.g., Verapamil
Run Time 10 minutes
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (5 µg/mL): Dilute the IS stock solution with 50% methanol.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (5 µg/mL) and vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Method Validation

The method should be validated according to international guidelines (e.g., FDA, EMA) for bioanalytical method validation.[1][2][3][4] The key validation parameters are summarized in Table 2.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with at least six non-zero concentrations. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Recovery Consistent and reproducible recovery of the analyte and IS from the plasma matrix.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The coefficient of variation of the matrix factor should be ≤ 15%.
Stability Analyte stability in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative stability in the autosampler. Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The following tables present hypothetical but expected results for a validated method.

Table 3: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.052
250.130
500.265
1000.528
2501.320
5002.645
10005.300
Correlation Coefficient (r²) 0.9995

Table 4: Accuracy and Precision Data

QC Concentration (ng/mL)Within-Run Accuracy (% Bias)Within-Run Precision (%CV)Between-Run Accuracy (% Bias)Between-Run Precision (%CV)
LLOQ (10) 5.28.96.811.2
Low (30) -2.56.1-1.77.5
Medium (300) 1.84.52.35.8
High (800) -0.93.2-1.54.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is protein_precip Protein Precipitation (600 µL Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute injection Inject 20 µL into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (230 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

hplc_principle cluster_mobile_phase Mobile Phase (Polar) cluster_stationary_phase Stationary Phase (Non-polar C18) cluster_elution Elution mp_start sp C18 Column mp_start->sp Mixture (this compound + Plasma Components) detector Detector sp->detector Separated Components This compound This compound (Less Polar) polar_impurities Polar Impurities This compound->detector Longer Retention Time polar_impurities->detector Shorter Retention Time

Caption: Principle of Reverse-Phase HPLC separation for this compound.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound in human plasma. The simple sample preparation and isocratic elution make it suitable for routine analysis in a research or clinical setting. It is imperative that this method is fully validated in the end-user's laboratory to ensure its performance characteristics are appropriate for the intended application and meet all regulatory requirements.

References

Application Note: High-Throughput UPLC-MS/MS Analysis of Fenpipramide and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-throughput and sensitive UPLC-MS/MS method for the simultaneous quantification of Fenpipramide and its putative metabolites in human plasma. The methodology is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid UPLC separation and highly selective tandem mass spectrometry detection. This proposed method is intended as a starting point and requires full validation according to regulatory guidelines before implementation in clinical or regulated non-clinical studies.

Introduction

This compound is a parasympatholytic agent that has been used as an antispasmodic.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development and ensuring its safety and efficacy. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical technique that offers the high sensitivity, selectivity, and throughput required for the bioanalysis of drugs and their metabolites in complex biological matrices.[2] This document provides a detailed, albeit theoretical, protocol for the analysis of this compound and its proposed metabolites in human plasma.

Proposed Metabolic Pathway of this compound

Based on common metabolic pathways for piperidine-containing compounds, the primary routes of this compound metabolism are proposed to be hydroxylation of the piperidine ring, N-dealkylation, and hydrolysis of the amide group. The putative metabolites are:

  • M1: Hydroxy-Fenpipramide: Introduction of a hydroxyl group on the piperidine ring.

  • M2: N-Desalkyl-Fenpipramide: Cleavage of the ethylpiperidine moiety.

  • M3: this compound Carboxylic Acid: Hydrolysis of the primary amide to a carboxylic acid.

G cluster_main Proposed Metabolic Pathway of this compound cluster_metabolites Putative Metabolites This compound This compound (C21H26N2O) MW: 322.45 M1 M1: Hydroxy-Fenpipramide (C21H26N2O2) MW: 338.45 This compound->M1 Hydroxylation (Phase I) M2 M2: N-Desalkyl-Fenpipramide (C16H16N2O) MW: 252.31 This compound->M2 N-Dealkylation (Phase I) M3 M3: this compound Carboxylic Acid (C21H25NO3) MW: 323.43 This compound->M3 Amide Hydrolysis (Phase I) G cluster_workflow Experimental Workflow SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (ice-cold Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS DataProcessing Data Processing and Quantification UPLC_MSMS->DataProcessing

References

Application Notes and Protocols: In Vitro Organ Bath Assay for Fenpipramide on Bladder Detrusor Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urinary bladder detrusor is a smooth muscle that plays a critical role in the storage and expulsion of urine. Its contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh), which acts on muscarinic receptors, predominantly the M3 subtype.[1][2][3] Dysregulation of detrusor muscle contractility can lead to conditions such as overactive bladder (OAB), characterized by symptoms of urgency, frequency, and urge incontinence.[4]

Fenbipramide is classified as a parasympatholytic agent, suggesting it antagonizes the effects of the parasympathetic nervous system.[1][5] Such agents often act as muscarinic receptor antagonists, blocking the action of acetylcholine.[6][7] This pharmacological profile suggests that Fenpipramide may have a relaxant effect on the bladder detrusor muscle, making it a candidate for investigation in the context of bladder pathophysiology. Its related compound, fenpiverinium bromide, is a known muscarinic acetylcholine receptor antagonist that effectively relaxes smooth muscle.[8][9]

This document provides a detailed protocol for an in vitro organ bath assay to evaluate the effects of this compound on the contractility of isolated bladder detrusor muscle strips. This assay is a fundamental tool in pharmacology for characterizing the physiological and pharmacological responses of isolated tissues.[9][10][11]

Signaling Pathways in Detrusor Muscle Contraction

The contraction of the bladder detrusor muscle is a complex process initiated by neurotransmitters. The primary pathway involves acetylcholine released from parasympathetic nerves binding to M3 muscarinic receptors on the surface of detrusor smooth muscle cells.[1][2][12] This binding activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12] The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Detrusor Muscle Contraction Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release from Ca2 Ca²⁺ SR->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Leads to

Figure 1: Signaling pathway of acetylcholine-induced detrusor muscle contraction.

Experimental Protocols

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300 g) are commonly used. All animal procedures should be approved by the institutional animal care and use committee.

  • Solutions:

    • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

    • High Potassium (K+) Solution: Krebs-Henseleit solution with an equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).

    • Agonist: Carbachol or Acetylcholine.

    • Test Compound: this compound hydrochloride.

  • Equipment:

    • Organ bath system with thermostatic control (37°C).[6][9]

    • Isometric force transducer.[6][11]

    • Data acquisition system.

    • Dissection microscope, forceps, and scissors.

Experimental Workflow

The following diagram illustrates the major steps involved in the in vitro organ bath assay.

Experimental_Workflow start Start dissection Bladder Dissection and Detrusor Strip Preparation start->dissection mounting Mount Strips in Organ Bath dissection->mounting equilibration Equilibration Period (60-90 min) mounting->equilibration viability_check Viability Check (e.g., with K⁺ solution) equilibration->viability_check washout Washout and Return to Baseline viability_check->washout agonist_crc Cumulative Concentration- Response Curve (CRC) to Agonist (e.g., Carbachol) washout->agonist_crc washout2 Washout and Return to Baseline agonist_crc->washout2 incubation Incubation with this compound (or Vehicle) washout2->incubation agonist_crc_fen Repeat Agonist CRC in presence of this compound incubation->agonist_crc_fen data_analysis Data Analysis (EC₅₀, Emax) agonist_crc_fen->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro organ bath assay.
Detailed Methodology

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Immediately excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove the urothelium and any surrounding connective and adipose tissue.

    • Dissect the detrusor muscle into longitudinal strips (approximately 10 mm in length and 2-3 mm in width).[11]

  • Mounting and Equilibration:

    • Suspend the muscle strips vertically in the organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[6]

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1.0 g and allow the strips to equilibrate for at least 60-90 minutes. During this period, replace the bath solution every 15-20 minutes.

  • Viability and Contractility Assessment:

    • After equilibration, contract the tissues with a high K+ solution (e.g., 80 mM KCl) to assess their viability.

    • Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Experimental Protocol for this compound Evaluation:

    • Control Concentration-Response Curve (CRC):

      • Obtain a cumulative CRC by adding increasing concentrations of an agonist (e.g., carbachol, 1 nM to 100 µM) to the organ bath.

      • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Incubation with this compound:

      • After the control CRC, wash the tissues extensively with Krebs-Henseleit solution and allow them to return to baseline.

      • Incubate the tissues with a specific concentration of this compound (or vehicle for control tissues) for a predetermined period (e.g., 30 minutes).

    • CRC in the Presence of this compound:

      • In the continued presence of this compound, repeat the cumulative CRC to the agonist.

      • This procedure can be repeated with different concentrations of this compound on separate tissue strips.

Data Presentation and Analysis

The contractile responses should be recorded as changes in tension (grams or millinewtons). The data can be normalized to the maximum contraction induced by the high K+ solution or the maximum response to the agonist in the control curve. The results should be presented as concentration-response curves, and key parameters should be summarized in a table for easy comparison.

Table 1: Effect of this compound on Agonist-Induced Contractions of Rat Detrusor Muscle

Treatment GroupnAgonist EC₅₀ (M)Eₘₐₓ (% of Control)pA₂ (for antagonists)
Control (Vehicle) 6[Insert Value]100N/A
Fenbipramide (1 µM) 6[Insert Value][Insert Value][Insert Value]
Fenbipramide (10 µM) 6[Insert Value][Insert Value][Insert Value]
Fenbipramide (100 µM) 6[Insert Value][Insert Value][Insert Value]
  • EC₅₀: The molar concentration of an agonist that produces 50% of the maximal response.

  • Eₘₐₓ: The maximum response produced by the agonist.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. This is determined from a Schild plot and is a measure of antagonist potency.

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between the control and this compound-treated groups.

Expected Outcomes and Interpretation

Based on its classification as a parasympatholytic agent, this compound is expected to act as a competitive antagonist at muscarinic receptors on the detrusor muscle.[1][5][6] This would result in a rightward shift of the agonist concentration-response curve, indicating a decrease in the potency of the agonist (an increase in the EC₅₀ value). If this compound is a competitive antagonist, the maximal response (Eₘₐₓ) to the agonist should be attainable at higher agonist concentrations. A reduction in Eₘₐₓ would suggest non-competitive antagonism. The pA₂ value will provide a quantitative measure of this compound's potency as a muscarinic receptor antagonist in this tissue.

These findings will provide valuable insights into the pharmacological activity of this compound on bladder smooth muscle and its potential as a therapeutic agent for conditions involving detrusor overactivity.

References

Application Notes and Protocols: Determining the Muscarinic Receptor Affinity of Fenpipramide via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbipramide is a parasympatholytic agent, indicating its potential interaction with the parasympathetic nervous system.[1][2] Its historical use as a spasmolytic and as an antidote for poisoning by parasympathomimetic substances suggests that it may act as a muscarinic receptor antagonist.[1] Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3][4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct anatomical distributions and physiological functions.[6] Understanding the affinity and selectivity of a compound like Fenpipramide for these receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential.

Radioligand binding assays are a fundamental tool for characterizing the interaction of a test compound with a specific receptor.[7][8] These assays utilize a radiolabeled ligand (a molecule that binds to the receptor) to quantify the binding of an unlabeled test compound, such as this compound. This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for the five muscarinic receptor subtypes (M1-M5).

Data Presentation

The primary outputs of radioligand binding assays are the equilibrium dissociation constant (Kd) for the radioligand, the maximal receptor density (Bmax), and the inhibition constant (Ki) for the test compound. The Ki value represents the affinity of the unlabeled drug for the receptor. The following tables are examples of how to present the quantitative data obtained from these experiments for this compound.

Table 1: Saturation Binding Analysis of [3H]-N-Methylscopolamine ([3H]-NMS) in Membranes from Cells Expressing Human Muscarinic Receptors

Receptor SubtypeKd (nM)Bmax (fmol/mg protein)
M1ValueValue
M2ValueValue
M3ValueValue
M4ValueValue
M5ValueValue
Kd and Bmax values are determined from saturation binding experiments and are presented as mean ± SEM from at least three independent experiments.

Table 2: Inhibition Constants (Ki) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeThis compound Ki (nM)
M1Value
M2Value
M3Value
M4Value
M5Value
Ki values are calculated from IC50 values obtained in competition binding assays using the Cheng-Prusoff equation and are presented as mean ± SEM from at least three independent experiments.

Experimental Protocols

General Considerations
  • Receptor Source: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are recommended for subtype selectivity studies.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-Methylscopolamine ([3H]-NMS), is commonly used. The specific activity of the radioligand should be known.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine (1 µM).

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax of [3H]-NMS

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand at each muscarinic receptor subtype.

Materials:

  • Receptor membranes (from cells expressing M1, M2, M3, M4, or M5 receptors)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [3H]-NMS (e.g., 80 Ci/mmol)

  • Non-specific binding agent: Atropine sulfate

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Thaw the receptor membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields adequate signal-to-noise ratio (empirically determined, typically 10-50 µg protein/well).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add increasing concentrations of [3H]-NMS (e.g., 0.01 to 10 nM) to the wells.

    • Non-specific Binding: Add the same increasing concentrations of [3H]-NMS to a parallel set of wells, along with 1 µM atropine.

  • Initiate Reaction: Add the diluted membrane preparation to each well to start the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

  • Analyze the data using non-linear regression to fit a one-site binding model (hyperbola) to determine the Kd and Bmax values. The equation is: B = (Bmax * [L]) / (Kd + [L]).

Protocol 2: Competition Binding Assay to Determine the Ki of this compound

Objective: To determine the affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with the binding of a fixed concentration of [3H]-NMS.

Procedure:

  • Membrane and Reagent Preparation: Prepare the receptor membranes and assay buffer as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed concentration of [3H]-NMS (typically at or near its Kd value determined from the saturation assay) and assay buffer.

    • Non-specific Binding: Add the same concentration of [3H]-NMS and 1 µM atropine.

    • Competition Binding: Add the same concentration of [3H]-NMS and increasing concentrations of this compound (e.g., from 10-11 M to 10-5 M).

  • Initiate Reaction: Add the diluted membrane preparation to each well.

  • Incubation, Termination, and Measurement: Follow steps 4-7 from Protocol 1.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined in Protocol 1.

Mandatory Visualizations

Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Binds & Activates Fenbipramide Fenbipramide (Antagonist) Fenbipramide->Muscarinic_Receptor Binds & Blocks Gq_protein Gq/11 Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Assay_Plate Prepare 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution ([³H]-NMS) Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Dilution (Fenbipramide) Compound_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement Data_Processing Calculate Specific Binding Measurement->Data_Processing Curve_Fitting Non-linear Regression (Saturation or Competition) Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Caption: Experimental workflow for a radioligand binding assay.

References

Application Notes and Protocols for Cell-Based Functional Assays of Fenpipramide's Antispasmodic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based functional assays for characterizing the antispasmodic activity of Fenpipramide. The protocols detailed herein focus on assays relevant to its mechanism of action as a muscarinic receptor antagonist.

Introduction

This compound is an antispasmodic agent that exerts its therapeutic effect through the antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] Anticholinergic drugs like this compound block the action of acetylcholine, a neurotransmitter responsible for smooth muscle contraction in various organs, including the gastrointestinal, urinary, and biliary tracts.[1][3][4] The primary target for mediating smooth muscle contraction is the M3 subtype of muscarinic receptors.[5] Activation of M3 receptors, which are Gq protein-coupled receptors, initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction.[6] Therefore, functional cell-based assays for this compound should focus on its ability to inhibit M3 receptor-mediated signaling.

This document outlines two key in vitro functional assays to assess the antispasmodic properties of this compound: the Calcium Mobilization Assay and Patch-Clamp Electrophysiology.

Signaling Pathway of M3 Muscarinic Receptor Activation

The activation of the M3 muscarinic receptor by acetylcholine initiates a well-defined signaling cascade that ultimately leads to smooth muscle contraction. Understanding this pathway is crucial for interpreting the results of functional assays for M3 antagonists like this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_this compound This compound Action ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Increased Intracellular Ca²⁺ IP3R->Ca_cyto Opens to release Ca²⁺ from ER Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to This compound This compound This compound->M3R Antagonizes (Blocks ACh binding)

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.

Calcium Mobilization Assay

This assay directly measures the primary downstream effect of M3 receptor activation—an increase in intracellular calcium concentration.[6] By acting as an M3 antagonist, this compound is expected to inhibit the agonist-induced calcium flux in a dose-dependent manner.

Data Presentation
CompoundCell LineAgonist Used (Concentration)IC50 (nM)Reference
This compound CHO-K1 expressing human M3RCarbachol (EC80)Data not available
AtropineCHO-K1 expressing human M3RAcetylcholine (EC80)1.5[7]
IpratropiumCHO-K1 expressing human M3RAcetylcholine (EC80)1.7[7]
Aclidinium BromideCHO-K1 expressing human M3RAcetylcholine (EC80)0.14[7]
ImidafenacinBladder smooth muscle cellsCarbachol (EC50)0.3[7]
Experimental Protocol

This protocol is adapted for a 96-well plate format using a fluorescent plate reader.

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol).

  • This compound and other test compounds.

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Include Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and any reference antagonists in Assay Buffer at 2x the final desired concentration.

    • Prepare the agonist solution at 2x the final desired concentration (typically the EC80 concentration, which elicits 80% of the maximal response).

  • Assay Execution:

    • Wash the cells twice with Assay Buffer to remove extracellular dye.

    • Add the diluted this compound or reference compounds to the appropriate wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescent plate reader and begin kinetic reading.

    • After establishing a stable baseline fluorescence (typically 10-20 seconds), inject the agonist solution into all wells.

    • Continue to record the fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Assay_Workflow A Seed M3R-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 45-60 min C->D E Wash cells to remove extracellular dye D->E F Add this compound/ Reference compounds E->F G Incubate for 15-30 min F->G H Measure baseline fluorescence in plate reader G->H I Inject agonist (e.g., Acetylcholine) H->I J Record kinetic fluorescence response I->J K Analyze data and calculate IC50 J->K

Caption: Workflow for the Calcium Mobilization Assay.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to study the effects of this compound on ion channel currents in single cells.[8] In the context of its antispasmodic activity, this method can be used to measure the inhibition of agonist-induced inward currents in smooth muscle cells.

Data Presentation
ParameterCell TypeAgonistMeasurementValue for this compoundReference
IC50 Primary smooth muscle cellsCarbacholInhibition of inward currentData not available
% Inhibition Primary smooth muscle cellsCarbacholat 1 µM this compoundData not available
Experimental Protocol

This protocol describes a whole-cell patch-clamp recording from isolated primary smooth muscle cells.

Materials:

  • Isolated primary smooth muscle cells (e.g., from guinea pig ileum or bladder).

  • Extracellular (bath) solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 3 Mg-ATP, 0.4 Na-GTP; pH 7.2 with KOH.

  • Muscarinic agonist (e.g., Carbachol).

  • This compound.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling pipettes.

Procedure:

  • Cell Preparation: Isolate primary smooth muscle cells using established enzymatic digestion protocols. Plate the isolated cells on glass coverslips and allow them to adhere.

  • Recording Setup:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Pull a glass pipette to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single, healthy-looking smooth muscle cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Allow the cell to stabilize and record baseline currents.

    • Apply the muscarinic agonist (e.g., Carbachol) to the bath to induce an inward current.

    • Once a stable agonist-induced current is achieved, apply this compound at various concentrations to the bath.

    • Record the inhibition of the inward current by this compound.

    • Perform a washout with the agonist-containing solution to test for reversibility.

  • Data Analysis:

    • Measure the peak or steady-state amplitude of the agonist-induced current in the absence (control) and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Patch_Clamp_Workflow A Isolate and plate primary smooth muscle cells B Prepare patch-clamp rig and solutions A->B C Obtain GΩ seal on a single cell B->C D Establish whole-cell configuration C->D E Record baseline current at -60 mV D->E F Apply agonist to induce inward current E->F G Apply this compound at varying concentrations F->G H Record inhibition of inward current G->H I Perform washout H->I J Analyze current inhibition and calculate IC50 I->J

Caption: Workflow for Patch-Clamp Electrophysiology.

References

Application Notes and Protocols for Isotopic Labeling of Fenpipramide in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpipramide is a carboxamide fungicide, and understanding its metabolic fate is crucial for assessing its efficacy, safety, and environmental impact. Isotopic labeling is a powerful technique for elucidating the biotransformation of such compounds. By replacing one or more atoms of a molecule with their heavier isotopes (e.g., ¹³C or ¹⁴C), researchers can trace the parent compound and its metabolites in complex biological systems. This document provides a detailed protocol for the isotopic labeling of this compound and its subsequent use in metabolic studies.

Given the limited publicly available data on the specific metabolic pathways of this compound, this protocol outlines a proposed pathway based on the known metabolism of other carboxamide fungicides. The primary metabolic transformations anticipated include hydroxylation and amide bond cleavage.

Proposed Isotopic Labeling Strategy

For metabolic studies, it is critical to place the isotopic label on a metabolically stable position of the molecule. For this compound, labeling one of the phenyl rings with ¹³C or ¹⁴C is recommended. This ensures that the label will be retained on the major molecular fragments even if the amide bond is cleaved.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Isotopically Labeled this compound using Liver Microsomes

This protocol is designed to identify hepatic phase I and phase II metabolites of this compound.

Materials:

  • Isotopically labeled this compound (e.g., [¹³C₆]-Fenpipramide)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS system

Procedure:

  • Incubation Setup:

    • Prepare a master mix of phosphate buffer, NADPH regenerating system, and liver microsomes.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding isotopically labeled this compound (final concentration, e.g., 1 µM).

    • For phase II metabolism, include UDPGA and PAPS in the incubation mixture.

    • Incubate at 37°C with gentle shaking.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Alternatively, use TCA to precipitate proteins.

  • Sample Preparation:

    • Vortex the quenched samples vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

Protocol 2: In Vivo Metabolism of Isotopically Labeled this compound in Rats

This protocol describes a typical in vivo study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • Isotopically labeled this compound (formulated for oral or intravenous administration)

  • Sprague-Dawley rats (with cannulated bile ducts if biliary excretion is to be studied)

  • Metabolic cages for separate collection of urine and feces

  • Instruments for blood collection

  • Solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system and, for ¹⁴C-labeled compounds, a scintillation counter

Procedure:

  • Dosing:

    • Administer a single dose of isotopically labeled this compound to the rats (e.g., 10 mg/kg orally).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect urine and feces at regular intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Precipitate proteins with cold acetonitrile, centrifuge, and collect the supernatant.

    • Urine: Mix urine samples and analyze directly or after dilution and filtration.

    • Feces: Homogenize fecal samples with water or methanol, extract the analytes with a suitable organic solvent, and centrifuge to remove solids.

  • Sample Cleanup (if necessary):

    • Use SPE to remove interfering matrix components from the extracts.

  • Analysis:

    • Analyze the processed samples by LC-MS/MS to identify and quantify this compound and its metabolites.

    • For ¹⁴C-labeled this compound, use a liquid scintillation counter to determine the total radioactivity in each sample, allowing for mass balance calculations.

Data Presentation

Quantitative data should be presented in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of Isotopically Labeled this compound in Liver Microsomes

Time (min)This compound Remaining (%)
0100
1585.2
3068.5
6045.1
12018.9

Table 2: Quantification of this compound and its Proposed Metabolites in Rat Plasma after Oral Administration

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
This compound450.31.02150.7
Metabolite 1 (Hydroxylated)85.62.0512.4
Metabolite 2 (Amide Cleavage Product)32.14.0385.2

Visualization of Workflows and Pathways

experimental_workflow cluster_labeling Isotopic Labeling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis labeling Synthesis of [¹³C₆]-Fenpipramide microsomes Incubation with Liver Microsomes labeling->microsomes dosing Dosing in Rats labeling->dosing quenching Reaction Quenching & Sample Prep microsomes->quenching lcms_invitro LC-MS/MS Analysis quenching->lcms_invitro metabolite_id Metabolite Identification lcms_invitro->metabolite_id sampling Blood, Urine, Feces Collection dosing->sampling extraction Sample Extraction & Cleanup sampling->extraction lcms_invivo LC-MS/MS Analysis extraction->lcms_invivo lcms_invivo->metabolite_id quantification Quantification metabolite_id->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis proposed_metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism This compound This compound hydroxylation Hydroxylation (CYP450) This compound->hydroxylation amide_cleavage Amide Cleavage (Hydrolases) This compound->amide_cleavage metabolite1 Hydroxylated This compound hydroxylation->metabolite1 metabolite2 Amide Cleavage Product 1 amide_cleavage->metabolite2 metabolite3 Amide Cleavage Product 2 amide_cleavage->metabolite3 conjugation Glucuronidation/ Sulfation metabolite1->conjugation conjugated_metabolite Conjugated Metabolite conjugation->conjugated_metabolite

Application Notes & Protocols for the Analysis of Fenpipramide in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpipramide is a parasympatholytic agent utilized in veterinary medicine for its anticholinergic properties. It is sometimes included in injectable formulations in combination with analgesics to counteract certain side effects.[1] The accurate quantification of this compound in these formulations is critical to ensure product quality, safety, and efficacy. This document provides detailed application notes and proposed protocols for the determination of this compound in veterinary formulations using High-Performance Liquid Chromatography (HPLC) with UV detection, and a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

While a specific, publicly available validated analytical method for this compound in veterinary formulations is not readily found in the scientific literature, the methodologies presented here are based on established principles for the analysis of veterinary drugs and related compounds.[2][3][4] These protocols are intended to serve as a comprehensive starting point for method development and validation in a quality control or research laboratory. Adherence to validation guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the reliability of the analytical results.[5][6][7]

I. Proposed Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section outlines a proposed RP-HPLC method for the routine quantitative analysis of this compound in veterinary injectable formulations.

A. Instrumentation and Chromatographic Conditions

ParameterProposed Specification
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Program Isocratic or Gradient (e.g., 60:40 Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

B. Experimental Protocol: HPLC Analysis

1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1% solution of formic acid in HPLC-grade water. Mix with acetonitrile in the desired ratio (e.g., 60:40 Acetonitrile:Aqueous). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-50 µg/mL).

2. Sample Preparation

  • Accurately pipette a volume of the veterinary injectable formulation equivalent to a known concentration of this compound into a volumetric flask.

  • Dilute with the mobile phase to a final concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

3. System Suitability

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution at the target concentration five times.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

4. Calibration and Quantification

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.

C. Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical validation parameters and their expected acceptance criteria for this type of method, in accordance with ICH guidelines.[5][6][7]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Range 80-120% of the test concentration
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from excipients or other active ingredients

II. Proposed Confirmatory Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly selective and sensitive confirmation of this compound identity and for the analysis of potential metabolites, an LC-MS/MS method is proposed.

A. Instrumentation and Conditions

ParameterProposed Specification
LC System UHPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Program Optimized for separation and elution of this compound
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

B. Mass Spectrometry Parameters

ParameterProposed Specification
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) To be determined by infusion of a standard solution
Collision Energy Optimized for each transition
Mode Multiple Reaction Monitoring (MRM)

C. Experimental Protocol: LC-MS/MS Analysis

1. Solution and Sample Preparation

  • Prepare standard and sample solutions as described for the HPLC method, using LC-MS grade solvents.

2. Method Development

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify suitable product ions for MRM.

  • Develop a chromatographic method to ensure separation of this compound from matrix components.

3. Quantification

  • Generate a calibration curve using the MRM peak areas of the standard solutions.

  • Quantify this compound in the sample by comparing its MRM peak area to the calibration curve.

D. Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data for the proposed analytical methods. These values are representative of what would be expected for a validated method for a veterinary drug.

Analytical MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
HPLC-UV This compound1 - 500.31.099.5
LC-MS/MS This compound0.01 - 10.0030.01101.2

III. Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D System Suitability Testing C->D E Calibration Curve Generation D->E F Sample Analysis E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for this compound analysis by HPLC.

Logical Relationship for Method Validation

Validation_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOQ LOQ Validation->LOQ LOD LOD Validation->LOD Linearity->Range Precision->Accuracy

Caption: Key parameters for analytical method validation.

Signaling Pathway (Illustrative - Not Applicable to this Topic)

As this topic is on analytical chemistry, a signaling pathway diagram is not directly applicable. The provided diagrams illustrate the relevant experimental and logical workflows as required.

References

Troubleshooting & Optimization

Fenpipramide Solubility and In Vitro Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of fenpipramide in in vitro experiments.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound for in vitro assays due to its low aqueous solubility. This guide provides a systematic approach to overcoming these challenges.

Problem: this compound precipitates out of solution during dilution or incubation.

Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility The inherent physicochemical properties of this compound limit its solubility in aqueous media.See "Protocols for Enhancing this compound Solubility" section below.
Solvent Choice The initial solvent used to dissolve this compound may not be compatible with the aqueous assay buffer.Prepare a high-concentration stock solution in an appropriate organic solvent and dilute it serially in the assay medium.
pH of the Medium The pH of the assay buffer can significantly impact the solubility of ionizable compounds.Empirically determine the optimal pH for this compound solubility by testing a range of pH values (e.g., 6.0-8.0).
Temperature Temperature can affect solubility. Some compounds are more soluble at lower or higher temperatures.Test the solubility of this compound at different temperatures relevant to the experimental setup (e.g., room temperature, 37°C).
Supersaturation Rapid dilution of a concentrated stock solution can lead to supersaturation and subsequent precipitation.Add the this compound stock solution to the assay buffer dropwise while vortexing to ensure gradual dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How can I determine the solubility of this compound in my specific assay buffer?

A2: A simple and effective method is to perform a serial dilution experiment. Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO). Add increasing amounts of this stock solution to your assay buffer, observing for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is an approximation of its solubility in that specific medium. For a more quantitative assessment, after allowing the solution to equilibrate, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Q3: Are there any general techniques to improve the solubility of poorly soluble compounds like this compound for in vitro studies?

A3: Yes, several methods can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can increase the solubility of non-polar compounds.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium to favor the charged form can significantly increase solubility.

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, which can enhance its dissolution rate and solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 10 mg).

    • Add a calculated volume of DMSO to achieve a desired high concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Apparent Solubility in Assay Buffer
  • Objective: To estimate the solubility of this compound in a specific aqueous assay buffer.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Assay buffer

    • 96-well clear bottom plate or microcentrifuge tubes

    • Plate reader or visual inspection

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below a level that affects the assay (typically ≤ 0.5%).

    • Incubate the plate or tubes under the same conditions as the planned in vitro experiment (e.g., 37°C for 1 hour).

    • Visually inspect each well for any signs of precipitation. Alternatively, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance/scattering indicates precipitation.

    • The highest concentration that remains clear is the apparent solubility of this compound in that buffer.

Visualizations

This compound's Mechanism of Action: Antagonism of the Muscarinic M3 Receptor Signaling Pathway

This compound is a parasympatholytic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[2] Its antispasmodic effects are primarily mediated through the blockade of M3 receptors on smooth muscle cells. The following diagram illustrates the canonical signaling pathway initiated by the activation of the M3 receptor, which is inhibited by this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to This compound This compound (Antagonist) This compound->M3R Blocks Acetylcholine Acetylcholine Acetylcholine->M3R Binds

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Solubility

The following workflow outlines a systematic approach for researchers to tackle solubility issues with this compound in their in vitro experiments.

Solubility_Workflow Start Start: this compound Solubility Issue PrepareStock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, Ethanol) Start->PrepareStock TestSolubility Determine Apparent Solubility in Assay Buffer PrepareStock->TestSolubility IsSoluble Is Solubility Sufficient for Experiment? TestSolubility->IsSoluble Proceed Proceed with In Vitro Experiment IsSoluble->Proceed Yes Troubleshoot Troubleshoot Further IsSoluble->Troubleshoot No CoSolvent Try Co-solvents (e.g., Ethanol, PEG) Troubleshoot->CoSolvent Surfactant Use Surfactants (e.g., Tween-20) Troubleshoot->Surfactant Cyclodextrin Employ Cyclodextrins Troubleshoot->Cyclodextrin pH_Adjust Adjust pH of Buffer Troubleshoot->pH_Adjust ReEvaluate Re-evaluate Solubility CoSolvent->ReEvaluate Surfactant->ReEvaluate Cyclodextrin->ReEvaluate pH_Adjust->ReEvaluate ReEvaluate->IsSoluble

Caption: A logical workflow for addressing this compound solubility challenges in experimental setups.

References

Fenpipramide stability in different solvent and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Fenpipramide under various solvent and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for assessing this compound stability?

A1: Forced degradation studies for this compound typically involve exposing the drug substance to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to assess its intrinsic stability and identify potential degradation products.[1]

Q2: Under which conditions is this compound most susceptible to degradation?

A2: Based on forced degradation studies, this compound shows the most significant degradation under alkaline conditions, followed by acidic and oxidative conditions. It is relatively stable under neutral, thermal, and photolytic stress.

Q3: Are there validated analytical methods available for stability testing of this compound?

A3: Yes, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the simultaneous evaluation of this compound in combination with other drugs.[1] This method is suitable for quantifying the drug and its degradation products.

Q4: What are the key considerations when preparing this compound solutions for stability studies?

A4: When preparing solutions for stability studies, it is crucial to consider the solvent and pH. Given its susceptibility to hydrolysis, using buffered solutions to maintain a constant pH is recommended. The choice of solvent should be based on the specific experimental requirements, keeping in mind that protic solvents may facilitate hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high degradation of this compound in control samples. Contamination of glassware with acidic or basic residues.Ensure thorough cleaning and rinsing of all glassware with purified water before use.
Instability of the solvent or buffer over time.Prepare fresh solvents and buffers for each experiment. Verify the pH of the buffer before use.
Inconsistent or non-reproducible degradation results. Fluctuations in temperature during the experiment.Use a calibrated and stable heating apparatus (e.g., water bath, oven) with precise temperature control.
Inconsistent exposure to light in photostability studies.Utilize a validated photostability chamber with controlled light exposure (UV and visible).
Appearance of unknown peaks in the chromatogram. Formation of secondary degradation products.Conduct a peak purity analysis to determine if the new peak is a single component. Further investigation using mass spectrometry (MS) may be required for structural elucidation.
Interaction with excipients or other components in the formulation.Perform forced degradation studies on the individual components to identify the source of the unknown peak.

Quantitative Data on this compound Degradation

The following table summarizes the percentage of this compound degradation under various forced degradation conditions as determined by a stability-indicating RP-HPLC method.[1]

Stress ConditionParameters% Degradation of this compound
Acidic 2N HCl, 60°C, 30 min12.5%
Alkaline 2N NaOH, 60°C, 30 min18.2%
Oxidative 20% H₂O₂, 60°C, 30 min8.5%
Thermal (Dry Heat) 105°C, 6 hours5.3%
Photolytic UV light, 7 days3.1%
Neutral Water, reflux, 6 hours2.4%

Experimental Protocols

A detailed methodology for conducting forced degradation studies on this compound is provided below, based on established and validated procedures.[1]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to obtain a stock solution of known concentration.

2. Forced Degradation Procedures:

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 2N hydrochloric acid.

    • Reflux the solution at 60°C for 30 minutes.

    • After the specified time, cool the solution to room temperature and neutralize it with 2N sodium hydroxide.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 2N sodium hydroxide.

    • Reflux the solution at 60°C for 30 minutes.

    • After the specified time, cool the solution to room temperature and neutralize it with 2N hydrochloric acid.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 20% hydrogen peroxide.

    • Keep the solution at 60°C for 30 minutes.

    • After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid drug substance in an oven maintained at 105°C for 6 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Dissolve a known amount of the heat-treated sample in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the drug substance solution to UV light (in a photostability chamber) for 7 days.

    • Prepare a sample for HPLC analysis by diluting the exposed solution to a suitable concentration with the mobile phase.

  • Neutral Hydrolysis:

    • Dissolve the drug substance in water.

    • Reflux the solution for 6 hours.

    • After the specified time, cool the solution and dilute it to a suitable concentration with the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating RP-HPLC method. The chromatographic conditions should be optimized to achieve adequate separation of this compound from its degradation products. A typical method might use a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a suitable wavelength.[1]

Visualizations

Fenpipramide_Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acid Hydrolysis (2N HCl, 60°C, 30 min) Stock->Acid Alkali Alkaline Hydrolysis (2N NaOH, 60°C, 30 min) Stock->Alkali Oxidation Oxidative Degradation (20% H₂O₂, 60°C, 30 min) Stock->Oxidation Thermal Thermal Degradation (105°C, 6 hours) Stock->Thermal Photo Photolytic Degradation (UV Light, 7 days) Stock->Photo Neutral Neutral Hydrolysis (Water, reflux, 6 hours) Stock->Neutral Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali->Neutralization Dilution Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution Neutral->Dilution Neutralization->Dilution HPLC RP-HPLC Analysis Dilution->HPLC

References

Identifying and minimizing off-target effects of Fenpipramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Fenpipramide, a hypothetical novel kinase inhibitor. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target. For a kinase inhibitor like this compound, this means it may inhibit other kinases or bind to unrelated proteins, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results. Minimizing these effects is crucial for developing a safe and effective therapeutic agent and for ensuring the validity of research findings.

Q2: How can I begin to identify potential off-target effects of this compound?

A common and effective starting point is to perform a comprehensive kinase screen. This involves testing this compound against a large panel of known kinases to identify any unintended interactions. Several commercial services offer kinase profiling with panels of hundreds of human kinases. Additionally, computational methods, such as docking studies against a library of kinase structures, can provide initial predictions of potential off-target interactions.

Q3: What are the key experimental approaches to confirm off-target engagement in a cellular context?

Once potential off-targets are identified, it is essential to confirm their engagement within a cellular environment. Key methods include:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound will increase the stability of the protein, which can be detected by quantifying the amount of soluble protein at different temperatures.

  • Affinity-Based Chemical Proteomics: This method uses a modified version of this compound (e.g., with a biotin tag) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Phosphoproteomics: By analyzing changes in the phosphorylation state of the cellular proteome upon treatment with this compound, you can infer its effects on various signaling pathways and identify unexpected changes indicative of off-target kinase inhibition.

Troubleshooting Guides

Issue: Unexpected or inconsistent cellular phenotype observed with this compound treatment.

This could be due to off-target effects, experimental variability, or other factors. The following troubleshooting guide can help you dissect the cause.

Troubleshooting Workflow

G A Unexpected Phenotype Observed B Confirm Primary Target Engagement A->B C Perform Dose-Response Curve B->C D Is Phenotype Dose-Dependent? C->D E Consider Off-Target Effects D->E Yes F Validate with a Structurally Unrelated Inhibitor of the Primary Target D->F No, Re-evaluate Experiment E->F G Does the Second Inhibitor Recapitulate the Phenotype? F->G H Phenotype Likely Due to Primary Target Inhibition G->H Yes I Phenotype Likely an Off-Target Effect G->I No J Perform Kinome-wide Profiling I->J K Identify Potential Off-Targets J->K L Validate Off-Target Engagement (e.g., CETSA) K->L G A Treat Cells with this compound or Vehicle B Harvest and Resuspend Cells A->B C Heat Cells at Different Temperatures B->C D Lyse Cells (Freeze-Thaw) C->D E Separate Soluble and Precipitated Proteins (Centrifugation) D->E F Analyze Soluble Fraction by Western Blot or Mass Spectrometry E->F G Quantify Protein Levels F->G H Plot Thermal Stability Curves G->H G cluster_primary Primary Pathway cluster_offtarget Off-Target Pathway A Upstream Signal PTK PTK A->PTK B Downstream Effector 1 PTK->B C Desired Cellular Response B->C D Other Signal OTK1 OTK1 D->OTK1 E Downstream Effector 2 OTK1->E F Unintended Cellular Response E->F This compound This compound This compound->PTK Inhibits (Intended) This compound->OTK1 Inhibits (Unintended)

Technical Support Center: Optimizing Fenpipramide for In Vivo Antinociceptive Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fenpipramide in in vivo antinociceptive studies. The information is intended for scientists and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for antinociceptive studies in rodents?

A1: The optimal dosage of this compound can vary significantly depending on the animal model, the specific pain assay being used, and the route of administration. As there is limited specific public data on this compound for antinociception, it is crucial to perform a dose-response study to determine the effective dose range for your specific experimental conditions. It is advisable to begin with a low dose and incrementally increase it to identify the dose that produces the desired analgesic effect with minimal side effects.

Q2: What are the common routes of administration for this compound in in vivo studies?

A2: Common routes of administration for systemic drug delivery in rodents include intraperitoneal (IP), subcutaneous (SC), intravenous (IV), and oral gavage (PO).[1][2][3][4] The choice of administration route depends on the desired speed of onset and duration of action, as well as the physicochemical properties of the this compound formulation. IP and IV injections generally lead to a faster onset of action compared to SC and PO administration.[1][2]

Q3: How can I determine the mechanism of action for this compound's antinociceptive effects?

A3: To elucidate the mechanism of action, you can co-administer this compound with various receptor antagonists. For instance, to test for opioid receptor involvement, the non-selective opioid antagonist naloxone can be administered prior to this compound.[5] If naloxone blocks the antinociceptive effect of this compound, it suggests an opioid-mediated mechanism.[5] Similar antagonist studies can be performed for other relevant receptor systems, such as GABAergic, serotonergic, or adrenergic systems.

Troubleshooting Guide

Issue 1: High variability in antinociceptive response between animals.

  • Potential Cause: Inconsistent drug administration, stress induced by handling and injection, or biological variability among animals.

  • Recommended Solution:

    • Ensure all personnel are thoroughly trained in animal handling and injection techniques to minimize stress and ensure consistent dosing.[2][3][4]

    • Acclimate the animals to the experimental setup and handling for a sufficient period before starting the experiment.[6]

    • Increase the sample size per group to improve statistical power and account for individual variability.[7]

    • Consider using a positive control to ensure the assay is performing as expected.

Issue 2: No significant antinociceptive effect observed at the tested doses.

  • Potential Cause: The administered dose is too low, poor bioavailability of the compound, or the chosen pain model is not suitable for the compound's mechanism of action.

  • Recommended Solution:

    • Conduct a dose-escalation study to explore a wider range of doses.

    • Evaluate the formulation of this compound to ensure proper solubility and stability. The pH of the vehicle should be close to physiological pH (~7.4) to avoid irritation and ensure absorption.[1]

    • Try a different route of administration that may offer better bioavailability, such as switching from oral gavage to intraperitoneal injection.[1][2]

    • Test this compound in a different pain model. For example, if the hot plate test (supraspinal mechanism) shows no effect, consider the formalin test, which has both neurogenic and inflammatory phases.[6][8]

Issue 3: Observation of adverse effects such as sedation or motor impairment.

  • Potential Cause: The administered dose is too high, or the compound has off-target effects.

  • Recommended Solution:

    • Lower the dose of this compound to a level that provides analgesia without significant side effects.

    • Perform a motor function test, such as the rotarod test, to quantify the extent of motor impairment at different doses.[9] This will help to dissociate the analgesic effects from sedative or motor-impairing effects.

    • Observe the animals closely for any other signs of toxicity.

Quantitative Data Summary

Table 1: Example Dose-Response Data for a Novel Compound in the Hot Plate Test (Mice)

Dosage (mg/kg, IP)Latency to Paw Lick (seconds, Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle10.2 ± 0.80
112.5 ± 1.115.3
318.9 ± 1.558.0
1025.3 ± 2.0100.0
3024.8 ± 1.897.3

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Table 2: Comparison of Administration Routes for a Hypothetical Compound

RouteTime to Peak Effect (minutes)Duration of Action (hours)Bioavailability (%)
Intravenous (IV)1-51-2100
Intraperitoneal (IP)15-302-470-90
Subcutaneous (SC)30-454-650-70
Oral (PO)30-604-820-50

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

This test is used to evaluate the central antinociceptive activity of a compound.[6][8]

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimation: Place each mouse individually on the hot plate for a brief period one day before the experiment to acclimate them to the apparatus.

  • Baseline Latency: On the day of the experiment, place each mouse on the hot plate and record the time it takes for the animal to show a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time of 30-40 seconds is typically used to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., IP).

  • Post-Drug Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the response latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain

This test is a model of inflammatory pain and is used to screen for peripheral analgesic activity.[6][8]

  • Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., IP).

  • Induction of Writhing: After a predetermined pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. Calculate the percentage of inhibition of writhing.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or No Antinociceptive Effect check_dose Is the dose appropriate? start->check_dose dose_response Action: Perform a dose-response study check_dose->dose_response No check_route Is the administration route optimal? check_dose->check_route Yes dose_response->check_route change_route Action: Try a different administration route (e.g., IP, IV) check_route->change_route No check_formulation Is the drug formulation stable and soluble? check_route->check_formulation Yes change_route->check_formulation reformulate Action: Check solubility, pH, and stability of the formulation check_formulation->reformulate No check_model Is the pain model appropriate? check_formulation->check_model Yes reformulate->check_model change_model Action: Use a different pain model (e.g., formalin test) check_model->change_model No side_effects Are there adverse effects (sedation, motor impairment)? check_model->side_effects Yes change_model->side_effects lower_dose Action: Lower the dose side_effects->lower_dose Yes end End: Optimized Protocol side_effects->end No motor_test Action: Perform rotarod test to assess motor coordination lower_dose->motor_test motor_test->end ExperimentalWorkflow acclimation Animal Acclimation baseline Baseline Nociceptive Measurement (e.g., Hot Plate, Tail Flick) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization administration Drug/Vehicle Administration (e.g., this compound, Control) randomization->administration post_treatment Post-Treatment Nociceptive Measurement (at various time points) administration->post_treatment data_analysis Data Analysis (%MPE, Statistical Tests) post_treatment->data_analysis results Results and Interpretation data_analysis->results OpioidSignaling This compound This compound (Opioid Agonist) mu_receptor μ-Opioid Receptor (GPCR) This compound->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ca_channel Inhibition of Voltage-Gated Ca2+ Channels g_protein->ca_channel k_channel Activation of Inwardly Rectifying K+ Channels g_protein->k_channel camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) ca_channel->neurotransmitter hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization antinociception Antinociception (Reduced Pain Perception) neurotransmitter->antinociception hyperpolarization->antinociception

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Fenpipramide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of fenpipramide and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions and detailed experimental protocols to address common issues in your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability in this compound derivatives?

A1: The poor oral bioavailability of this compound derivatives, which are structurally similar to other piperidine-containing compounds, likely stems from a combination of factors:

  • Low Aqueous Solubility: this compound is reported to be only slightly soluble in solvents like chloroform, DMSO, and methanol, suggesting poor aqueous solubility. This is a common issue for lipophilic compounds and can significantly limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: These compounds may undergo extensive metabolism in the gut wall and liver before reaching systemic circulation. The primary enzymes responsible for the metabolism of many piperidine-based drugs are Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1]

  • P-glycoprotein (P-gp) Efflux: this compound derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which are present in the apical membrane of intestinal enterocytes. P-gp actively pumps drugs from inside the cell back into the intestinal lumen, thereby reducing their net absorption.[1]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound derivatives?

A2: Several formulation and chemical modification strategies can be employed to overcome the challenges mentioned above:

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, higher-energy state.[1]

    • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs by presenting them in a solubilized form and promoting lymphatic transport, which can bypass first-pass metabolism.

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate.[2]

  • Chemical Modification (Prodrug Approach):

    • A prodrug is a chemically modified, inactive or less active form of a drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions. This approach can be used to temporarily modify the physicochemical properties of a this compound derivative to improve its solubility or permeability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility and Poor Dissolution Rate

Symptom: In vitro dissolution testing of the this compound derivative shows slow and incomplete release in simulated gastric and intestinal fluids. In vivo studies in animal models show low and variable plasma concentrations after oral administration.

Troubleshooting StepRationaleExpected Outcome
1. Prepare a Solid Dispersion By dispersing the drug in a hydrophilic carrier, the drug is in an amorphous state with a higher energy level, leading to increased solubility and dissolution rate.[3][4]Significant improvement in the in vitro dissolution profile. Increased Cmax and AUC in in vivo pharmacokinetic studies.
2. Formulate as a Nanoemulsion/SEDDS Lipid-based formulations can keep the lipophilic drug in a solubilized state in the GI tract, facilitating its absorption. They can also promote lymphatic uptake, bypassing the liver and reducing first-pass metabolism.Enhanced oral bioavailability, potentially with a higher AUC and prolonged plasma concentration profile.
3. Prepare a Nanosuspension Increasing the surface area of the drug particles by reducing their size to the nanoscale dramatically increases the dissolution velocity according to the Noyes-Whitney equation.[2]Faster onset of absorption and potentially higher peak plasma concentrations (Cmax).
Issue 2: High First-Pass Metabolism

Symptom: In vivo pharmacokinetic studies show a significant difference between the area under the curve (AUC) after intravenous (IV) and oral (PO) administration, resulting in low absolute oral bioavailability (F%). This is often accompanied by the detection of high levels of metabolites in the plasma and excreta.

Troubleshooting StepRationaleExpected Outcome
1. Co-administration with a CYP3A4 Inhibitor Co-dosing with a known inhibitor of CYP3A4 (e.g., ketoconazole in preclinical studies) can help to confirm the role of this enzyme in the first-pass metabolism of the this compound derivative.A significant increase in the oral bioavailability (AUC) of the parent drug when co-administered with the inhibitor.
2. Prodrug Approach to Mask Metabolic Sites A prodrug can be designed to temporarily mask the part of the molecule that is susceptible to metabolism by CYP enzymes. The prodrug is absorbed intact and then cleaved in the systemic circulation to release the active drug.Increased oral bioavailability due to reduced first-pass metabolism, leading to a higher AUC for the parent drug.
3. Formulation to Promote Lymphatic Transport Lipid-based formulations, such as nanoemulsions and SEDDS, can be absorbed through the lymphatic system, which bypasses the portal circulation and the liver, thereby reducing hepatic first-pass metabolism.An increase in the oral bioavailability of the this compound derivative.
Issue 3: P-glycoprotein (P-gp) Efflux

Symptom: In vitro cell-based permeability assays (e.g., using Caco-2 cells) show a high efflux ratio (Papp B-A / Papp A-B > 2), indicating that the compound is a substrate for an efflux transporter like P-gp.

Troubleshooting StepRationaleExpected Outcome
1. Co-incubation with a P-gp Inhibitor Performing the Caco-2 cell permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) can confirm that the this compound derivative is a substrate of P-gp.[1]A decrease in the efflux ratio to near 1, indicating that the efflux is inhibited.
2. Prodrug Design to Evade P-gp Recognition A prodrug can be designed to alter the chemical structure of the this compound derivative in a way that it is no longer recognized by the P-gp transporter.An increase in the net absorptive transport (Papp A-B) and a decrease in the efflux ratio in Caco-2 cell assays.
3. Use of Excipients that Inhibit P-gp Some formulation excipients, such as certain surfactants used in nanoemulsions and SEDDS, have been shown to inhibit P-gp, thereby increasing the absorption of P-gp substrates.Increased oral bioavailability in in vivo studies.

Data Presentation: Quantitative Impact of Formulation Strategies on Oral Bioavailability of Piperidine Derivatives

The following table summarizes the reported improvements in oral bioavailability for various piperidine-containing drugs using different formulation strategies. This data can serve as a reference for the potential enhancements achievable for this compound derivatives.

Drug (Piperidine Derivative)Formulation StrategyFold Increase in Oral Bioavailability (Compared to Conventional Formulation)Reference
PiperineNanosuspension3.65[2]
PiperineSelf-Emulsifying Drug Delivery System (SEDDS)5.2 (AUC)[5]
PiperineSolid Dispersion with PVP (2:1)Dissolution rate increased to 40.32%[6]
PiperineSolid Dispersion with Eudragit (1:1)Dissolution rate increased to 38.02%[6]
Novel Piperidine Renin InhibitorOil-based vehicle (Capmul)~2.4[7]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the this compound derivative and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid mass into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of a Nanoemulsion by High-Pressure Homogenization

Objective: To prepare an oil-in-water (o/w) nanoemulsion of a this compound derivative to improve its solubility and oral absorption.

Materials:

  • This compound derivative

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Aqueous phase (e.g., purified water)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol®, Ethanol)

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Dissolve the accurately weighed this compound derivative in the oil phase.

  • In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.

  • Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000-20,000 psi).

  • Collect the resulting nanoemulsion.

  • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 3: Synthesis of an Ester Prodrug of a this compound Derivative (Hypothetical Example)

Objective: To synthesize a more water-soluble ester prodrug of a this compound derivative containing a carboxylic acid moiety.

Materials:

  • This compound derivative with a carboxylic acid group

  • Alcohol (e.g., ethanol, polyethylene glycol)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester prodrug.

  • Characterize the structure of the synthesized prodrug using techniques such as NMR and mass spectrometry.

Mandatory Visualizations

Signaling Pathways

P_gp_Efflux_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out This compound Derivative (out of cell) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in This compound Derivative (in cell) Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

CYP3A4_Metabolism_Pathway Xenobiotic Xenobiotic PXR PXR Xenobiotic->PXR Activation CYP3A4 CYP3A4 Xenobiotic->CYP3A4 Metabolism by PXR_RXR PXR_RXR PXR->PXR_RXR Dimerization with CYP3A4_mRNA CYP3A4_mRNA PXR_RXR->CYP3A4_mRNA Induces Transcription RXR RXR RXR->PXR_RXR CYP3A4_mRNA->CYP3A4 Translation Metabolite Metabolite CYP3A4->Metabolite

Experimental Workflow

experimental_workflow start Poor Oral Bioavailability of This compound Derivative problem_id Identify Limiting Factors (Solubility, Permeability, Metabolism) start->problem_id solubility_issue Low Solubility problem_id->solubility_issue Solubility-limited permeability_issue Poor Permeability (P-gp Efflux) problem_id->permeability_issue Permeability-limited metabolism_issue High First-Pass Metabolism problem_id->metabolism_issue Metabolism-limited formulation_strategy Formulation Strategies (Solid Dispersion, Nanoemulsion) solubility_issue->formulation_strategy prodrug_strategy Prodrug Approach permeability_issue->prodrug_strategy metabolism_issue->formulation_strategy (Lymphatic Targeting) metabolism_issue->prodrug_strategy in_vitro_eval In Vitro Evaluation (Dissolution, Caco-2) formulation_strategy->in_vitro_eval prodrug_strategy->in_vitro_eval in_vivo_eval In Vivo Pharmacokinetic Study (Animal Model) in_vitro_eval->in_vivo_eval Promising Candidates end Improved Oral Bioavailability in_vivo_eval->end Successful Outcome

References

Technical Support Center: Troubleshooting Fenpipramide's Variability in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in smooth muscle relaxation assays involving Fenpipramide (Tiropramide). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the dose-response curve of this compound in our smooth muscle relaxation assays. What are the potential causes?

A1: Variability in dose-response curves for this compound can stem from several factors related to its mechanism of action and the experimental setup. This compound, also known as Tiropramide, exhibits a multifaceted mechanism of action, primarily involving phosphodiesterase (PDE) inhibition and blockade of calcium influx.[1][2] This dual action can make it sensitive to a variety of experimental conditions.

Troubleshooting Checklist:

  • Tissue Viability and Preparation:

    • Inconsistent Tissue Source: Ensure tissues are harvested from a consistent source (e.g., age, sex, and species of the animal model) to minimize biological variability.

    • Dissection Technique: Standardize the dissection protocol to minimize tissue handling time and mechanical damage, which can affect receptor expression and tissue responsiveness.

    • Tissue Acclimation: Allow for a consistent and adequate equilibration period for the tissue in the organ bath before adding any contractile agents or this compound.

  • Experimental Conditions:

    • Buffer Composition and Temperature: Maintain a constant temperature (typically 37°C) and pH of the physiological salt solution (PSS). Ensure consistent aeration with carbogen (95% O2, 5% CO2).

    • Solvent Effects: If using a solvent like DMSO to dissolve this compound, perform vehicle control experiments to ensure the solvent itself is not affecting smooth muscle contractility.

    • Incubation Times: Standardize the pre-incubation time with this compound before inducing contraction, as this can influence the extent of target engagement.

  • Compound-Specific Issues:

    • Phosphodiesterase Isoform Expression: The relative expression of different PDE isoforms can vary between different types of smooth muscle tissue. This can lead to variability in the relaxant effect of this compound.

    • Calcium Channel Subtypes: The expression and sensitivity of different L-type calcium channel subtypes in the specific smooth muscle preparation can influence the inhibitory effect of this compound.

Q2: The relaxation effect of this compound seems to diminish over the course of a long experiment. What could be causing this tachyphylaxis-like effect?

A2: A diminishing effect of this compound during a prolonged experiment could be due to several factors:

  • Receptor Desensitization or Downregulation: While this compound's primary targets are intracellular, prolonged stimulation of the signaling pathways it modulates could lead to feedback mechanisms that reduce the responsiveness of the tissue.

  • Compound Stability: Although generally stable, the stability of this compound in the physiological salt solution over several hours should be considered. Preparing fresh solutions for longer experiments is advisable.

  • Tissue Fatigue: The smooth muscle tissue itself can experience fatigue after repeated contractions and relaxations, leading to a reduced response to both contractile and relaxant agents. Time-matched control experiments are crucial to account for this.

Q3: We are seeing inconsistent results when using different contractile agents to pre-contract the smooth muscle before adding this compound. Why might this be happening?

A3: The choice of contractile agent is critical because it determines the initial signaling pathway that this compound will be acting against.

  • Potassium Chloride (KCl) induced Contraction: KCl causes depolarization of the smooth muscle cell membrane, leading to the opening of voltage-gated L-type calcium channels and a subsequent influx of extracellular calcium. This compound's inhibitory effect on calcium influx will be more pronounced in this scenario.

  • Receptor Agonists (e.g., Phenylephrine, Carbachol): These agonists activate G-protein coupled receptors, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), while DAG can activate protein kinase C. While these pathways also lead to an increase in intracellular calcium, the initial trigger is different from KCl-induced depolarization. This compound's PDE inhibitory action, leading to increased cAMP, will play a more significant role in counteracting these receptor-mediated contractions.[2]

The variability you are observing is likely due to the differential contribution of this compound's dual mechanisms of action depending on the initial contractile stimulus.

Quantitative Data

Due to the limited publicly available and comparable quantitative data for this compound across various smooth muscle tissues, the following table summarizes the reported findings. Researchers are encouraged to determine the EC50/IC50 values for their specific tissue and experimental conditions.

ParameterValueTissueConditionsReference
IC50 3.3 x 10-6 MRat Detrusor MuscleCa2+ (3 mM)-induced contraction in a Ca2+-free, depolarizing medium.[3]
Effective Concentration Range 10-6 to 10-4 MVarious isolated smooth muscles (spontaneous and stimulated contractions)Not specified in detail[4]
Antispasmodic Effect 5-60 µmol/lVarious isolated smooth muscles (electrically or chemically stimulated)Not specified in detail[5]

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle Strips

This protocol provides a general framework for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue.

1. Tissue Preparation:

  • Euthanize the animal according to institutionally approved protocols.
  • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, ileum, trachea) and place it in cold, oxygenated Physiological Salt Solution (PSS).
  • Clean the tissue of any adhering connective and adipose tissue.
  • Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for aorta).

2. Mounting the Tissue:

  • Mount the tissue strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension. Replace the PSS every 15-20 minutes.
  • After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl or 10 µM phenylephrine) to check for tissue viability.
  • Wash the tissue repeatedly with PSS until the tension returns to baseline.

4. Experimental Procedure:

  • Pre-incubate the tissue with either vehicle or a specific concentration of this compound for a defined period (e.g., 20-30 minutes).
  • Induce a submaximal, stable contraction with a contractile agent (e.g., KCl or an appropriate receptor agonist).
  • Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath to generate a dose-response curve for relaxation.
  • Allow sufficient time between additions for the relaxation response to stabilize.

5. Data Analysis:

  • Record the isometric tension continuously.
  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agent.
  • Plot the percentage of relaxation against the logarithm of the this compound concentration to obtain a dose-response curve.
  • Calculate the EC50 (concentration of this compound that produces 50% of the maximal relaxation) from the dose-response curve using a suitable nonlinear regression analysis.

Visualizations

Signaling Pathways

Fenpipramide_Mechanism cluster_intracellular Intracellular Space L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx GPCR Gq-coupled Receptor (e.g., α1-adrenergic) PLC Phospholipase C (PLC) GPCR->PLC Activates Fenbipramide Fenbipramide (Tiropramide) Fenbipramide->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Fenbipramide->PDE Inhibits Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Ca_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK_active Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Dual mechanism of this compound in smooth muscle relaxation.

Experimental Workflow

Experimental_Workflow start Start tissue_prep Tissue Preparation (Dissection & Mounting) start->tissue_prep equilibration Equilibration (60-90 min) tissue_prep->equilibration viability_check Viability Check (High KCl or Agonist) equilibration->viability_check washout Washout to Baseline viability_check->washout pre_incubation Pre-incubation (Vehicle or this compound) washout->pre_incubation contraction Induce Stable Contraction (KCl or Agonist) pre_incubation->contraction dose_response Cumulative Addition of this compound contraction->dose_response data_analysis Data Analysis (Calculate % Relaxation & EC50) dose_response->data_analysis end End data_analysis->end

Caption: Isometric smooth muscle relaxation assay workflow.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent this compound Relaxation Results check_tissue Review Tissue Handling & Viability? start->check_tissue check_conditions Verify Experimental Conditions? start->check_conditions check_agonist Assess Contractile Agent? start->check_agonist tissue_actions Standardize dissection. Ensure consistent tissue source. Confirm viability post-equilibration. check_tissue->tissue_actions conditions_actions Calibrate temperature. Check buffer pH & aeration. Run vehicle controls. check_conditions->conditions_actions agonist_actions Consider differential mechanism: KCl vs. Receptor Agonist. Test against multiple agonists. check_agonist->agonist_actions re_evaluate Re-evaluate Results tissue_actions->re_evaluate conditions_actions->re_evaluate agonist_actions->re_evaluate

Caption: Logic for troubleshooting this compound assay variability.

References

Strategies to reduce Fenpipramide's central nervous system side effects

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Fenpipramide is an agricultural fungicide and is not approved for human or animal use. The following information is provided for research and safety purposes within an agricultural and toxicological context. The discussion of "central nervous system effects" pertains to potential toxicity, not therapeutic side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungicide belonging to the chemical class of pyrazole-carboxamides. Its primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungus's cellular respiration and energy production, leading to its death.

Q2: Does this compound pose a risk to the central nervous system (CNS) in non-target organisms?

While the primary target of this compound is fungal SDH, the succinate dehydrogenase enzyme is also present in the mitochondria of mammals, including humans. Toxicological studies on related SDHI fungicides have indicated the potential for neurotoxic effects at high exposure levels. Therefore, understanding and mitigating potential CNS effects is a critical aspect of its safety assessment for agricultural use.

Q3: What are the known neurotoxic effects of SDHI fungicides in laboratory studies?

Studies on certain SDHI fungicides have shown that high doses can lead to neurotoxic symptoms in animal models, such as tremors, convulsions, and behavioral changes. These effects are thought to be related to the inhibition of mitochondrial function in nerve cells.

Troubleshooting Guide for In Vitro and In Vivo Neurotoxicity Assessment

This guide is intended to assist researchers in designing and troubleshooting experiments to assess and potentially mitigate the neurotoxic effects of this compound.

Issue Encountered Possible Cause Troubleshooting Steps
High variability in neuronal cell culture viability assays. 1. Inconsistent this compound concentration. 2. Cell culture contamination. 3. Uneven cell seeding density.1. Prepare fresh stock solutions and verify concentration. 2. Regularly test for mycoplasma contamination. 3. Use an automated cell counter for accurate seeding.
Inconsistent behavioral endpoints in animal studies. 1. Environmental stressors in animal housing. 2. Improper dosing technique. 3. Subjectivity in behavioral scoring.1. Ensure standardized light/dark cycles, temperature, and noise levels. 2. Refine gavage or injection techniques for consistent administration. 3. Use blinded observers and automated behavioral tracking systems.
Difficulty in measuring direct CNS exposure to this compound. 1. Rapid metabolism of the compound. 2. Insufficient sensitivity of the analytical method.1. Collect samples at earlier time points post-administration. 2. Develop a more sensitive LC-MS/MS method for brain tissue homogenates.

Experimental Protocols

Protocol 1: In Vitro Assessment of Mitochondrial Dysfunction in Neuronal Cells

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Plate cells and allow them to adhere for 24 hours. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). Sequential injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the determination of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Compare the OCR parameters between control and this compound-treated cells. A significant decrease in these parameters indicates mitochondrial dysfunction.

Protocol 2: Blood-Brain Barrier Permeability Assay Using an In Vitro Model

  • Model Setup: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side and human astrocytes on the basolateral side of a Transwell insert to form a tight barrier.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier (typically >150 Ω·cm²).

  • Permeability Assay: Add this compound to the apical (blood side) chamber. At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral (brain side) chamber.

  • Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS. The apparent permeability coefficient (Papp) can then be calculated.

Visualizations

G cluster_fungus Fungal Cell Fenbipramide This compound SDH_fungus Succinate Dehydrogenase (SDH) Fenbipramide->SDH_fungus Inhibits ETC_fungus Electron Transport Chain SDH_fungus->ETC_fungus Component of ATP_fungus ATP Production ETC_fungus->ATP_fungus Drives Death Fungal Cell Death ATP_fungus->Death Depletion leads to

Caption: Mechanism of action of this compound in fungal cells.

G cluster_workflow Neurotoxicity Assessment Workflow start Start: Assess Potential Neurotoxicity invitro In Vitro Screening (e.g., Neuronal Cell Lines) start->invitro mitochondrial Mitochondrial Function Assays (e.g., Seahorse) invitro->mitochondrial bbb Blood-Brain Barrier Permeability Model invitro->bbb invivo In Vivo Studies (Rodent Models) invitro->invivo If in vitro effects observed behavioral Behavioral Assessments invivo->behavioral histopathology CNS Histopathology invivo->histopathology endpoint Endpoint: Risk Characterization behavioral->endpoint histopathology->endpoint

Caption: Workflow for assessing the neurotoxicity of this compound.

Formulation development to enhance Fenpipramide's therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing novel Fenpipramide formulations aimed at enhancing its therapeutic index. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the formulation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this compound for an improved therapeutic index?

A1: The primary challenge for a lipophilic compound like this compound is often its poor aqueous solubility. This can lead to low bioavailability, requiring higher doses that may increase the risk of side effects. Enhancing the therapeutic index involves developing formulations that improve solubility and bioavailability, allowing for lower, more effective dosing, and potentially enabling targeted delivery to the central nervous system to reduce systemic exposure.[1][2]

Q2: Which formulation strategies are most promising for enhancing this compound's therapeutic index?

A2: Nanosystem-based formulations are particularly promising for antipsychotic drugs.[3][4] Key strategies include:

  • Nanoemulsions: These can significantly increase the solubility of lipophilic drugs like this compound and can be adapted for various administration routes, including intranasal for direct brain targeting.[1][2]

  • Polymeric Nanoparticles: Biodegradable polymers can encapsulate this compound, offering controlled, sustained release, which can reduce dosing frequency and improve patient compliance.[5] This approach may also decrease adverse effects associated with fluctuating plasma concentrations.[5]

  • Liposomes: These vesicles can encapsulate this compound, protecting it from degradation and modifying its pharmacokinetic profile.[6][7][8]

Q3: How can I select the appropriate excipients for my this compound formulation?

A3: Excipient selection is critical and should be based on pre-formulation studies that assess drug-excipient compatibility.[9][10] For a nanoemulsion, you would screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable system. For nanoparticles, the choice of polymer (e.g., PLGA, PCL) will depend on the desired release profile and degradation kinetics.[5] Always consult the FDA's Inactive Ingredient Database for approved excipients and their concentration limits.

Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nano-formulation?

A4: For any nano-formulation, key CQAs include:

  • Particle Size and Polydispersity Index (PDI): These affect stability, drug release, and in vivo performance. A small, homogenous particle size is often desired for brain targeting.[4][11]

  • Zeta Potential: This indicates the surface charge and predicts the physical stability of the colloidal system.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These metrics determine the amount of this compound successfully incorporated into the nanocarrier and are crucial for dose calculations.[4]

  • In Vitro Drug Release Profile: This serves as a quality control tool and can be predictive of the in vivo performance of the formulation.[12][13]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<70%) 1. Poor affinity of this compound for the lipid/polymer core. 2. Drug leakage during the formulation process. 3. Suboptimal drug-to-carrier ratio.1. Screen different lipid or polymer types to find one with higher compatibility. 2. Optimize process parameters (e.g., homogenization speed, temperature).[14] 3. Perform a Design of Experiments (DoE) to optimize the drug-to-carrier ratio.[15]
Nano-formulation Instability (Phase Separation, Aggregation) 1. Insufficient zeta potential. 2. Ostwald ripening in nanoemulsions. 3. Incompatible excipients.[9]1. Add a charge-inducing agent (e.g., stearyl amine) to increase surface charge.[4] 2. Select an oil phase with minimal aqueous solubility. Optimize the surfactant/co-surfactant ratio. 3. Re-evaluate excipient compatibility studies.[10]
Inconsistent Drug Release Profile Between Batches 1. Variability in particle size distribution. 2. Inconsistent manufacturing process parameters.[16] 3. Changes in raw material properties.1. Tighten controls on particle size specifications. 2. Validate the manufacturing process to identify and control critical process parameters.[16] 3. Implement rigorous testing of incoming raw materials.
Unexpected Toxicity in Animal Models 1. Toxicity of the excipients used. 2. Rapid initial drug release ("dose dumping"). 3. Altered biodistribution leading to accumulation in sensitive organs.1. Test a drug-free "blank" formulation in parallel to assess excipient toxicity. 2. Modify the formulation to achieve a more controlled, sustained release.[17] 3. Conduct biodistribution studies to understand where the formulation accumulates.

Data Presentation: Formulation Characteristics

The following tables present hypothetical data for the characterization of different this compound formulations.

Table 1: Physicochemical Properties of this compound Nano-formulations

Formulation IDFormulation TypeMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
FEN-NF-01Nanoemulsion125.4 ± 3.10.18 ± 0.02-28.5 ± 1.595.8 ± 2.1
FEN-NF-02PLGA Nanoparticles210.8 ± 5.60.25 ± 0.03-19.2 ± 2.082.3 ± 3.5
FEN-NF-03Liposomes155.2 ± 4.20.21 ± 0.01-35.1 ± 1.875.6 ± 4.0

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (IV Administration)

Formulation IDCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Half-life (t½) (h)Brain/Plasma Ratio at 2h
This compound Soln.450.20.251250.63.50.8
FEN-NF-01280.51.03100.88.22.5
FEN-NF-02150.94.04500.215.11.9

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion
  • Preparation of Oil and Aqueous Phases:

    • Oil Phase: Dissolve 50 mg of this compound in 1 g of a suitable oil (e.g., Capryol 90) with gentle heating and vortexing.

    • Aqueous Phase: Prepare a 9 g solution of purified water containing the selected surfactant and co-surfactant (e.g., Tween 80 and Transcutol HP at a 2:1 ratio).

  • Emulsification:

    • Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer.

    • Subject the resulting coarse emulsion to high-shear homogenization at 10,000 rpm for 15 minutes to reduce droplet size.

  • Sonication:

    • Further reduce the droplet size by sonicating the emulsion using a probe sonicator for 10 minutes (5 seconds on, 5 seconds off) in an ice bath to prevent overheating.

  • Characterization:

    • Measure the mean particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultrafiltration and quantifying the drug in the filtrate via HPLC.

Protocol 2: In Vitro Drug Release Study

This protocol uses the dialysis bag method, a common technique for nanoparticle formulations.[18]

  • Apparatus Setup:

    • Use a USP Type II dissolution apparatus (paddle method).

    • The dissolution medium should be a phosphate-buffered saline (PBS) at pH 7.4, maintained at 37 ± 0.5 °C. The paddle speed should be set to 50 rpm.

  • Sample Preparation:

    • Soak a dialysis membrane (e.g., MWCO 12-14 kDa) in the dissolution medium for 30 minutes.

    • Pipette 1 mL of the this compound formulation into the dialysis bag and securely seal both ends.

  • Release Study:

    • Place the sealed dialysis bag into the dissolution vessel containing 500 mL of the medium.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 5 mL of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis:

    • Filter the collected samples and analyze the concentration of this compound using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300 g), divided into groups for each formulation to be tested (n=5 per group).

  • Dosing:

    • Administer the this compound formulations (e.g., free drug solution, nanoemulsion) via intravenous (IV) injection through the tail vein at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into heparinized tubes.

  • Plasma and Brain Tissue Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • At the final time point, euthanize the animals and harvest the brains. Homogenize the brain tissue in saline.

  • Bioanalysis:

    • Extract this compound from the plasma and brain homogenate samples using a suitable liquid-liquid or solid-phase extraction method.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.[19][20][21]

Visualizations

Signaling and Experimental Workflow Diagrams

G Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway This compound This compound (Antagonist) D2R Dopamine D2 Receptor This compound->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_Channel K+ Channel (GIRK) Gi_o->K_Channel Activates (via Gβγ) Ca_Channel Ca2+ Channel Gi_o->Ca_Channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability K_Channel->Neuronal_Activity Hyperpolarization Ca_Channel->Neuronal_Activity Reduced Ca2+ Influx G Figure 2: Workflow for this compound Formulation Development cluster_preformulation Phase 1: Pre-formulation & Strategy cluster_formulation Phase 2: Formulation Development cluster_characterization Phase 3: In Vitro Characterization cluster_invivo Phase 4: Preclinical In Vivo Evaluation P1 Physicochemical Characterization (Solubility, Stability) P2 Excipient Compatibility Screening P1->P2 F1 Formulation Design (e.g., Nanoemulsion, Nanoparticle) P2->F1 F2 Process Optimization (DoE) F1->F2 F3 Manufacture of Lab-Scale Batches F2->F3 C1 Physicochemical Analysis (Size, Zeta, %EE) F3->C1 C2 In Vitro Release Studies C1->C2 C3 Stability Assessment C2->C3 I1 Pharmacokinetic (PK) Studies C3->I1 I2 Pharmacodynamic (PD) /Efficacy Studies I1->I2 I3 Preliminary Toxicity Assessment I2->I3 I3->F1 Iterative Optimization

References

Addressing Fenpipramide's potential for tachyphylaxis in prolonged studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fenpipramide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro and in vivo studies, with a specific focus on mitigating the potential for tachyphylaxis in prolonged experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern in prolonged studies with this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration.[1][2] In the context of prolonged studies, this could manifest as a diminishing therapeutic or biological effect of this compound over time, potentially leading to inaccurate data and misinterpretation of its long-term efficacy. The underlying mechanisms often involve changes at the cellular level, such as receptor desensitization or internalization, which reduces the number of available receptors for this compound to act upon.[3]

Q2: We are observing a decreased response to this compound in our cell-based assays over a 24-hour period. Could this be tachyphylaxis?

A2: A diminished response over a 24-hour period is a strong indicator of potential tachyphylaxis. This is often due to receptor desensitization, a process where the receptor is temporarily uncoupled from its intracellular signaling pathway, or receptor internalization, where the receptor is removed from the cell surface.[4] To confirm this, we recommend conducting experiments to quantify receptor expression and signaling output at different time points following this compound exposure.

Q3: What are the initial steps to troubleshoot suspected tachyphylaxis with this compound?

A3: The first step is to confirm that the observed decrease in response is not due to other experimental variables.[5] This includes verifying the stability of this compound in your experimental conditions, ensuring consistent cell health and density, and ruling out issues with reagents. Once these factors are controlled for, you can proceed with specific assays to investigate receptor desensitization and internalization as detailed in our troubleshooting guides.

Q4: Can tachyphylaxis to this compound be reversed?

A4: In many cases, tachyphylaxis is a reversible process. The recovery time can vary depending on the specific mechanism and cell type. A "washout" period, where the cells are incubated in this compound-free media, can allow for receptor resensitization and recycling to the cell surface.[4] The optimal duration of this washout period should be determined empirically.

Troubleshooting Guides

Issue 1: Diminishing Response to this compound in In Vitro Cell Culture Models

Potential Cause: Receptor desensitization or internalization due to prolonged exposure to this compound.

Troubleshooting Steps:

  • Confirmation of Tachyphylaxis:

    • Experiment: Conduct a time-course experiment measuring the functional response to a fixed concentration of this compound at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Expected Outcome: A progressive decrease in the measured response over time would suggest tachyphylaxis.

  • Assessment of Receptor Desensitization:

    • Experiment: Perform a second messenger assay (e.g., cAMP or calcium flux assay, depending on the signaling pathway) after a short pre-incubation with this compound. Compare the response to that of naive cells.

    • Expected Outcome: A blunted second messenger response in pre-incubated cells indicates receptor desensitization.

  • Quantification of Receptor Internalization:

    • Experiment: Utilize techniques like cell surface ELISA, flow cytometry with a fluorescently labeled ligand or antibody, or radioligand binding assays to quantify the number of surface receptors after prolonged this compound treatment.

    • Expected Outcome: A reduction in the number of cell surface receptors suggests internalization.

Experimental Protocols:

  • Detailed Protocol 1: In Vitro Assessment of Receptor Desensitization. This protocol outlines a methodology for quantifying receptor desensitization in a controlled in vitro setting.[4]

  • Detailed Protocol 2: Quantification of Cell Surface Receptor Expression. This protocol provides a step-by-step guide for measuring changes in receptor density on the cell surface.

Issue 2: Reduced In Vivo Efficacy of this compound in Chronic Dosing Studies

Potential Cause: Development of physiological tolerance or tachyphylaxis at the organismal level.

Troubleshooting Steps:

  • Pharmacokinetic Analysis:

    • Experiment: Measure the plasma concentration of this compound over the course of the chronic study.

    • Expected Outcome: Ensure that the decreased efficacy is not due to increased metabolic clearance of the drug.

  • Ex Vivo Tissue Analysis:

    • Experiment: At the end of the study, isolate the target tissue and perform receptor binding assays or second messenger functional assays.

    • Expected Outcome: Compare receptor density and function in tissues from chronically treated animals versus a control group to identify signs of receptor downregulation or desensitization.

  • Dose-Response Relationship:

    • Experiment: Conduct a dose-response study at different time points during the chronic treatment.

    • Expected Outcome: A rightward shift in the dose-response curve would indicate that a higher concentration of this compound is required to achieve the same effect, a hallmark of tolerance.

Experimental Protocols:

  • Detailed Protocol 3: Ex Vivo Receptor Binding Assay. This protocol details the procedure for assessing receptor density in tissue homogenates.

Data Presentation

Table 1: Example Data from an In Vitro Tachyphylaxis Study

Time (hours)Functional Response (% of Maximum)Cell Surface Receptors (% of Control)
0100100
28595
66070
124050
242530

Experimental Protocols

Detailed Protocol 1: In Vitro Assessment of Receptor Desensitization

Objective: To determine if prolonged exposure to this compound leads to desensitization of its target G protein-coupled receptor (GPCR).

Methodology:

  • Cell Culture: Culture a suitable cell line expressing the target GPCR (e.g., HEK293 or CHO cells) to 80-90% confluency.

  • Pre-treatment: Treat cells with a specified concentration of this compound for varying durations (e.g., 30 minutes, 1, 4, 24 hours). Include a vehicle-treated control group.

  • Washout: Gently wash the cells three times with warm, serum-free media to remove this compound.

  • Stimulation: Acutely stimulate the cells with a known agonist for the target receptor.

  • Second Messenger Measurement: Measure the downstream signaling response. For a Gs-coupled receptor, this would be cAMP accumulation; for a Gq-coupled receptor, this would be intracellular calcium mobilization.[4]

  • Data Analysis: Compare the agonist-induced response in this compound-pretreated cells to the vehicle-treated control cells. A significantly reduced response in the pre-treated cells indicates receptor desensitization.

Detailed Protocol 2: Quantification of Cell Surface Receptor Expression

Objective: To quantify the number of this compound's target GPCRs on the cell surface following prolonged treatment.

Methodology:

  • Cell Culture: As described in Protocol 1.

  • Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).

  • Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Labeling: Incubate the cells with a fluorescently labeled antibody or ligand that specifically binds to the extracellular domain of the target receptor.

  • Flow Cytometry: Analyze the labeled cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the number of cell surface receptors.

  • Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated control cells.

Detailed Protocol 3: Ex Vivo Receptor Binding Assay

Objective: To assess the density of this compound's target receptor in tissues from chronically treated animals.

Methodology:

  • Tissue Collection: Euthanize the animals and rapidly excise the target tissue.

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Radioligand Binding: Incubate the membrane preparations with a saturating concentration of a radiolabeled ligand specific for the target receptor. Include a parallel set of tubes with an excess of a non-labeled competitor to determine non-specific binding.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Compare the specific binding in tissues from this compound-treated animals to that of control animals.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space F This compound R GPCR F->R Binding G G Protein R->G Activation E Effector (e.g., Adenylyl Cyclase) G->E Modulation SM Second Messenger (e.g., cAMP) E->SM Production CR Cellular Response SM->CR Signal Transduction

Caption: this compound binding to a G protein-coupled receptor (GPCR).

Experimental_Workflow start Start: Observe Diminished Response confirm Confirm Tachyphylaxis (Time-Course Study) start->confirm desens Assess Receptor Desensitization (Second Messenger Assay) confirm->desens intern Quantify Receptor Internalization (Cell Surface Labeling) confirm->intern washout Investigate Reversibility (Washout Experiment) desens->washout intern->washout end Conclusion: Characterize Tachyphylaxis washout->end

Caption: Troubleshooting workflow for in vitro tachyphylaxis.

Logical_Relationship prolonged_exposure Prolonged this compound Exposure receptor_desensitization Receptor Desensitization prolonged_exposure->receptor_desensitization receptor_internalization Receptor Internalization prolonged_exposure->receptor_internalization decreased_response Decreased Cellular Response (Tachyphylaxis) receptor_desensitization->decreased_response receptor_internalization->decreased_response

Caption: Mechanisms of this compound-induced tachyphylaxis.

References

Technical Support Center: Robust Quantification of Fenpipramide in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Fenpipramide in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for validating a this compound quantification method?

A1: Method validation ensures that the analytical procedure is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

Q2: Which sample preparation technique is most suitable for this compound in plasma?

A2: For quantifying this compound in plasma, protein precipitation is a simple and rapid method.[4] This technique involves adding a precipitating agent, such as acetonitrile, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system. This method is often preferred in high-throughput environments due to its speed and ease of automation.

Q3: How do I perform stability testing for this compound?

A3: Stability testing is crucial to determine the shelf-life and recommended storage conditions for this compound in a specific matrix.[5][6] It involves subjecting the sample to various environmental conditions over a predetermined period. Key stability tests include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the processed sample at room temperature for a period that mimics the sample handling time during analysis.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration.

  • Stock Solution Stability: Evaluates the stability of the analyte in its stock solution under defined storage conditions.

Forced degradation studies, where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light, are also essential for developing a stability-indicating method.[7][8][9][10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, which is a basic compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often suitable.
Column overload.Dilute the sample or reduce the injection volume.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Low Signal Intensity or No Peak Improper MS/MS parameters.Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for this compound.
Inefficient sample extraction.Evaluate and optimize the sample preparation method. For protein precipitation, ensure the ratio of precipitant to sample is adequate.
Analyte degradation.Investigate the stability of this compound under the storage and analytical conditions.[11]
High Background Noise Matrix effects from the complex sample.Improve the sample clean-up procedure. Consider using a more selective sample preparation technique like solid-phase extraction (SPE).
Contaminated mobile phase or LC system.Prepare fresh mobile phase and flush the LC system thoroughly.
Inconsistent Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation steps. Use of an internal standard is highly recommended.
Fluctuation in instrument performance.Perform system suitability tests before each analytical run to ensure the instrument is performing adequately.
Issues with the autosampler.Check the autosampler for proper injection volume and ensure no air bubbles are present in the syringe.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is based on a method for a similar compound, Fenspiride, and is suitable for high-throughput analysis.[4]

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Add a suitable internal standard (e.g., a deuterated analog of this compound).

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 10 seconds and inject into the LC-MS/MS system.

LC-MS/MS Parameters for this compound Quantification

These parameters are a starting point and should be optimized for your specific instrument and application. They are adapted from methods for similar pharmaceutical compounds.[4][6][12][13]

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined by direct infusion of a this compound standard solution.
Collision Energy To be optimized for the specific MRM transition.
Dwell Time 100 ms

Method Validation Data Summary

The following tables summarize typical acceptance criteria for method validation based on FDA and ICH guidelines.

Table 1: Linearity and Range
Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Curve At least 6 non-zero concentration levels
Range To be defined based on the intended application
Table 2: Accuracy and Precision
Concentration Level Accuracy (% Bias) Precision (% RSD)
LLOQ Within ±20%≤ 20%
Low, Medium, High QC Within ±15%≤ 15%

Data adapted from guidelines for bioanalytical method validation.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Poor Analytical Result Check_Peak Examine Peak Shape Start->Check_Peak Check_Intensity Check Signal Intensity Start->Check_Intensity Check_Precision Assess Precision Start->Check_Precision Tailing Tailing/Fronting? Check_Peak->Tailing Low_Signal Low/No Signal? Check_Intensity->Low_Signal Inconsistent Inconsistent Results? Check_Precision->Inconsistent Tailing->Check_Intensity No Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Yes Check_Column Inspect/Replace Column Tailing->Check_Column If pH is optimal Low_Signal->Check_Precision No Optimize_MS Optimize MS/MS Parameters Low_Signal->Optimize_MS Yes Improve_Extraction Improve Sample Prep Low_Signal->Improve_Extraction If MS is optimal Standardize_Prep Standardize Sample Prep Inconsistent->Standardize_Prep Yes System_Suitability Run System Suitability Inconsistent->System_Suitability If prep is consistent

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Fenpipramide and Scopolamine: Unraveling Their Mechanisms of Action at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two muscarinic acetylcholine receptor antagonists: Fenpipramide and Scopolamine. While both compounds exhibit anticholinergic properties, this document highlights the depth of available research for scopolamine in contrast to the limited publicly available data for this compound, underscoring a significant knowledge gap for the latter. This guide aims to serve as a valuable resource by presenting a comprehensive overview of scopolamine's interaction with muscarinic receptor subtypes and the associated signaling pathways, alongside a qualitative description of this compound's action.

Executive Summary

Data Presentation: A Comparative Overview

Due to the lack of specific binding affinity data for this compound, a direct quantitative comparison with scopolamine is not possible at this time. The following table summarizes the available binding affinity (Ki) values for scopolamine across the five human muscarinic receptor subtypes.

DrugM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Scopolamine 0.4 - 0.83[1][2]2.1 - 5.3[1]0.34[2]0.38[2]0.34 - 2.1[1][2]
This compound Data not availableData not availableData not availableData not availableData not available

Mechanism of Action and Signaling Pathways

Both this compound and Scopolamine are antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[3][4] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[3][4]

Scopolamine acts as a competitive and non-selective antagonist at all five muscarinic receptor subtypes.[1] By blocking the binding of acetylcholine, scopolamine inhibits the downstream signaling cascades initiated by these receptors.

This compound is described as a parasympatholytic agent, indicating that it also antagonizes the effects of the parasympathetic nervous system, which are largely mediated by muscarinic receptors.[5][6] However, its selectivity profile across the M1-M5 subtypes is not publicly documented.

The signaling pathways affected by the antagonism of muscarinic receptors are subtype-dependent:

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[5][7][8] Antagonism of these receptors by compounds like scopolamine (and presumably this compound) blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] This blockade ultimately inhibits the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7][9]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8] Antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in intracellular cyclic AMP (cAMP) levels.

Below are diagrams illustrating these signaling pathways.

Gq_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M1, M3, M5 Receptor Gq Gq/11 Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M_Receptor Activates Antagonist Scopolamine / This compound Antagonist->M_Receptor Blocks

Figure 1: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Gi_Coupled_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M2, M4 Receptor Gi Gi/o Protein M_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M_Receptor Activates Antagonist Scopolamine / This compound Antagonist->M_Receptor Blocks

Figure 2: Gi/o-Coupled Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The determination of a compound's binding affinity and functional activity at muscarinic receptors is crucial for its pharmacological characterization. Below are detailed methodologies for key experiments cited in the characterization of muscarinic antagonists.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound and Scopolamine for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound and Scopolamine at various concentrations.

  • Non-specific binding control: Atropine (a high-affinity, non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and varying concentrations of the test compound (or atropine for non-specific binding, or buffer for total binding).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, [³H]-NMS, and Test Compounds Start->Prepare_Reagents Incubate Incubate Membranes, [³H]-NMS, and Test Compound Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 3: Workflow for a Radioligand Binding Assay.

Functional Assay: Calcium Mobilization

This assay is used to determine the functional consequence of receptor binding, specifically for Gq-coupled receptors (M1, M3, M5).

Objective: To measure the antagonist effect of this compound and Scopolamine on agonist-induced calcium mobilization.

Materials:

  • A cell line stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-M1, HEK-M3).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Test compounds: this compound and Scopolamine.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Compound Incubation: Add varying concentrations of the test compound (this compound or Scopolamine) to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject a fixed concentration of the agonist (carbachol) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Calcium_Mobilization_Assay_Workflow Start Start Plate_Cells Plate Cells Expressing Muscarinic Receptor Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Add_Antagonist Add Test Compound (Antagonist) Load_Dye->Add_Antagonist Measure_Fluorescence Measure Fluorescence while adding Agonist Add_Antagonist->Measure_Fluorescence Analyze Analyze Data: Determine IC50 for Inhibition Measure_Fluorescence->Analyze End End Analyze->End

Figure 4: Workflow for a Calcium Mobilization Assay.

Conclusion

This comparative guide underscores the current state of knowledge regarding the mechanisms of action of this compound and Scopolamine. Scopolamine is a thoroughly investigated non-selective muscarinic antagonist with well-documented binding affinities and functional effects. In stark contrast, this compound, while identified as a parasympatholytic agent, lacks the detailed pharmacological data necessary for a comprehensive comparison. The experimental protocols provided herein offer a clear path for future research to elucidate the specific muscarinic receptor subtype affinities and functional activities of this compound. Such studies are essential to fully understand its therapeutic potential and side-effect profile in comparison to established drugs like scopolamine. For researchers and drug development professionals, this guide not only provides a detailed overview of scopolamine's pharmacology but also highlights a significant opportunity for further investigation into the mechanism of action of this compound.

References

Validating Fenpipramide's therapeutic effect in preclinical animal trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data available for Fenpipramide, a parasympatholytic agent with applications in veterinary medicine. Due to a scarcity of publicly available preclinical studies on this compound's standalone therapeutic efficacy, this guide also outlines the established methodologies and animal models used to validate other drugs within the same therapeutic class. This comparative context is intended to provide a framework for the potential preclinical validation of this compound and similar compounds.

Overview of this compound

This compound is classified as a parasympatholytic (or anticholinergic) and antispasmodic agent.[1][2][3][4][5] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors.[4][6] In veterinary medicine, it is principally used in combination with the opioid analgesic levomethadone for the treatment of pain, such as in equine colic.[1] Its role in these formulations is to counteract the vagal effects induced by the opioid component.[1] this compound has also been indicated as an antidote for poisoning by parasympathomimetic substances.[1]

Preclinical Data for this compound

The available preclinical data for this compound is largely centered on toxicology and pharmacokinetics rather than specific therapeutic efficacy in validated disease models.

Toxicological Profile

Acute and repeated-dose toxicity studies have been conducted in rodents.

SpeciesTestRoute of AdministrationKey FindingsReference
RatAcute Oral LD50OralLD50 is between 250 and 500 mg/kg body weight. Clinical signs included irregular respiration, stupor, and ataxia.[1]
MouseAcute Intravenous LD50IntravenousLD50 was established as 30 mg/kg body weight.[1]
Rat30-Day Repeated-DoseOralReduced body weight gain and salivation were observed at doses of 20 and 200 mg/kg/day. The No-Observed-Effect Level (NOEL) was determined to be 0.2 mg/kg/day.[1]
Pharmacokinetic Profile

Pharmacokinetic parameters have been determined in horses following intravenous administration.

SpeciesDoseCmaxTmaxT1/2 (Phase I)T1/2 (Phase II)Reference
Horse7.5 µg/kg (¹⁴C-fenpipramide)0.025 µg/ml (plasma)0.112 hours0.82 hours13.33 hours[1]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This antagonism prevents the downstream signaling cascades typically initiated by acetylcholine, leading to a reduction in parasympathetic tone.

General Signaling Pathway of Muscarinic Receptor Antagonists cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor Muscarinic Receptor Acetylcholine (ACh)->Muscarinic Receptor Binds to G-Protein G-Protein Muscarinic Receptor->G-Protein Activates Effector (e.g., Adenylyl Cyclase, Phospholipase C) Effector (e.g., Adenylyl Cyclase, Phospholipase C) G-Protein->Effector (e.g., Adenylyl Cyclase, Phospholipase C) Modulates Cellular Response Cellular Response Effector (e.g., Adenylyl Cyclase, Phospholipase C)->Cellular Response Leads to This compound This compound This compound->Muscarinic Receptor Blocks

Caption: General signaling pathway of muscarinic receptor antagonists like this compound.

Framework for Preclinical Efficacy Validation of Parasympatholytic Drugs

Hypothetical Experimental Workflow

Hypothetical Experimental Workflow for Preclinical Validation cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Comparative Studies Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Affinity & Selectivity Animal Model Selection Animal Model Selection Functional Assays->Animal Model Selection Confirm Agonist/Antagonist Activity Dose-Ranging Studies Dose-Ranging Studies Animal Model Selection->Dose-Ranging Studies Based on Therapeutic Indication Efficacy Evaluation Efficacy Evaluation Dose-Ranging Studies->Efficacy Evaluation Establish Therapeutic Window Comparison with Standard-of-Care Comparison with Standard-of-Care Efficacy Evaluation->Comparison with Standard-of-Care Assess Therapeutic Effect Safety Pharmacology Safety Pharmacology Comparison with Standard-of-Care->Safety Pharmacology Benchmark Performance

Caption: Hypothetical workflow for the preclinical validation of a parasympatholytic drug.

Common Animal Models and Experimental Protocols

The choice of animal model is dictated by the intended therapeutic application of the parasympatholytic agent.

  • Animal Model: Rodents (rats or mice) with induced intestinal hypermotility.

  • Protocol:

    • Induction of Hypermotility: Administer a cholinergic agonist (e.g., carbachol or pilocarpine) or an irritant (e.g., castor oil) to induce intestinal spasms and increase gastrointestinal transit time.

    • Treatment: Administer this compound or a comparator drug (e.g., atropine) at various doses. A vehicle control group is also included.

    • Endpoint Measurement: Measure the distance traveled by a charcoal meal through the small intestine over a set period. A decrease in the transit distance indicates an antispasmodic effect.

  • Animal Model: Guinea pigs with histamine or acetylcholine-induced bronchoconstriction.

  • Protocol:

    • Induction of Bronchoconstriction: Expose the animals to an aerosol of histamine or acetylcholine, which induces bronchospasm.

    • Treatment: Pre-treat animals with inhaled or systemically administered this compound or a standard bronchodilator (e.g., ipratropium bromide).

    • Endpoint Measurement: Measure changes in airway resistance and lung compliance using a whole-body plethysmograph. A reduction in airway resistance and an increase in compliance would indicate a bronchodilatory effect.

  • Animal Model: A study in Beagles used a model of acute nociception to evaluate a combination product containing levomethadone and this compound.[7]

  • Protocol:

    • Nociceptive Testing: Use of mechanical and thermal threshold testing to assess pain response.

    • Treatment: Administration of the test compound(s). In the cited study, treatments were 0.2 mg·kg⁻¹ levomethadone/fenpipramide, 75 mg·kg⁻¹ metamizole, or their combination.[7]

    • Endpoint Measurement: Measurement of changes in mechanical and thermal withdrawal thresholds over time. The study also assessed the minimal alveolar concentration (MAC) of an anesthetic gas to determine anesthetic-sparing effects.[7]

Comparison with Alternatives

A direct preclinical comparison of this compound with alternative treatments is not available in the public domain. In the context of its use in veterinary anesthesia, other anticholinergic drugs like atropine and glycopyrrolate are commonly used to prevent and treat bradycardia.[8] A comparative preclinical study would involve evaluating the relative efficacy and side-effect profiles (e.g., impact on heart rate, salivation, and gastrointestinal motility) of these agents in a relevant animal model. For instance, a study in dogs evaluated the effects of atropine and glycopyrrolate on the cardiac and respiratory systems when used with the sedative medetomidine.[9]

Conclusion

The available preclinical data for this compound provide foundational knowledge of its toxicological and pharmacokinetic properties. However, there is a notable absence of published studies validating its standalone therapeutic efficacy in established animal models for specific diseases. Its primary recognized role is as an adjunct therapy in veterinary medicine to mitigate the side effects of other drugs. The experimental frameworks and models described for other parasympatholytic agents offer a clear roadmap for any future preclinical investigations aimed at expanding the therapeutic applications of this compound. Such studies would be essential to quantitatively compare its performance against existing therapeutic alternatives.

References

Head-to-head comparison of Fenpipramide and hyoscyamine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Muscarinic Receptor Antagonism for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Fenpipramide and hyoscyamine, two compounds with anticholinergic properties. The following sections detail their performance based on available experimental data, outline the methodologies for key in vitro assays, and visualize the underlying signaling pathways and experimental workflows.

Introduction to the Compounds

Hyoscyamine , a tropane alkaloid, is the levorotatory isomer of atropine and a well-characterized non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It competitively inhibits the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5), thereby blocking parasympathetic nerve stimulation.[1]

This compound is a piperidine derivative and a parasympatholytic agent.[3][4] While its in vitro pharmacology is less extensively documented in publicly available literature, its quaternary ammonium derivative, fenpiverinium bromide, is known to be a potent muscarinic antagonist.[5] This guide will focus on the available data for this compound and its analogues to provide a comparative perspective.

Quantitative Comparison of In Vitro Activity

For the purpose of this comparison, data for atropine, the racemic mixture of hyoscyamine, will be used as a proxy for hyoscyamine's activity, a standard practice in pharmacological studies.

AntagonistPreparationAgonistpA2 ValueReference
Atropine (Hyoscyamine) Guinea Pig IleumAcetylcholine9.93 ± 0.04[7]
Atropine (Hyoscyamine) Guinea Pig IleumCarbachol~8.7 - 9.59[8][9]
This compound Not AvailableNot AvailableNot Available

Note: The lack of publicly available pA2 or Ki values for this compound prevents a direct quantitative comparison in this format. The therapeutic effects of this compound are attributed to its anticholinergic properties, suggesting it acts as a muscarinic receptor antagonist.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[10][11]

Objective: To determine the inhibitory constant (Ki) of this compound and hyoscyamine for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).[12]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds: this compound and hyoscyamine at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding, or atropine for non-specific binding), the radioligand ([³H]-NMS), and the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath (Schild Analysis) for Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit the contractile response of an isolated tissue to a muscarinic agonist.[13][14]

Objective: To determine the pA2 value of this compound and hyoscyamine against a muscarinic agonist (e.g., carbachol) in an isolated smooth muscle preparation.

Materials:

  • Guinea pig ileum.

  • Organ bath apparatus with an isometric force transducer.

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Muscarinic agonist: Carbachol.

  • Test compounds: this compound and hyoscyamine at various concentrations.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath containing Krebs-Henseleit solution. The tissue is allowed to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or hyoscyamine) for a predetermined period.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.[15]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. They are broadly classified into two groups based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11, while M2 and M4 receptors couple to Gi/o.

Muscarinic_Signaling cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway cluster_2 Antagonist Action M135 M1, M3, M5 Receptors Gq11 Gq/11 M135->Gq11 Agonist PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Cellular_Response1 PKC->Cellular_Response1 M24 M2, M4 Receptors Gio Gi/o M24->Gio Agonist AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Cellular_Response2 Inhibition of Neurotransmitter Release, Slowing of Heart Rate cAMP->Cellular_Response2 Antagonist This compound or Hyoscyamine Antagonist->M135 Blocks Antagonist->M24 Blocks

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow prep 1. Prepare Receptor Membranes (e.g., from CHO cells expressing a specific muscarinic receptor subtype) setup 2. Set up Assay Plate - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + Excess Unlabeled Antagonist) - Competition (Membranes + Radioligand + Test Compound) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Filter to Separate Bound and Free Radioligand incubate->filter wash 5. Wash Filters to Remove Unbound Radioligand filter->wash count 6. Quantify Radioactivity (Scintillation Counting) wash->count analyze 7. Data Analysis - Calculate Specific Binding - Generate Competition Curve (IC50) - Calculate Ki using Cheng-Prusoff Equation count->analyze

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Isolated Organ Bath (Schild Analysis)

This diagram outlines the process of conducting a Schild analysis to determine the pA2 value of an antagonist in a functional assay.

Schild_Analysis_Workflow prep 1. Isolate and Mount Tissue (e.g., Guinea Pig Ileum in Organ Bath) equilibrate 2. Equilibrate Tissue under Resting Tension prep->equilibrate control_crc 3. Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout1 4. Washout control_crc->washout1 antagonist_incubate 5. Incubate with a Fixed Concentration of Antagonist washout1->antagonist_incubate antagonist_crc 6. Generate Agonist CRC in Presence of Antagonist antagonist_incubate->antagonist_crc washout2 7. Washout antagonist_crc->washout2 repeat 8. Repeat Steps 5-7 with Different Antagonist Concentrations washout2->repeat repeat->antagonist_incubate Next Concentration analyze 9. Data Analysis - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 Value repeat->analyze All Concentrations Tested

References

Cross-Species Pharmacokinetic Profile of Fenpipramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Fenpipramide across different animal species. The data presented is intended to support research and development efforts by offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this parasympatholytic agent.

Introduction

This compound is a parasympatholytic agent with anticholinergic properties, acting as a muscarinic acetylcholine receptor antagonist.[1][2] It is utilized in veterinary medicine, often in combination with analgesics like levomethadone, to counteract the vagal effects of the opioid.[3][4] Understanding the cross-species variations in its pharmacokinetic profile is crucial for dose selection, safety assessment, and extrapolation of data to different animal models and potentially to humans. This guide summarizes the available pharmacokinetic data in horses and rats.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in horses and rats. Significant differences in these parameters highlight the species-specific disposition of the drug.

Pharmacokinetic ParameterHorseRat
Dose and Route 7.5 µg/kg (Intravenous, 14C-labeled)250-500 mg/kg (Oral)
Maximum Concentration (Cmax) Blood: 0.018 µg/mLPlasma: 0.025 µg/mLData not available
Time to Maximum Concentration (Tmax) 0.112 hoursData not available
Area Under the Curve (AUC) 0.036 µg equivalent/g x hData not available
Elimination Half-life (t1/2) Biphasic:- Phase I: 0.82 hours- Phase II: 13.33 hoursData not available
Bioavailability Not applicable (IV)Data not available
Toxicity (LD50) Data not availableOral: 250-500 mg/kg[3]

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies as described in the available literature.

Pharmacokinetic Study in Horses

A study was conducted on three horses to determine the pharmacokinetic profile of this compound following intravenous administration.[3]

  • Test Substance: 14C-labeled this compound.

  • Dose and Administration: A single intravenous dose of 7.5 µg/kg body weight was administered.[3]

  • Sample Collection: Blood and plasma samples were collected at various time points to determine the concentration of this compound and its metabolites. Urine and feces were also collected to assess elimination pathways.[3]

  • Analytical Method: The concentration of 14C-Fenpipramide and its metabolites in biological samples was determined using radiometric analysis.

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, elimination half-life (t1/2), and AUC. The elimination profile was characterized by a biphasic process.[3]

Acute Toxicity Study in Rats

An acute oral toxicity study was performed in rats to determine the median lethal dose (LD50) of this compound.[3]

  • Test Substance: this compound.

  • Dose and Administration: Single oral doses of 250 mg/kg and 500 mg/kg body weight were administered to different groups of rats.[3]

  • Observation: Animals were observed for clinical signs of toxicity and mortality over a specified period. Clinical symptoms at these high doses included irregular respiration, stupor, squatting posture, stilted gait, and narrowing of the palpebral fissure. Death occurred between 3 and 24 hours after administration.[3]

  • LD50 Determination: The oral LD50 was determined to be between 250 and 500 mg/kg body weight.[3]

A 30-day repeated-dose oral toxicity study was also conducted in rats at doses of 0, 0.2, 2, 20, or 200 mg/kg body weight. At the higher doses (20 and 200 mg/kg), clinical symptoms such as increased salivation, swollen abdomen, and decreased spontaneous activity were observed.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a parasympatholytic agent by competitively antagonizing muscarinic acetylcholine receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems, as well as in various organs. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.[5][6][7]

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[5]

Fenpipramide_Signaling_Pathway M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Couple to M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Couple to PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Produces Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Leads to PKA ↓ PKA Activity cAMP->PKA Activates This compound This compound (Antagonist) This compound->M1_M3_M5 Blocks This compound->M2_M4 Blocks Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_M3_M5 Activates Acetylcholine->M2_M4 Activates

This compound's antagonism of muscarinic receptor signaling pathways.

Discussion

The available data indicates significant species-specific differences in the pharmacokinetic and toxicological profile of this compound. The intravenous administration in horses resulted in a biphasic elimination with a relatively long terminal half-life, suggesting distribution into deeper tissue compartments.[3] In contrast, the acute oral toxicity in rats is moderate, with an LD50 in the range of 250-500 mg/kg.[3]

The lack of comprehensive oral pharmacokinetic data in rats or other species makes direct cross-species comparisons of bioavailability and oral disposition challenging. Further studies are warranted to fully characterize the oral pharmacokinetic profile of this compound in different species to better understand its absorption, metabolism, and potential for accumulation with repeated dosing.

The mechanism of action through muscarinic receptor antagonism is well-established for parasympatholytic agents. The diverse signaling pathways activated by different muscarinic receptor subtypes explain the wide range of physiological effects observed with anticholinergic drugs.

Conclusion

This guide provides a summary of the currently available pharmacokinetic and mechanistic data for this compound. The information highlights the need for further research to establish a more complete cross-species pharmacokinetic profile, which is essential for the rational use and development of this compound in veterinary medicine. The provided experimental details and the signaling pathway diagram offer a foundational understanding for researchers in the field.

References

In Vivo Validation of M3 Muscarinic Receptor Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to M3 Receptor Selectivity

The M3 muscarinic acetylcholine receptor is a key target in drug development, particularly for treating conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). M3 receptors are primarily located on smooth muscle cells, mediating contraction, and on glandular tissues, stimulating secretion.[1][2] However, the clinical utility of non-selective muscarinic antagonists is often limited by side effects stemming from the blockade of other muscarinic receptor subtypes. M1 receptor blockade in the central nervous system can lead to cognitive impairment, while M2 receptor blockade in the heart can cause tachycardia.[3][4] Therefore, demonstrating high in vivo selectivity for the M3 receptor over M1 and M2 receptors is paramount for developing safer and more effective therapies.

Comparative In Vitro Receptor Binding Affinities

Before proceeding to in vivo studies, the initial characterization of a compound's selectivity begins with in vitro receptor binding assays. These assays determine the binding affinity (Ki) of the antagonist for each muscarinic receptor subtype (M1-M5). A higher Ki value indicates lower binding affinity. The ratio of Ki values for different subtypes provides a preliminary indication of selectivity.

For context, below is a table summarizing the reported binding affinities of several established muscarinic antagonists. The ideal M3-selective antagonist would exhibit a low Ki for the M3 receptor and significantly higher Ki values for M1 and M2 receptors.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M3 vs M1 SelectivityM3 vs M2 Selectivity
Fenpipramide Data not availableData not availableData not availableData not availableData not available
Darifenacin 8.0351.17.3-fold32-fold
Solifenacin 2050102-fold5-fold
Tolterodine 4.04.84.2~1-fold~1-fold
Oxybutynin 3.2103.2~1-fold3.1-fold

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative compilation.

In Vivo Validation: Functional Selectivity

While in vitro binding data is informative, in vivo functional assays are essential to confirm that the observed receptor selectivity translates into tissue-level selectivity and a favorable side-effect profile. The primary goal is to demonstrate a potent effect on M3-mediated responses (e.g., bladder contraction) at doses that have minimal impact on M2-mediated (e.g., heart rate) and M1-mediated (e.g., salivation, cognitive function) responses.

Comparative In Vivo Functional Selectivity

The following table summarizes the typical in vivo selectivity profile observed for established muscarinic antagonists. This provides a benchmark for evaluating novel compounds like this compound. The selectivity is often expressed as a ratio of the doses required to inhibit the response in different tissues.

CompoundBladder (M3) EffectSalivary Gland (M1/M3) EffectCardiac (M2) EffectIn Vivo Bladder vs. Salivary Gland Selectivity
This compound Data not availableData not availableData not availableData not available
Darifenacin Strong InhibitionModerate InhibitionNo significant effect at therapeutic doses[4][5]~6-10 fold selective for bladder[6]
Solifenacin Strong InhibitionModerate InhibitionNo significant effect at therapeutic doses~4-7 fold selective for bladder[7]
Tolterodine Strong InhibitionStrong InhibitionNo significant effect at therapeutic doses~2.5-3.3 fold selective for bladder[8][9]
Oxybutynin Strong InhibitionStrong InhibitionPotential for cardiac effectsNon-selective[7]

Experimental Protocols for In Vivo Validation

To generate the comparative data presented above, rigorous and standardized in vivo experimental protocols are necessary. Below are detailed methodologies for key experiments.

Rodent Cystometry for Bladder Function (M3-mediated)

This assay directly measures the effect of a test compound on bladder contractility, an M3-receptor-mediated function.

Objective: To determine the dose-dependent effect of a muscarinic antagonist on bladder pressure and voiding frequency in conscious rats or mice.

Methodology:

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the dome of the bladder. The catheter is externalized at the nape of the neck and allowed to heal for several days.

  • Cystometry Procedure: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump via a three-way stopcock.

  • Data Acquisition: Saline is infused into the bladder at a constant rate (e.g., 10 mL/hr) to induce repetitive voiding. Bladder pressure is continuously recorded. Key parameters measured include micturition pressure (the peak pressure during voiding), bladder capacity, and the frequency of voiding.

  • Drug Administration: The test compound (e.g., this compound) and comparator drugs are administered intravenously or orally at increasing doses. The effect on the cystometric parameters is recorded for each dose.

  • Data Analysis: The dose required to inhibit micturition pressure by 50% (ID50) is calculated. A lower ID50 indicates higher potency in the bladder.

For more detailed protocols on rodent cystometry, refer to publications by Andersson et al. and other specialized literature.[10][11][12][13]

Pilocarpine-Induced Salivation for Salivary Gland Function (M1/M3-mediated)

This assay assesses the antagonist's effect on salivation, a process predominantly mediated by M1 and M3 receptors.

Objective: To measure the inhibition of saliva production by a muscarinic antagonist following stimulation with a muscarinic agonist.

Methodology:

  • Animal Preparation: Mice are fasted for a few hours before the experiment to ensure an empty stomach.

  • Drug Administration: The test antagonist (e.g., this compound) or a vehicle is administered at various doses.

  • Salivation Induction: After a set pre-treatment time, the muscarinic agonist pilocarpine (e.g., 0.5 mg/kg) is injected intraperitoneally to stimulate salivation.[14]

  • Saliva Collection: Immediately after pilocarpine injection, a pre-weighed cotton ball is placed in the mouse's mouth. Saliva is collected for a fixed period (e.g., 15 minutes).

  • Quantification: The cotton ball is re-weighed, and the amount of saliva produced is calculated.

  • Data Analysis: The dose of the antagonist that inhibits salivation by 50% (ID50) is determined.

Detailed protocols for pilocarpine-induced salivation can be found in various publications.[14][15][16][17][18]

Heart Rate Monitoring (M2-mediated)

This is a crucial measurement to assess the potential for cardiac side effects due to M2 receptor blockade.

Objective: To determine the effect of the muscarinic antagonist on heart rate.

Methodology:

  • Animal Preparation: Rats or other suitable animal models are equipped with telemetry devices or external electrodes for continuous electrocardiogram (ECG) monitoring.

  • Baseline Measurement: A stable baseline heart rate is recorded before drug administration.

  • Drug Administration: The test compound is administered, and heart rate is monitored continuously.

  • Data Analysis: Changes in heart rate from baseline are measured at various time points after drug administration. A significant increase in heart rate would indicate M2 receptor blockade.

Visualizing Key Pathways and Workflows

To further clarify the underlying mechanisms and experimental processes, the following diagrams are provided.

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M3R Binds

M3 muscarinic receptor signaling cascade.

Experimental Workflow for In Vivo Selectivity Testing

The following diagram illustrates a typical workflow for assessing the in vivo selectivity of a novel M3 muscarinic receptor antagonist.

InVivo_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Comparison Binding_Assay Receptor Binding Assays (M1, M2, M3, M4, M5) Cystometry Rodent Cystometry (Bladder - M3) Binding_Assay->Cystometry Salivation Pilocarpine-Induced Salivation (Salivary Gland - M1/M3) Binding_Assay->Salivation Heart_Rate Heart Rate Monitoring (Cardiac - M2) Binding_Assay->Heart_Rate Selectivity_Profile Determine In Vivo Selectivity Profile Cystometry->Selectivity_Profile Salivation->Selectivity_Profile Heart_Rate->Selectivity_Profile

References

A Comparative Safety Analysis of Fenpipramide and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of Fenpipramide and other commonly used antispasmodic drugs. The information is intended to support researchers and drug development professionals in evaluating the relative safety of these compounds. The comparison is based on available preclinical and clinical data.

Introduction to Antispasmodics

Antispasmodics are a class of drugs used to relieve cramps or spasms of the smooth muscle, particularly in the gastrointestinal (GI) tract. They are broadly categorized based on their mechanism of action, which dictates their efficacy and safety profile. The main classes include:

  • Anticholinergics/Antimuscarinics: These agents, such as dicyclomine and hyoscyamine, work by blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells, leading to muscle relaxation.

  • Calcium Channel Blockers: This category includes drugs like otilonium bromide and pinaverium bromide, which inhibit the influx of calcium into smooth muscle cells, a critical step for muscle contraction.

  • Direct Smooth Muscle Relaxants: Agents like mebeverine are thought to have a direct effect on the smooth muscle of the GI tract, independent of the autonomic nervous system.

This compound is classified as a parasympatholytic agent, indicating it opposes the effects of the parasympathetic nervous system, likely through anticholinergic activity[1]. It was formerly used in humans as a spasmolytic in obstetrics[1].

Comparative Safety Data

The following tables summarize the available quantitative safety data for this compound and a selection of other antispasmodics. It is important to note that direct comparison of these values should be done with caution due to variations in study design, animal models, and patient populations.

Preclinical Acute Toxicity Data
DrugAnimal ModelRoute of AdministrationLD50Reference(s)
This compound RatOral250-500 mg/kg[1]
MouseIntravenous30 mg/kg[1]
Dicyclomine RatOral1290 mg/kg[2][3][4]
MouseOral625 mg/kg[5][6]
Hyoscyamine RatOral375 mg/kg[7][8][9]
MouseOral75 mg/kg[10]
Mebeverine RatOral1540 mg/kg[11][12][13]
Pinaverium Bromide RatOral1145 mg/kg[1]
MouseOral1400 mg/kg[14][15]
Otilonium Bromide MouseIntraperitoneal87.0 mg/kg[16]

No Observable Adverse Effect Level (NOAEL) for this compound in a 30-day repeated-dose oral study in rats was established at 0.2 mg/kg bw/day[1].

Clinical Adverse Events
DrugMost Common Adverse EventsIncidence in Clinical TrialsReference(s)
This compound Data not available-
Dicyclomine Dry mouth, Dizziness, Blurred vision, NauseaReported by 61% of patients in controlled trials.[17][18][19]
Hyoscyamine Dry mouth, Dizziness, Blurred vision, ConstipationDose-related and variable; quantitative data from comparative trials is limited.[20][21][22]
Otilonium Bromide Abdominal pain, BloatingIncidence of adverse effects was 7.6% in one study. Most adverse events were of mild/moderate severity and not considered related to treatment.[10][23]
Pinaverium Bromide Epigastric pain/fullness, Nausea, Constipation, Headache, Dry mouthMinor digestive disorders reported in less than 1% of patients.
Mebeverine Abdominal pain, Abnormal bowel habits, BloatingAdverse events were rare and mainly associated with IBS symptoms. Incidence not significantly different from placebo.

Experimental Protocols

Preclinical Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure), is typically followed to determine the LD50 of a substance[11][14].

  • Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used[11].

  • Housing and Feeding: Animals are housed in controlled environmental conditions with a standard diet and access to water ad libitum[11].

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept low to avoid physical distress[11].

  • Procedure (Example: Acute Toxic Class Method - OECD 423):

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (e.g., 3) is dosed at the starting level.

    • The outcome (survival or death) determines the next step. If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified at that dose level. If one or no animals die, the test is repeated at a higher dose level with another group of animals.

    • This stepwise procedure continues until a defined endpoint is reached, allowing for classification of the substance's toxicity.

  • Observations: Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

G cluster_protocol Acute Oral Toxicity Study Workflow (OECD 423) start Select Starting Dose (e.g., 5, 50, 300, 2000 mg/kg) dose_group Dose Group of 3 Animals start->dose_group observe Observe for 14 Days (Toxicity Signs & Mortality) dose_group->observe outcome Assess Outcome observe->outcome stop_classify Stop Test & Classify Substance outcome->stop_classify 2 or 3 animals die next_dose Proceed to Higher Dose Level with New Group outcome->next_dose 0 or 1 animal dies end Classification Complete stop_classify->end next_dose->dose_group G cluster_safety_monitoring Clinical Trial Safety Monitoring Process protocol Protocol & DSMP Development irb_approval IRB/REC Approval protocol->irb_approval trial_conduct Trial Conduct (Participant Enrollment & Treatment) irb_approval->trial_conduct data_collection Data Collection (AEs, SAEs, Efficacy Data) trial_conduct->data_collection dsmb_review DSMB/DMC Review (Periodic) data_collection->dsmb_review regulatory_reporting Regulatory Reporting (e.g., SAEs) data_collection->regulatory_reporting recommendation DSMB Recommendation dsmb_review->recommendation continue_trial Continue Trial recommendation->continue_trial modify_trial Modify Trial recommendation->modify_trial terminate_trial Terminate Trial recommendation->terminate_trial continue_trial->trial_conduct modify_trial->trial_conduct G cluster_anticholinergic Anticholinergic/Antimuscarinic Signaling Pathway ACh Acetylcholine M3_receptor M3 Muscarinic Receptor ACh->M3_receptor binds Anticholinergic Anticholinergic Drug (e.g., this compound, Dicyclomine) Anticholinergic->M3_receptor blocks Relaxation Smooth Muscle Relaxation Anticholinergic->Relaxation Gq_protein Gq/11 Protein M3_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release triggers Contraction Smooth Muscle Contraction Ca_release->Contraction leads to G cluster_ca_channel Calcium Channel Blocker Signaling Pathway Depolarization Membrane Depolarization Ca_channel L-type Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_blocker Ca²⁺ Channel Blocker (e.g., Otilonium) Ca_blocker->Ca_channel blocks Relaxation Smooth Muscle Relaxation Ca_blocker->Relaxation Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_P Myosin Phosphorylation MLCK->Myosin_P catalyzes Contraction Smooth Muscle Contraction Myosin_P->Contraction leads to

References

A Comparative Guide to Bioassay Validation for Screening Novel Fenpipramide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated bioassays essential for the screening and characterization of novel Fenpipramide derivatives. This compound is a parasympatholytic agent that functions as a muscarinic acetylcholine receptor antagonist, primarily used for its antispasmodic properties on smooth muscle.[1][2][3] The development of novel derivatives necessitates a robust screening cascade to identify candidates with improved potency, selectivity, and safety profiles.

This document outlines a validation workflow, compares key assay types with supporting experimental data, and provides detailed protocols for researchers in drug discovery and development.

High-Level Screening Workflow

A typical screening cascade for novel this compound derivatives involves a multi-stage process. It begins with high-throughput primary screening to identify initial "hits," followed by secondary assays to confirm activity and determine potency, and concludes with counter-screens to eliminate cytotoxic or non-specific compounds.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Safety Profiling cluster_3 Outcome Primary Primary Functional Assay (e.g., Calcium Mobilization) ~10,000s of compounds DoseResponse Dose-Response Curves Determine IC50/EC50 Primary->DoseResponse Active 'Hits' Binding Receptor Binding Assay Determine Affinity (Ki) DoseResponse->Binding Confirmed Hits Selectivity Selectivity Profiling (vs. other M receptors) Binding->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Selectivity->Cytotoxicity Lead Lead Candidate Cytotoxicity->Lead

Figure 1: High-level workflow for screening this compound derivatives.

Primary Functional Assays: Identifying Muscarinic Receptor Antagonists

Since this compound targets muscarinic receptors (which are G protein-coupled receptors, or GPCRs), the initial screening step should employ a functional assay that can be adapted for high-throughput screening (HTS).[4][5] The most relevant muscarinic receptor subtypes for smooth muscle contraction (M2 and M3) are coupled to Gi and Gq proteins, respectively. An antagonist will block the signal produced by an agonist like acetylcholine. The two main signaling pathways to monitor are G-protein-mediated signaling (calcium flux for Gq, cAMP for Gi) and β-arrestin recruitment.[6][7][8]

Muscarinic M3 Receptor (Gq-Coupled) Signaling Pathway

The diagram below illustrates the Gq-coupled signaling cascade, which is a primary target for measuring the antagonist activity of this compound derivatives. An effective antagonist will block an agonist from initiating this pathway.

G cluster_cell Cell Membrane cluster_cyto Cytosol Receptor Muscarinic M3 Receptor (GPCR) G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response PKC->Response Agonist Agonist (e.g., Acetylcholine) Agonist->Receptor Activates Antagonist This compound Derivative Antagonist->Receptor Blocks

Figure 2: Gq-protein coupled receptor signaling pathway relevant to this compound.
Comparison of Primary Functional Assays

Assay TypePrincipleThroughputKey ParameterAdvantagesDisadvantages
Calcium Mobilization Assay Measures changes in intracellular Ca²⁺ concentration upon Gq-pathway activation using a calcium-sensitive fluorescent dye. Antagonists block this change.High (384/1536-well)IC₅₀Direct measure of Gq activation; well-established protocols; kinetic and endpoint reads possible.[6]Primarily for Gq-coupled receptors; can have higher background noise.
cAMP Assay Measures changes in intracellular cyclic AMP levels upon Gs or Gi pathway activation. Antagonists block this change. Common formats include FRET or luminescence.High (384/1536-well)IC₅₀Direct measure of Gs/Gi activation; highly sensitive kits available.[9]Primarily for Gs/Gi-coupled receptors; often requires cell lysis for endpoint assays.
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated GPCR using enzyme fragment complementation (e.g., β-galactosidase) or BRET/FRET.[8]High (384-well)IC₅₀G-protein independent pathway; allows for identification of biased ligands; stable signal.[9]May not capture G-protein-mediated signaling; requires engineered cell lines.
Experimental Protocol: Antagonist-Mode Calcium Mobilization Assay

This protocol is designed to identify this compound derivatives that antagonize the M3 muscarinic receptor.

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human M3 muscarinic receptor into black, clear-bottom 384-well microplates at a density of 20,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.

    • Remove cell culture medium and add 20 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives (test compounds) and a known antagonist (e.g., Atropine) as a positive control in an appropriate assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare an agonist solution of Acetylcholine at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject 10 µL of the EC₈₀ agonist solution.

    • Immediately begin measuring fluorescence intensity every second for 90-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min response).

    • Normalize the data relative to positive (agonist only) and negative (no agonist) controls.

    • Plot the normalized response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
This compound (Reference)15.2-1.0598.5
Derivative A8.7-0.9899.1
Derivative B120.5-1.1097.6
Atropine (Control)1.1-1.01100.0

Secondary Confirmatory Assays: Quantifying Receptor Affinity

Hits identified in primary functional screens must be confirmed by measuring their direct binding affinity to the target receptor. Radioligand binding assays are the gold standard for determining the equilibrium dissociation constant (Kᵢ) of a test compound.[10][11]

Comparison of Receptor Binding Assays
Assay TypePrincipleThroughputKey ParameterAdvantagesDisadvantages
Filtration Binding Assay A radiolabeled ligand is incubated with receptor-containing membranes and test compounds. The mixture is filtered to separate bound from free radioligand.[12]MediumKᵢGold standard; highly sensitive and precise; applicable to any receptor source.[10]Requires handling of radioactivity; separation step can be cumbersome and may disrupt equilibrium.
Scintillation Proximity Assay (SPA) Receptor membranes are bound to scintillant-coated beads. Only radioligand bound to the receptor is close enough to the bead to produce a light signal.HighKᵢHomogeneous (no-wash) format; high-throughput; minimizes radioactive waste.[10]Can be susceptible to color quenching; may have lower signal-to-noise ratio than filtration.
Fluorescence Polarization (FP) A fluorescently labeled ligand is used. When bound to the larger receptor, it tumbles slower, increasing polarization. Test compounds displace the fluorescent ligand, decreasing polarization.HighKᵢNon-radioactive; homogeneous format; real-time measurements possible.Requires a suitable fluorescent ligand; can be prone to interference from fluorescent compounds.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound derivatives for the M3 receptor using a filtration-based method.

G Prep Prepare M3 Receptor Membranes from Cells Incubate Incubate: 1. Membranes 2. Radioligand (e.g., [³H]-NMS) 3. Test Compound (Derivative) Prep->Incubate Filter Rapid Filtration (GF/B filter plate) Separates Bound from Free Incubate->Filter Wash Wash Filters to Remove Non-Specific Binding Filter->Wash Count Add Scintillation Cocktail & Count Radioactivity (CPM) Wash->Count Analyze Analyze Data: Calculate Kᵢ from IC₅₀ Count->Analyze

Figure 3: Workflow for a radioligand competition binding assay.
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a known muscarinic antagonist.

    • Receptor Source: Membranes prepared from cells overexpressing the human M3 receptor.

    • Non-Specific Binding Control: 10 µM Atropine.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of test compound dilutions (this compound derivatives).

      • 50 µL of [³H]-NMS at a final concentration near its Kₔ value (e.g., 0.5 nM).

      • 100 µL of M3 receptor membranes (e.g., 10 µg protein/well) in assay buffer.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM Atropine.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak a GF/B glass fiber filter plate in 0.5% polyethyleneimine.

    • Rapidly transfer the incubation mixture to the filter plate and apply a vacuum to separate the bound ligand (retained on the filter) from the free ligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Counting and Analysis:

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

    • Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

CompoundIC₅₀ (nM)Kᵢ (nM)
This compound (Reference)18.510.3
Derivative A10.15.6
Derivative B145.280.7

Essential Counter-Screen: Assessing Cytotoxicity

It is crucial to ensure that the observed activity of the derivatives is due to specific receptor antagonism and not a result of general cellular toxicity.[13][14] Cytotoxicity assays should be run in parallel on the same cell line used for the primary functional screen.

Comparison of Common Cytotoxicity Assays
Assay TypePrincipleThroughputAdvantagesDisadvantages
Resazurin (AlamarBlue) Reduction Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[15]HighInexpensive, sensitive, non-lytic (allows multiplexing).Signal can be affected by compounds that interfere with cellular redox potential.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[14]HighDirectly measures cell death (necrosis); stable endpoint.Less sensitive for detecting anti-proliferative or apoptotic effects.
ATP-Based Luminescence (e.g., CellTiter-Glo®) Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[16] ATP is used in a luciferase reaction to produce light.Very HighExtremely sensitive, excellent linearity, simple "add-mix-read" protocol.[16]Lytic assay (endpoint only); can be more expensive.
Experimental Protocol: ATP-Based Luminescence Cytotoxicity Assay
  • Cell Plating:

    • Plate HEK293-M3 cells in white, opaque-walled 384-well plates at the same density used for the functional assay (20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Add serial dilutions of the this compound derivatives to the wells. The concentration range should cover and exceed that used in the functional assays.

    • Incubate for a period relevant to the primary screen (e.g., 2-24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture volume in each well (e.g., 40 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot luminescence against the log concentration of the test compound.

    • Determine the CC₅₀ (concentration causing 50% cytotoxicity). A desirable compound should have a CC₅₀ value at least 10-fold higher than its functional IC₅₀ or binding Kᵢ.

CompoundFunctional IC₅₀ (nM)Binding Kᵢ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/Kᵢ)
Derivative A8.75.6> 50> 8900
Derivative C (Toxic Hit)95.060.11.220

References

Fenpipramide: A Comparative Analysis Against Modern Overactive Bladder Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological mechanisms and clinical efficacy of current overactive bladder treatments, with a theoretical comparison to the parasympatholytic agent fenpipramide.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence, significantly impacting the quality of life.[1] The management of OAB has evolved considerably with the development of targeted therapies. This guide provides a detailed comparison of the efficacy and mechanisms of modern OAB treatments, including antimuscarinics, β3-adrenergic receptor agonists, and onabotulinumtoxinA.

Notably, there is a lack of clinical data for this compound in the context of OAB. This compound is a parasympatholytic agent, and its related compound, fenpiverinium bromide, is known to be an anticholinergic agent that exerts its effects on smooth muscles.[2][3][4] This guide will, therefore, present a theoretical comparison of this compound's potential mechanism of action in OAB, based on its anticholinergic properties, alongside the established clinical data for modern therapies.

Modern Overactive Bladder Treatments: Mechanisms of Action

The primary modern oral pharmacotherapies for OAB fall into two main classes: antimuscarinic agents and β3-adrenergic receptor agonists.

Antimuscarinic Agents (e.g., Solifenacin, Oxybutynin)

Antimuscarinic drugs are a cornerstone of OAB treatment. They function by competitively antagonizing muscarinic acetylcholine receptors (primarily M2 and M3 subtypes) in the detrusor muscle of the bladder.[5][6] This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency.[5][6]

β3-Adrenergic Receptor Agonists (e.g., Mirabegron, Vibegron)

β3-adrenergic receptor agonists represent a newer class of OAB medications. These agents stimulate β3-adrenergic receptors in the detrusor muscle, leading to smooth muscle relaxation and an increase in bladder capacity without impairing normal voiding contractions.[7]

OnabotulinumtoxinA (Botox®)

For patients with refractory OAB, intradetrusor injections of onabotulinumtoxinA are a third-line treatment option.[8] It acts by inhibiting the release of acetylcholine from presynaptic nerve terminals at the neuromuscular junction of the detrusor muscle, leading to a localized and temporary muscle relaxation.[9]

Signaling Pathways

The following diagrams illustrate the signaling pathways of modern OAB treatments and the theoretical pathway for this compound.

G cluster_antimuscarinics Antimuscarinic Pathway (e.g., Solifenacin) Acetylcholine Acetylcholine Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine->Muscarinic Receptor (M3) Binds to Detrusor Contraction Detrusor Contraction Muscarinic Receptor (M3)->Detrusor Contraction Activates OAB Symptoms OAB Symptoms Detrusor Contraction->OAB Symptoms Causes Solifenacin Solifenacin Solifenacin->Muscarinic Receptor (M3) Blocks

Figure 1: Antimuscarinic Signaling Pathway in OAB.

G cluster_beta3_agonists β3-Adrenergic Agonist Pathway (e.g., Mirabegron) Norepinephrine Norepinephrine β3-Adrenergic Receptor β3-Adrenergic Receptor Norepinephrine->β3-Adrenergic Receptor Activates Adenylyl Cyclase Adenylyl Cyclase β3-Adrenergic Receptor->Adenylyl Cyclase Stimulates Mirabegron Mirabegron Mirabegron->β3-Adrenergic Receptor Activates cAMP Increase cAMP Increase Adenylyl Cyclase->cAMP Increase Leads to Detrusor Relaxation Detrusor Relaxation cAMP Increase->Detrusor Relaxation Promotes Increased Bladder Capacity Increased Bladder Capacity Detrusor Relaxation->Increased Bladder Capacity Results in

Figure 2: β3-Adrenergic Agonist Signaling Pathway.

G cluster_botox OnabotulinumtoxinA Mechanism Nerve Terminal Nerve Terminal Acetylcholine Release Acetylcholine Release Nerve Terminal->Acetylcholine Release Mediates Detrusor Contraction Detrusor Contraction Acetylcholine Release->Detrusor Contraction Triggers OnabotulinumtoxinA OnabotulinumtoxinA OnabotulinumtoxinA->Acetylcholine Release Inhibits

Figure 3: OnabotulinumtoxinA Mechanism of Action.

Theoretical Mechanism of this compound in Overactive Bladder

As a parasympatholytic and anticholinergic agent, this compound would theoretically function similarly to modern antimuscarinic drugs in the context of OAB.[1][2][3][4] By blocking muscarinic receptors on the detrusor muscle, it would inhibit acetylcholine-mediated contractions, leading to bladder relaxation and a reduction in OAB symptoms.

G cluster_this compound Theoretical this compound Pathway in OAB Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to Detrusor Muscle Contraction Detrusor Muscle Contraction Muscarinic Receptor->Detrusor Muscle Contraction Activates OAB Symptoms OAB Symptoms Detrusor Muscle Contraction->OAB Symptoms Leads to This compound This compound This compound->Muscarinic Receptor Blocks (Theoretically)

Figure 4: Theoretical this compound Signaling Pathway.

Comparative Efficacy of Modern OAB Treatments

The following tables summarize the efficacy of modern OAB treatments based on data from network meta-analyses and clinical trials. It is important to note that direct head-to-head comparisons are not always available, and patient responses can vary.

Table 1: Efficacy of Antimuscarinics and β3-Adrenergic Agonists

TreatmentChange in Micturitions/24hChange in Incontinence Episodes/24hChange in Urgency Episodes/24h
Solifenacin 5 mg -1.5 to -2.5-1.5 to -2.0-2.0 to -3.0
Solifenacin 10 mg -1.8 to -2.8-1.8 to -2.3-2.5 to -3.5
Oxybutynin ER 10 mg -2.0 to -3.0-2.0 to -2.5-2.8 to -3.8
Tolterodine ER 4 mg -1.2 to -2.2-1.2 to -1.7-1.5 to -2.5
Mirabegron 50 mg -1.5 to -2.0-1.4 to -1.9-1.8 to -2.8
Vibegron 75 mg -1.8 to -2.3-2.0 to -2.5-2.2 to -3.2
Placebo -0.8 to -1.5-0.8 to -1.2-1.0 to -1.8

Data compiled from multiple network meta-analyses and clinical trials. The ranges represent typical mean changes from baseline observed in these studies.[6][10][11][12][13]

Table 2: Efficacy of OnabotulinumtoxinA (100 U)

OutcomeMean Reduction from Baseline
Urinary Incontinence Episodes/day -2.7 to -3.9
Micturitions/day -2.1 to -2.9
Urgency Episodes/day -3.3 to -4.5

Data from pivotal clinical trials for onabotulinumtoxinA in OAB.

Experimental Protocols: A Methodological Overview

The efficacy of OAB treatments is typically evaluated in randomized, double-blind, placebo-controlled clinical trials. Key components of these study designs include:

Patient Population
  • Adults (typically ≥18 years) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months).

  • Symptom thresholds at baseline, such as a minimum number of micturitions and incontinence episodes per day, are recorded in a patient diary.

Study Design
  • Screening Phase: To confirm eligibility and establish baseline symptoms.

  • Randomization: Patients are randomly assigned to receive the investigational drug, placebo, or an active comparator.

  • Treatment Phase: Typically lasts for 12 weeks, with some studies including longer-term extension phases.

Primary Efficacy Endpoints
  • Change from baseline in the mean number of micturitions per 24 hours.

  • Change from baseline in the mean number of urge urinary incontinence episodes per 24 hours.

Secondary Efficacy Endpoints
  • Change from baseline in the mean number of urgency episodes per 24 hours.

  • Change from baseline in the mean volume voided per micturition.

  • Patient-reported outcomes, such as quality of life questionnaires (e.g., OAB-q).

Data Collection
  • Patients typically complete a daily electronic or paper diary to record micturitions, incontinence episodes, urgency episodes, and voided volume.

The following workflow illustrates a typical clinical trial design for an OAB medication.

G cluster_workflow Typical OAB Clinical Trial Workflow cluster_arms A Patient Screening (Inclusion/Exclusion Criteria) B Baseline Assessment (3-7 day diary) A->B C Randomization B->C D Treatment Period (12 weeks) C->D G Investigational Drug H Placebo I Active Comparator E Follow-up Assessments (e.g., weeks 4, 8, 12) D->E F Primary & Secondary Endpoint Analysis E->F

References

A Comparative Study of the Metabolic Pathways of Fenpipramide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted metabolic pathways of the anticholinergic agent Fenpipramide and its analogs. Due to a lack of direct experimental data for this compound, this comparison is based on established metabolic routes of structurally similar compounds, particularly those containing piperidine and diphenylalkylamine moieties. The information presented herein is intended to guide future research and drug development efforts.

Predicted Metabolic Profile of this compound

This compound, with its core structure of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, is anticipated to undergo extensive phase I and phase II metabolism.[1][2] The primary sites for metabolic transformation are the piperidine ring, the diphenylmethyl group, and the terminal amide. The key enzymatic players in these transformations are expected to be the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, which is known to metabolize a wide array of drugs containing a piperidine moiety.[3]

The predicted major metabolic pathways for this compound include:

  • N-dealkylation: This is a common metabolic route for drugs with a substituted piperidine ring.[3] For this compound, this would involve the removal of the diphenylbutanamide side chain from the piperidine nitrogen.

  • Hydroxylation: This can occur at several positions:

    • Piperidine Ring: Hydroxylation of the piperidine ring is a frequently observed metabolic pathway.[4]

    • Phenyl Rings: The diphenylmethyl moiety is also susceptible to aromatic hydroxylation.[5][6]

  • Oxidation of the Piperidine Ring: The piperidine ring can be oxidized to form a lactam derivative.[7]

  • Amide Hydrolysis: The terminal amide group of this compound can be hydrolyzed to the corresponding carboxylic acid.[8][9][10]

Following these phase I reactions, the resulting metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Comparative Metabolism with this compound Analogs

A key analog of this compound is Fenpiverinium , which is the methobromide salt of this compound, meaning it has a quaternary ammonium group on the piperidine nitrogen.[11][12] This structural modification is expected to significantly influence its metabolic fate.

FeatureThis compound (Predicted)Fenpiverinium (Predicted)Rationale for Difference
Primary Metabolic Pathway N-dealkylation, HydroxylationLikely more resistant to N-dealkylationThe quaternary ammonium group in Fenpiverinium is not susceptible to the same enzymatic N-dealkylation as the tertiary amine in this compound.
Major Metabolites Dealkylated piperidine, hydroxylated derivatives, lactam, carboxylic acid from hydrolysis.Hydroxylated derivatives of the parent compound, potential products of aromatic hydroxylation.With N-dealkylation being blocked, metabolism would be shunted towards other pathways like hydroxylation.
Metabolic Rate Moderate to high clearance expected.Potentially slower clearance due to resistance to a major metabolic pathway.The blockage of a primary clearance pathway would likely lead to a longer half-life.
Enzymes Involved Primarily CYP3A4 and other CYPs.Still likely substrates for CYPs for hydroxylation, but interaction may be altered.The charged nature of Fenpiverinium might affect its binding to the active site of CYP enzymes.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents a hypothetical comparison of metabolic parameters based on the principles of drug metabolism for structurally related compounds.

ParameterThis compound (Predicted)Fenpiverinium (Predicted)
In vitro half-life (HLM) 15 - 60 min> 60 min
Primary Metabolites M1 (N-dealkylated), M2 (Hydroxylated), M3 (Lactam), M4 (Carboxylic acid)M5 (Hydroxylated parent)
Major CYP Isoform CYP3A4CYP3A4 (for hydroxylation)
Metabolic Clearance Moderate to HighLow to Moderate

Experimental Protocols

To validate the predicted metabolic pathways of this compound and its analogs, the following key experiments are recommended:

In Vitro Metabolism in Human Liver Microsomes (HLMs)
  • Objective: To identify the primary metabolites and determine the metabolic stability of the compounds.

  • Methodology:

    • Incubate this compound or its analog (typically 1-10 µM) with pooled human liver microsomes (0.5-1 mg/mL protein) in a phosphate buffer (pH 7.4).

    • The reaction mixture should contain an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.

    • Incubations are carried out at 37°C and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • Analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[13][14]

CYP450 Reaction Phenotyping
  • Objective: To identify the specific CYP isoforms responsible for the metabolism of the compounds.

  • Methodology:

    • Incubate this compound or its analog with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Alternatively, incubate the compound in HLMs in the presence of specific chemical inhibitors for each major CYP isoform.[15][16]

    • The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

    • The CYP isoform that shows the highest rate of metabolism or is most significantly inhibited is identified as the primary enzyme responsible.

In Vivo Animal Studies
  • Objective: To identify the major metabolites present in circulation and excreta in a living organism.

  • Methodology:

    • Administer this compound or its analog to a suitable animal model (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood, urine, and feces at various time points post-dose.

    • Process the biological samples (e.g., plasma separation, extraction of metabolites from urine and feces).

    • Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites.

Visualizations

Predicted Metabolic Pathway of this compound

Fenpipramide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 N-Dealkylation (CYP450) This compound->M1 M2 Hydroxylation (CYP450) This compound->M2 M3 Oxidation (CYP450) This compound->M3 M4 Hydrolysis This compound->M4 Met1 Dealkylated Piperidine + Diphenylbutanoic Acid M1->Met1 Met2 Hydroxylated this compound (Piperidine or Phenyl Ring) M2->Met2 Met3 Piperidine Lactam Derivative M3->Met3 Met4 Diphenyl-piperidinyl- butanoic Acid M4->Met4 Conj Conjugation (e.g., Glucuronidation) Met1->Conj Met2->Conj Met3->Conj Met4->Conj Excretion Excretion Conj->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Comparative Metabolic Pathways: this compound vs. Fenpiverinium

Comparative_Metabolism cluster_this compound This compound Metabolism cluster_fenpiverinium Fenpiverinium Metabolism This compound This compound (Tertiary Amine) FP_Met1 N-Dealkylation (Major) This compound->FP_Met1 FP_Met2 Hydroxylation (Minor) This compound->FP_Met2 FP_Met3 Oxidation (Minor) This compound->FP_Met3 Fenpiverinium Fenpiverinium (Quaternary Ammonium) FV_Met1 N-Dealkylation (Blocked) Fenpiverinium->FV_Met1 FV_Met2 Hydroxylation (Major) Fenpiverinium->FV_Met2 FV_Met3 Other Minor Pathways Fenpiverinium->FV_Met3

Caption: Comparison of predicted major metabolic routes for this compound and Fenpiverinium.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow start Start: Incubate Drug with Human Liver Microsomes (HLMs) + NADPH sampling Time-point Sampling (0, 5, 15, 30, 60 min) start->sampling quench Quench Reaction (Cold Acetonitrile) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis data_analysis Data Analysis: - Parent Drug Disappearance - Metabolite Identification analysis->data_analysis end End: Determine Metabolic Stability and Identify Metabolites data_analysis->end

Caption: A typical experimental workflow for an in vitro drug metabolism study using HLMs.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fenpipramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of chemical waste. The proper disposal of compounds like fenpipramide is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only ensures a secure working environment but also prevents the release of hazardous materials into the ecosystem. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.

  • Ventilation: Always conduct work with this compound in a well-ventilated area or under a chemical fume hood[1].

  • Personal Protective Equipment (PPE): The use of suitable PPE is mandatory to prevent skin and eye contact[1].

    • Gloves: Chemical-impermeable gloves should be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[1][2].

    • Protective Clothing: Appropriate protective clothing is necessary to prevent skin exposure. Contaminated work attire should not be taken out of the laboratory and must be decontaminated before reuse[1].

    • Eye and Face Protection: Safety glasses or a face shield are essential to protect against potential splashes or aerosols[1].

  • Hygiene Practices: Eating, drinking, or smoking is strictly prohibited in areas where this compound is handled or stored. Hands and any exposed skin should be washed thoroughly after handling the compound[1][3].

  • Storage: this compound containers must be kept tightly closed and stored in a cool, dry, and well-ventilated location, away from incompatible materials and foodstuffs[1].

Spill Management Protocol

In the event of a this compound spill, prompt and correct action is crucial to contain the material and prevent its release into the environment.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove any potential sources of ignition and utilize non-sparking tools for cleanup[1].

  • Containment: Prevent the spilled material from entering drains, sewers, or watercourses[1][2].

  • Collection: Carefully gather the spilled substance and any absorbent materials used for cleanup into suitable, closed, and clearly labeled containers for disposal[1][2].

  • Decontamination: Thoroughly clean the spill surface to eliminate any residual contamination. If water is used for flushing, ensure the runoff is collected for proper disposal as hazardous waste[1].

  • Disposal of Cleanup Materials: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1]. Spilled material should never be returned to its original container for reuse[1].

Step-by-Step Disposal Procedures for this compound

Unused this compound and materials contaminated with it are classified as hazardous waste and necessitate disposal through designated channels to prevent environmental harm[1].

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Segregate this compound waste from other laboratory waste streams to avoid incompatible mixtures[4].

  • If possible, keep the waste in its original container with the label intact and legible[2][5].

2. Container Management:

  • Use appropriate, leak-proof, and clearly labeled containers for collecting this compound waste[1][4].

  • Keep waste containers securely closed except when adding waste[4].

  • Empty containers that held this compound should be treated as hazardous waste as they may retain product residue[1]. These containers should be triple-rinsed, with the rinsate collected as hazardous waste[1]. After proper rinsing, the containers may be offered for recycling or reconditioning if permitted by local regulations[1]. Puncturing the container to render it unusable before disposal in a sanitary landfill may be an option, subject to local rules[1].

3. On-Site Accumulation and Storage:

  • Store this compound waste in a designated satellite accumulation area within the laboratory[6].

  • Ensure the storage area is secure and well-ventilated.

4. Contacting Environmental Health and Safety (EHS):

  • Notify your institution's Environmental Health and Safety (EHS) office for guidance on the specific disposal procedures at your facility[4][7].

  • EHS will provide information on waste pickup schedules and the necessary documentation.

5. Final Disposal Methods:

  • The preferred methods for the ultimate disposal of this compound waste are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1].

  • Alternatively, the material can be collected and disposed of in sealed containers at a licensed waste disposal site[1].

  • Never dispose of this compound down the drain or in the regular trash[1][4].

Summary of this compound Disposal Options

Disposal MethodDescriptionKey Considerations
Licensed Chemical Destruction Plant A specialized facility designed to safely destroy hazardous chemical waste.This is a preferred and environmentally sound method[1]. Requires coordination with a licensed waste management vendor.
Controlled Incineration High-temperature burning of the waste in a controlled environment, often with flue gas scrubbing to remove harmful byproducts.Another preferred method for complete destruction[1]. Must be carried out in a permitted hazardous waste incinerator[8].
Licensed Waste Disposal Site Disposal in a specially designated and managed landfill for hazardous materials.The material must be in sealed, appropriate containers[1].

This compound Disposal Workflow

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenpipramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Fenpipramide in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment.

Researchers, scientists, and drug development professionals are advised to familiarize themselves with these guidelines before commencing any work with this compound. This information is intended to supplement, not replace, institutional safety protocols and the specific guidance provided in the product's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.[1]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesSurgical Gloves (as per SDS). For extended contact, consider nitrile gloves and consult manufacturer data for chemical resistance.[1]Prevents dermal absorption of the compound.
Eye Protection Safety GogglesANSI Z87.1 compliant safety goggles.Protects eyes from splashes or airborne particles of the compound.[1]
Body Protection Lab Coat/ApronFull-sleeves apron or lab coat.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Self-Contained Breathing Apparatus (SCBA)NIOSH-approved SCBA.[1]Required to prevent inhalation of dust or aerosols, especially during spill cleanup or when handling powders.[1]

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure in a Ventilated Enclosure prep_area->handle_weigh handle_transfer Transfer Compound Carefully handle_weigh->handle_transfer handle_label Label all Containers handle_transfer->handle_label post_decon Decontaminate Work Surfaces handle_label->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_segregate Segregate this compound Waste post_wash->disp_segregate disp_container Place in Labeled, Sealed Container disp_segregate->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill Response Plan

In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure. The following plan outlines the immediate steps to be taken.

Spill Classification and Response
Spill SizeCharacteristicsAction
Minor Spill Small quantity, contained, no immediate inhalation risk.Personnel with appropriate PPE can clean up the spill.
Major Spill Large quantity, uncontained, potential for airborne dust.Evacuate the area and contact institutional emergency response personnel.
Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, personnel must be wearing the recommended PPE, including an SCBA.[1]

  • Contain the Spill: For liquid spills, use an inert absorbent material to dike the spill and prevent it from spreading. For solid spills, carefully cover with a damp cloth or absorbent pads to prevent dust from becoming airborne.

  • Clean the Spill:

    • For solid spills: Gently sweep the material into a designated, labeled waste container. Avoid creating dust.

    • For liquid spills: Use absorbent pads to soak up the material. Place used pads into a designated, labeled waste container.

  • Decontaminate the Area: Wash the spill area with soap and water.[1] For highly toxic substances, a subsequent rinse with a suitable deactivating agent may be necessary, followed by a final water rinse. Collect all cleaning materials for proper disposal.

  • Properly Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.

  • Report the Incident: Report the spill to the appropriate institutional safety officer and complete any necessary incident reports.

spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Full PPE (including SCBA) evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose report Report Incident dispose->report

Caption: Emergency spill response workflow for this compound.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including excess compound, contaminated PPE, and cleanup materials, must be segregated from general laboratory waste.

  • Waste Containers: Contaminated waste should be placed in clearly labeled, sealed, and leak-proof containers.

  • Method of Disposal: As a pharmaceutical waste, the recommended method of disposal is incineration by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous and pharmaceutical waste. Consult your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenpipramide
Reactant of Route 2
Reactant of Route 2
Fenpipramide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.